Valrocemide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGCAOVRLYSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238939 | |
| Record name | Valrocemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92262-58-3 | |
| Record name | Valrocemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92262-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valrocemide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092262583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valrocemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valrocemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VALROCEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7GO6OW7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Valrocemide's Mechanism of Action in Epilepsy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrocemide (TV1901) is a novel anticonvulsant agent that has demonstrated a broad spectrum of activity in preclinical models of epilepsy. As a derivative of valproic acid (VPA), a widely used antiepileptic drug, this compound's mechanism of action is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's anticonvulsant properties, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: A Multi-Faceted Approach
This compound's anticonvulsant effects are believed to be multifactorial, a characteristic it shares with its parent compound, valproic acid. The primary proposed mechanisms include the modulation of the inositol pathway and potential interactions with GABAergic neurotransmission and voltage-gated ion channels.
Inhibition of Myo-Inositol-1-Phosphate (MIP) Synthase
A key identified mechanism of action for this compound is the inhibition of myo-inositol-1-phosphate (MIP) synthase. This enzyme is a critical component of the inositol biosynthesis pathway, which plays a crucial role in cellular signaling. By inhibiting MIP synthase, this compound is thought to reduce the levels of inositol, a precursor for various second messengers, thereby dampening neuronal hyperexcitability.
Putative Effects on GABAergic Neurotransmission and Ion Channels
While direct evidence for this compound's interaction with the GABAergic system and voltage-gated ion channels is not yet available in published literature, its structural relationship to valproic acid suggests potential similar mechanisms. Valproic acid is known to increase GABA levels in the brain by inhibiting GABA transaminase and may also modulate voltage-gated sodium and T-type calcium channels.[1][2][3] Further research is needed to specifically elucidate this compound's effects on these targets.
Preclinical Anticonvulsant Profile: Quantitative Data
This compound has been extensively evaluated in a battery of rodent models of epilepsy, demonstrating a broad spectrum of anticonvulsant activity. The median effective doses (ED50) for protection against various seizure types are summarized in the tables below.[4]
Table 1: Anticonvulsant Activity of this compound in Mice
| Seizure Model | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Intraperitoneal | 151 |
| Pentylenetetrazole (PTZ) | Intraperitoneal | 132 |
| Picrotoxin | Intraperitoneal | 275 |
| Bicuculline | Intraperitoneal | 248 |
| 6-Hz Psychomotor | Intraperitoneal | 237 |
| Audiogenic (Frings mice) | Intraperitoneal | 52 |
Table 2: Anticonvulsant and Neurotoxicity Profile of this compound in Rodents
| Species | Test | Route of Administration | ED50 / TD50 (mg/kg) |
| Mouse | Neurotoxicity (rotorod) | Intraperitoneal | 332 (TD50) |
| Rat | Maximal Electroshock (MES) | Oral | 73 |
| Rat | Neurotoxicity (rotorod) | Oral | >1000 (TD50) |
| Rat | Corneally Kindled Seizures | Intraperitoneal | 161 |
TD50: Median Toxic Dose
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Anticonvulsant Screening in Rodents
The general workflow for anticonvulsant screening involves animal preparation, drug administration, induction of seizures, and observation of the anticonvulsant effect.
1. Maximal Electroshock (MES) Test:
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Drug Administration: this compound administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Procedure: A constant current (50 mA for mice, 150 mA for rats; 60 Hz) is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The presence or absence of tonic hindlimb extension is recorded. Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.
2. Pentylenetetrazole (PTZ) Induced Seizure Test:
-
Animals: Male CF-1 mice.
-
Drug Administration: this compound administered i.p. at various doses.
-
Procedure: Pentylenetetrazole is injected subcutaneously (s.c.) at a dose of 85 mg/kg, which induces clonic seizures in over 95% of animals.
-
Endpoint: The presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period is recorded.
3. Picrotoxin-Induced Seizure Test:
-
Animals: Male CF-1 mice.
-
Drug Administration: this compound administered i.p. at various doses.
-
Procedure: Picrotoxin is administered i.p. at a dose of 2.5 mg/kg.
-
Endpoint: The presence or absence of clonic seizures within a 45-minute observation period is recorded.
4. Bicuculline-Induced Seizure Test:
-
Animals: Male CF-1 mice.
-
Drug Administration: this compound administered i.p. at various doses.
-
Procedure: Bicuculline is administered i.p. at a dose of 2.7 mg/kg.
-
Endpoint: The presence or absence of clonic seizures followed by tonic extension and death is recorded within a 30-minute observation period.
5. 6-Hz Psychomotor Seizure Test:
-
Animals: Male CF-1 mice.
-
Drug Administration: this compound administered i.p. at various doses.
-
Procedure: A 6 Hz electrical stimulus of 32 mA is delivered for 3 seconds via corneal electrodes.
-
Endpoint: Animals are observed for the presence of stereotyped, automatic behaviors (e.g., facial and forelimb clonus, jaw chewing, rearing and falling). Protection is defined as the absence of these behaviors.
6. Audiogenic Seizure Test in Frings Mice:
-
Animals: Frings audiogenic seizure-susceptible mice.
-
Drug Administration: this compound administered i.p. at various doses.
-
Procedure: Mice are exposed to a high-intensity sound stimulus (e.g., an electric bell, 100 dB) for up to 60 seconds.
-
Endpoint: The occurrence of a sequence of behaviors including wild running, clonic seizures, and tonic-clonic seizures is recorded. Protection is defined as the blockade of the tonic-clonic seizure phase.
In Vitro Assays
MIP Synthase Activity Assay:
-
Source: Human brain crude homogenate.
-
Procedure: The assay measures the conversion of glucose-6-phosphate to myo-inositol-1-phosphate. The reaction is initiated by the addition of the substrate to the homogenate in the presence and absence of this compound. The amount of product formed is quantified using standard biochemical techniques, such as colorimetric or radiometric methods.
-
Endpoint: The inhibitory effect of this compound on MIP synthase activity is determined by comparing the rate of product formation in the presence of the drug to the control.
Clinical Development Status
As of the time of this writing, a comprehensive search of publicly available clinical trial registries has not identified any registered clinical trials for this compound (TV1901) in the treatment of epilepsy. This suggests that the compound may not have progressed to human clinical studies for this indication.
Conclusion
This compound is a promising anticonvulsant agent with a broad spectrum of activity in preclinical models of epilepsy. Its primary identified mechanism of action is the inhibition of MIP synthase, a key enzyme in the inositol biosynthesis pathway. While its structural similarity to valproic acid suggests potential modulation of GABAergic neurotransmission and voltage-gated ion channels, direct evidence for these mechanisms is currently lacking. The absence of publicly available clinical trial data indicates that its development for epilepsy in humans may not have been pursued. Further research is warranted to fully elucidate the complete mechanistic profile of this compound and to explore its potential therapeutic applications.
References
A Comparative Analysis of Valrocemide and Valproic Acid: Chemical Structure and Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Valproic acid, a branched-chain carboxylic acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades. Its broad-spectrum anticonvulsant and mood-stabilizing properties are well-documented. However, its use is associated with potential side effects, including teratogenicity and hepatotoxicity. This has driven the development of derivatives and analogues with the aim of improving its therapeutic index. One such derivative is Valrocemide (N-valproylglycinamide), a compound designed to leverage the therapeutic potential of the valproyl moiety while potentially mitigating some of the risks associated with Valproic acid. This technical guide provides a detailed comparison of the chemical structures, physicochemical properties, and synthetic methodologies of this compound and Valproic acid, offering valuable insights for researchers and professionals in the field of drug development.
Chemical Structure
The fundamental difference between this compound and Valproic acid lies in the functional group attached to the valproyl core. Valproic acid is a simple carboxylic acid, whereas this compound is an amide derivative, specifically a glycinamide conjugate of valproic acid.
Below is a visual representation of their chemical structures.
Physicochemical and Pharmacokinetic Properties
The structural modification from a carboxylic acid to a glycinamide derivative significantly alters the physicochemical properties of the molecule, which in turn influences its pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Valproic Acid | This compound | Reference |
| IUPAC Name | 2-propylpentanoic acid | N-(2-amino-2-oxoethyl)-2-propylpentanamide | [1][2] |
| Molecular Formula | C₈H₁₆O₂ | C₁₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | 200.28 g/mol | [1][2] |
| Appearance | Colorless liquid | White to off-white solid | [1][3] |
| Boiling Point | 222 °C | 417.5 ± 28.0 °C (Predicted) | [1][3] |
| Melting Point | Not applicable (liquid at room temp.) | Not available | |
| pKa | ~4.7 | 15.23 ± 0.46 (Predicted) | [4] |
| LogP | 2.75 | 1.3 | [2] |
| Water Solubility | 1.3 mg/mL | Not available | [5] |
| Protein Binding | 80-90% | Not available | [4] |
| Metabolism | Hepatic (glucuronidation, β-oxidation) | Not fully characterized | [4] |
| Elimination Half-life | 9-16 hours | Not available | [4] |
Experimental Protocols: Synthesis
Synthesis of Valproic Acid
The synthesis of Valproic acid can be achieved through various methods. A common laboratory-scale procedure involves the alkylation of a malonic ester.[6][7]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromopropane
-
Potassium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol. The resulting enolate is then reacted with two equivalents of an alkyl halide, such as 1-bromopropane, in a nucleophilic substitution reaction to yield diethyl dipropylmalonate.
-
Hydrolysis: The resulting diester is saponified by heating with a strong base, typically potassium hydroxide in an aqueous or alcoholic solution. This step hydrolyzes the ester groups to carboxylate salts.
-
Acidification and Decarboxylation: The reaction mixture is then acidified with a strong acid, like hydrochloric acid, to protonate the carboxylates, forming dipropylmalonic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield Valproic acid.
-
Purification: The final product is extracted with an organic solvent, such as diethyl ether, dried over anhydrous sodium sulfate, and purified by distillation.
Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between Valproic acid and glycinamide. A representative synthetic route can be adapted from procedures for analogous N-acyl amino acid derivatives.[8]
Materials:
-
Valproic acid
-
Thionyl chloride or other activating agent (e.g., DCC, HOBt)
-
Glycinamide hydrochloride
-
Triethylamine or another suitable base
-
Dichloromethane or other appropriate solvent
Procedure:
-
Activation of Valproic Acid: Valproic acid is first converted to a more reactive derivative, such as an acid chloride, by reacting it with thionyl chloride. Alternatively, carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) can be used to form an active ester.
-
Amide Bond Formation: The activated Valproic acid is then reacted with glycinamide hydrochloride in the presence of a base, such as triethylamine, to neutralize the hydrochloride and facilitate the nucleophilic attack of the amino group of glycinamide on the activated carboxyl group.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove by-products and unreacted starting materials. The organic layer is then dried and the solvent is evaporated. The resulting crude this compound can be purified by recrystallization or column chromatography.
Mechanism of Action: Signaling Pathways
The therapeutic effects of Valproic acid are attributed to its multifaceted mechanism of action, which includes the potentiation of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and, notably, the inhibition of histone deacetylases (HDACs).[3][4][9] The mechanism of this compound is less well-defined but is known to possess anticonvulsant properties and inhibit myo-inositol-1-phosphate (MIP) synthase.[10][11]
Valproic Acid Signaling Pathway
The diagram below illustrates the key signaling pathways modulated by Valproic acid.
This compound Experimental Workflow for Anticonvulsant Activity Screening
The anticonvulsant profile of this compound has been evaluated in various preclinical models. The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel anticonvulsant compound like this compound.
Conclusion
This compound represents a rational design approach to modify the structure of Valproic acid in an effort to enhance its therapeutic properties and potentially reduce its adverse effects. The addition of a glycinamide moiety significantly alters its physicochemical characteristics, which is expected to influence its absorption, distribution, metabolism, and excretion. While the synthesis of Valproic acid is a well-established process, the synthesis of this compound follows standard peptide coupling methodologies. The well-elucidated, multi-target mechanism of action of Valproic acid provides a benchmark for understanding the therapeutic potential of its derivatives. Further in-depth studies on the pharmacological and toxicological profile of this compound are warranted to fully assess its potential as a second-generation antiepileptic and mood-stabilizing agent. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H20N2O2 | CID 6918293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apexbt.com [apexbt.com]
Valrocemide's Engagement with GABAergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valrocemide (N-valproyl-glycinamide), a derivative of the established antiepileptic drug valproic acid (VPA), has been investigated for its potential as a central nervous system (CNS) therapeutic agent, primarily for the treatment of epilepsy. Its mechanism of action, while not as extensively elucidated as that of its parent compound, is strongly suggested to involve modulation of the γ-aminobutyric acid (GABA) system. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on GABAergic pathways, drawing from available preclinical data and the well-established neuropharmacology of valproic acid. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. A reduction in GABAergic inhibition is a key factor in the pathophysiology of seizures. Consequently, many antiepileptic drugs (AEDs) exert their therapeutic effects by enhancing GABAergic transmission.[1] this compound, as a structural analog of VPA, is hypothesized to share some of its GABA-mediated anticonvulsant properties. VPA is known to increase brain GABA levels, although the precise contribution of this mechanism to its overall anticonvulsant effect is still debated.[2][3] This guide will explore the evidence for this compound's interaction with the GABAergic system.
Quantitative Data Summary
Direct quantitative data on this compound's specific interactions with components of the GABAergic pathway, such as receptor binding affinities (Ki) or enzyme inhibition constants (IC50), are limited in publicly available literature. However, its anticonvulsant efficacy has been quantified in various preclinical models, providing indirect evidence of its CNS activity. For comparative purposes, data for Valproic Acid's known effects on the GABAergic system are also presented where available.
Table 1: Anticonvulsant Profile of this compound (VGD) in Rodent Models [4]
| Seizure Model | Animal Model | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Mice | Intraperitoneal | 151 |
| Pentylenetetrazole (PTZ) | Mice | Intraperitoneal | 132 |
| Picrotoxin | Mice | Intraperitoneal | 275 |
| Bicuculline | Mice | Intraperitoneal | 248 |
| 6-Hz "Psychomotor" | Mice | Intraperitoneal | 237 |
| Audiogenic Seizures | Frings Mice | Intraperitoneal | 52 |
| Maximal Electroshock (MES) | Rats | Oral | 73 |
| Corneally Kindled | Rats | Intraperitoneal | 161 |
Table 2: Comparative Effects of Valproic Acid (VPA) on GABAergic System Components
| Parameter | VPA Effect | Quantitative Data (approximate) | References |
| GABA Transaminase (GABA-T) Inhibition | Inhibits enzyme activity, leading to reduced GABA degradation. | High concentrations required in brain homogenates. | [5] |
| Succinate Semialdehyde Dehydrogenase (SSADH) Inhibition | Potent inhibitor, leading to reduced GABA metabolism. | - | [5] |
| Glutamic Acid Decarboxylase (GAD) Activity | May increase activity, leading to enhanced GABA synthesis. | - | [6] |
| Brain GABA Levels | Increases whole-brain GABA concentrations. | Dose-dependent increase. | [2] |
| GABAA Receptor Modulation | May enhance GABA-mediated inhibition at high concentrations. | Millimolar concentrations required for enhancement of muscimol-induced depolarization. | [7] |
Putative Mechanisms of Action on GABAergic Pathways
Based on its structural similarity to VPA, this compound is likely to influence the GABAergic system through one or more of the following mechanisms:
Inhibition of GABA Catabolism
The primary established GABAergic mechanism of VPA is the inhibition of enzymes responsible for GABA degradation.[3][5] This leads to an accumulation of GABA in the brain.
-
GABA Transaminase (GABA-T): This enzyme converts GABA to succinic semialdehyde. VPA inhibits GABA-T, although this effect is generally observed at high concentrations in vitro.[5]
-
Succinate Semialdehyde Dehydrogenase (SSADH): VPA is a potent inhibitor of SSADH, which converts succinic semialdehyde to succinate.[5] Inhibition of SSADH leads to an increase in succinic semialdehyde, which can in turn inhibit GABA-T.
It is plausible that this compound also inhibits these enzymes, thereby increasing synaptic GABA concentrations.
Enhancement of GABA Synthesis
Some studies suggest that VPA may also increase the activity of Glutamic Acid Decarboxylase (GAD) , the enzyme that synthesizes GABA from glutamate.[6] This would further contribute to elevated GABA levels. Whether this compound shares this property remains to be experimentally verified.
Modulation of GABAA Receptors
While not considered its primary mechanism, some evidence suggests that VPA can directly modulate GABAA receptors, enhancing GABA-mediated chloride currents, particularly at high concentrations.[7] This would potentiate the inhibitory effects of GABA at the postsynaptic membrane. It is possible that this compound could also have a direct, albeit likely weak, modulatory effect on GABAA receptors.
Signaling Pathways and Experimental Workflows
GABAergic Synaptic Transmission Pathway
References
- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 2. Effect of valproate on brain GABA: comparison with various medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium valproate enhancement of gamma-aminobutyric acid (GABA) inhibition: electrophysiological evidence for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Valrocemide's Modulation of Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valrocemide, a promising anticonvulsant agent, exerts its therapeutic effects primarily through its active metabolite, valproic acid (VPA). A crucial aspect of VPA's mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), key players in neuronal excitability. This technical guide provides an in-depth analysis of the interaction between VPA and VGSCs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction: this compound as a Valproic Acid Prodrug
This compound is pharmacologically significant as a prodrug of valproic acid. Following administration, this compound undergoes metabolic conversion to VPA, which is responsible for its primary anticonvulsant and mood-stabilizing properties. The mechanism of action of VPA is multifaceted, involving the enhancement of GABAergic neurotransmission and the modulation of ion channels.[1] This guide will focus specifically on its well-documented effects on voltage-gated sodium channels.
Quantitative Analysis of VPA's Effect on Voltage-Gated Sodium Channels
The interaction of VPA with VGSCs has been quantified through various electrophysiological studies. These studies reveal VPA's ability to inhibit sodium currents and modulate the gating properties of these channels. The following tables summarize the key quantitative findings from preclinical research.
Table 1: Inhibitory Potency of Valproic Acid on Voltage-Gated Sodium Channels
| Channel Subtype | Cell Line | IC50 (µM) | Reference |
| NavMs (prokaryotic homolog) | HEK293t | ~1300 | [2] |
Note: The IC50 value for NavMs, a prokaryotic sodium channel, is often used as a model to study the interaction of drugs with human sodium channels.
Table 2: Electrophysiological Effects of Valproic Acid (2000 µM) on Nav1.5 Channels
| Parameter | Control | VPA (2000 µM) | Change | Reference |
| Activation | [3] | |||
| V½ (mV) | - | - | No significant change | [3] |
| Slope (k) | - | - | No significant change | [3] |
| Inactivation | [3] | |||
| V½ (mV) | - | - | Hyperpolarizing shift | [3] |
| Slope (k) | - | - | No significant change | [3] |
| Recovery from Inactivation | [3] | |||
| τ (ms) | - | - | Prolonged | [3] |
Mechanism of Action: A Focus on the Voltage Sensor
Unlike many other anticonvulsants that block the pore of the sodium channel, VPA is proposed to exert its modulatory effects by binding to the voltage sensor domain (VSD) of the channel.[2][4][5][6][7] This interaction does not prevent ion conduction directly but rather influences the conformational changes of the channel associated with gating, particularly by stabilizing the inactivated state. This leads to a reduction in the number of channels available to open in response to depolarization, thereby dampening neuronal hyperexcitability.
Experimental Protocols
The following section details a representative experimental protocol for assessing the effects of VPA on VGSCs using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently transfected with plasmids encoding the alpha and beta subunits of the desired sodium channel subtype (e.g., Nav1.2) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Plating for Electrophysiology: 24-48 hours post-transfection, cells are plated onto glass coverslips at a low density for electrophysiological recording.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
-
Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Coverslips are transferred to a recording chamber and perfused with the external solution.
-
Whole-cell configuration is established on GFP-positive cells.
-
Membrane currents are recorded using a patch-clamp amplifier and digitized.
-
-
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship: Cells are held at a hyperpolarized potential (e.g., -120 mV) and subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments).
-
Steady-State Inactivation: A two-pulse protocol is used. A conditioning prepulse of varying voltages is applied, followed by a test pulse to a constant voltage (e.g., -10 mV) to determine the availability of channels.
-
Recovery from Inactivation: A paired-pulse protocol with a variable inter-pulse interval at a hyperpolarized potential is used to measure the time course of recovery from inactivation.
-
-
Drug Application: VPA is dissolved in the external solution and perfused onto the cells at various concentrations.
Data Analysis
-
Current amplitudes, voltage-dependence of activation and inactivation, and time constants of inactivation and recovery are measured and analyzed using appropriate software (e.g., Clampfit, MATLAB).
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC50.
Experimental and logical Workflows
The following diagrams illustrate the typical workflow for investigating the effects of a compound like VPA on VGSCs and the logical flow of its mechanism of action.
Conclusion
The modulation of voltage-gated sodium channels by valproic acid, the active metabolite of this compound, represents a key component of its anticonvulsant activity. The available data indicates that VPA acts as a modulator rather than a direct blocker, preferentially binding to the voltage sensor and stabilizing the inactivated state of the channel. This mechanism, distinct from many other sodium channel-targeting antiepileptic drugs, provides a basis for its broad spectrum of activity. The experimental protocols and workflows detailed in this guide offer a framework for further investigation into the nuanced interactions between VPA and its molecular targets, which is essential for the development of next-generation neuromodulatory therapies.
References
- 1. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 2. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valproic acid interactions with the NavMs voltage-gated sodium channel [ouci.dntb.gov.ua]
- 5. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
Valrocemide: A Comprehensive Pharmacological Profile as an Anticonvulsant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrocemide (TV1901), a derivative of the established antiepileptic drug (AED) valproic acid (VPA), has emerged as a promising candidate for the treatment of epilepsy.[1] Possessing a broad spectrum of anticonvulsant activity and a favorable safety margin in preclinical studies, this compound presents a compelling profile for further investigation and development.[2][3] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its anticonvulsant effects, mechanism of action, and the experimental methodologies used in its evaluation.
Quantitative Pharmacological Data
The anticonvulsant efficacy and neurotoxicity of this compound have been quantified in various rodent models of epilepsy. The median effective dose (ED50) represents the dose at which 50% of the animals are protected from seizures, while the median toxic dose (TD50) indicates the dose at which 50% of the animals exhibit neurotoxic effects. The protective index (PI), calculated as the ratio of TD50 to ED50, provides an estimate of the drug's safety margin.
Table 1: Anticonvulsant Activity and Neurotoxicity of this compound in Mice [2][3]
| Seizure Model | Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Maximal Electroshock (MES) | Intraperitoneal | 151 | 332 | 2.20 |
| Pentylenetetrazole | Intraperitoneal | 132 | 332 | 2.52 |
| Picrotoxin | Intraperitoneal | 275 | 332 | 1.21 |
| Bicuculline | Intraperitoneal | 248 | 332 | 1.34 |
| 6-Hz "Psychomotor" | Intraperitoneal | 237 | 332 | 1.40 |
| Sound-Induced (Frings Mice) | Intraperitoneal | 52 | 332 | 6.38 |
Table 2: Anticonvulsant Activity and Neurotoxicity of this compound in Rats [2][3]
| Seizure Model | Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Maximal Electroshock (MES) | Oral | 73 | 1000 | 13.70 |
| Corneally Kindled (Focal Seizures) | Intraperitoneal | 161 | - | - |
| Hippocampal Kindled (Generalized Seizures) | Intraperitoneal | 300 (effective dose) | - | - |
Mechanism of Action
While the precise mechanism of action of this compound is still under investigation, its structural similarity to valproic acid suggests that it may share some of its anticonvulsant mechanisms. The proposed mechanisms for this compound's anticonvulsant activity include:
-
Enhancement of GABAergic Neurotransmission: this compound, like VPA, is thought to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This could be achieved by inhibiting GABA-degrading enzymes or by increasing GABA synthesis.[4][5]
-
Modulation of Voltage-Gated Sodium Channels: this compound may exert its effects by blocking voltage-gated sodium channels, which would reduce high-frequency neuronal firing.[4][5]
-
Inhibition of Myo-Inositol-1-Phosphate (MIP) Synthase: In vitro studies have shown that this compound can inhibit human brain MIP synthase activity in an apparent competitive mode.[3] The downstream effects of this inhibition on neuronal excitability are an area of ongoing research.
Below is a diagram illustrating the potential signaling pathways involved in this compound's anticonvulsant action.
References
- 1. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A new rapid kindling variant for induction of cortical epileptogenesis in freely moving rats [frontiersin.org]
In Vitro Profile of Valrocemide: A Technical Guide to its Primary Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrocemide (also known as TV1901) is a novel anticonvulsant agent with a broad spectrum of activity demonstrated in preclinical models. As a derivative of valproic acid (VPA), a widely used antiepileptic drug, this compound's mechanism of action is of significant interest for the development of new therapeutic strategies for epilepsy and other neurological disorders. This technical guide provides a comprehensive overview of the in vitro studies on the primary molecular targets of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. While direct in vitro data for this compound remains limited for some targets, this guide also incorporates relevant findings from studies on its parent compound, valproic acid, to provide a broader context for its potential mechanisms of action.
Primary Target: Myo-Inositol-1-Phosphate (MIP) Synthase
The most definitive in vitro evidence for a primary target of this compound points to its inhibitory action on myo-inositol-1-phosphate (MIP) synthase, a key enzyme in the de novo synthesis of inositol. Inositol depletion is a known mechanism of action for mood stabilizers like lithium and is also implicated in the therapeutic effects of valproate.
Quantitative Data
An in vitro study demonstrated that this compound significantly inhibits the activity of MIP synthase in human brain crude homogenate.[1]
| Compound | Concentration | Target | Source | % Inhibition | Mode of Inhibition | Reference |
| This compound (VGD) | 1 mM | MIP Synthase | Human Brain Crude Homogenate | Drastic Inhibition | Apparent Competitive | [1] |
Note: While the study reported "drastic inhibition," a precise IC50 or Ki value for this compound was not provided. A related valproate derivative, valnoctamide (VCD), was found to have a Ki of 0.18 mM in the same study.[1]
Experimental Protocol: MIP Synthase Activity Assay
The following protocol is based on the methodology described by Shaltiel et al., 2007.[1]
1. Preparation of Human Brain Crude Homogenate:
-
Post-mortem human prefrontal cortex tissue is obtained and stored at -80°C.
-
The tissue is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove cellular debris. The resulting supernatant serves as the crude enzyme source.
2. MIP Synthase Assay:
-
The reaction mixture contains the brain homogenate, glucose-6-phosphate (the substrate for MIP synthase), NAD+, and the test compound (this compound) or vehicle control.
-
The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).
-
The amount of myo-inositol-1-phosphate produced is determined. This can be achieved by dephosphorylating the product to myo-inositol and then quantifying myo-inositol using a suitable method, such as gas chromatography-mass spectrometry (GC-MS) or a colorimetric assay.
3. Data Analysis:
-
The enzyme activity is calculated as the amount of product formed per unit time per amount of protein in the homogenate.
-
The percentage of inhibition by this compound is determined by comparing the enzyme activity in the presence of the compound to the vehicle control.
-
To determine the mode of inhibition (e.g., competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or other suitable kinetic plots.
Signaling Pathway: Inositol Depletion
The inhibition of MIP synthase by this compound leads to a depletion of intracellular inositol, which can affect various downstream signaling pathways that are dependent on inositol-derived second messengers, such as the phosphoinositide signaling pathway.
Caption: this compound inhibits MIP synthase, leading to inositol depletion.
Potential Primary Targets Based on Valproic Acid Analogy
Due to its structural similarity to valproic acid, this compound is hypothesized to share some of its primary targets. The following sections outline these potential targets and the relevant in vitro findings for VPA. It is important to note that direct quantitative data for this compound's activity on these targets is currently unavailable in the public literature.
GABAergic Neurotransmission
VPA is known to enhance GABAergic neurotransmission through multiple mechanisms, including inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation.
Putative Target: GABA Transaminase (GABA-T)
Inhibition of GABA-T would lead to increased synaptic concentrations of GABA, enhancing inhibitory neurotransmission and contributing to an anticonvulsant effect.
Experimental Workflow: In Vitro GABA-T Inhibition Assay
A common method to assess GABA-T inhibition in vitro is a spectrophotometric or fluorometric assay.
Caption: Workflow for in vitro GABA-T inhibition assay.
Voltage-Gated Sodium Channels (VGSCs)
Blockade of VGSCs is a common mechanism of action for many antiepileptic drugs, as it reduces neuronal hyperexcitability.
Putative Target: Voltage-Gated Sodium Channels
This compound may act as a blocker of VGSCs, similar to VPA, which would contribute to its anticonvulsant properties.
Experimental Protocol: Electrophysiological Recording (Patch-Clamp)
The "gold standard" for assessing the effect of a compound on ion channels is the patch-clamp technique.
1. Cell Preparation:
-
Use a cell line that expresses the desired sodium channel subtype (e.g., HEK293 cells transfected with a specific Nav channel isoform) or primary neuronal cultures.
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage protocols to elicit sodium currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to various test potentials.
-
Record the resulting sodium currents in the absence (control) and presence of different concentrations of this compound.
3. Data Analysis:
-
Measure the peak sodium current amplitude at each test potential.
-
Construct a current-voltage (I-V) relationship.
-
Determine the concentration-response curve for the inhibition of the sodium current by this compound and calculate the IC50 value.
-
Investigate use-dependency by applying repetitive depolarizing pulses.
Histone Deacetylases (HDACs)
VPA is a known inhibitor of HDACs, which can lead to changes in gene expression and has been linked to its mood-stabilizing and neuroprotective effects.
Putative Target: Histone Deacetylases
This compound may also possess HDAC inhibitory activity, which could contribute to its broader pharmacological profile beyond its anticonvulsant effects.
Experimental Workflow: In Vitro HDAC Inhibition Assay
HDAC activity can be measured using commercially available kits, which are often based on a fluorogenic substrate.
Caption: Workflow for in vitro HDAC inhibition assay.
Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)
While less commonly associated with anticonvulsant drugs, inhibition of SSAO (also known as Vascular Adhesion Protein-1 or VAP-1) has been explored as a therapeutic target for various inflammatory and neurological conditions. Given the structural diversity of SSAO inhibitors, the potential for this compound to interact with this enzyme cannot be entirely ruled out without direct experimental evidence.
Conclusion
The primary, directly confirmed in vitro target of this compound is myo-inositol-1-phosphate (MIP) synthase. Its inhibitory action on this enzyme provides a clear mechanism for inositol depletion, which is a plausible contributor to its anticonvulsant and potential mood-stabilizing effects. While direct in vitro evidence for this compound's activity on other key targets, such as GABA transaminase, voltage-gated sodium channels, and histone deacetylases, is currently lacking, its structural relationship to valproic acid strongly suggests that these are important areas for future investigation. The experimental protocols and workflows provided in this guide offer a framework for researchers to further elucidate the complete in vitro pharmacological profile of this promising therapeutic agent. Further studies are warranted to determine the precise quantitative interactions of this compound with these putative targets to fully understand its mechanism of action and therapeutic potential.
References
Valrocemide and Histone Deacetylase Inhibition: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Published: November 10, 2025
Abstract
Valrocemide, a derivative of the well-known anticonvulsant and histone deacetylase (HDAC) inhibitor valproic acid (VPA), has been investigated for its potential in treating neurological disorders. While VPA's therapeutic and teratogenic effects are linked to its inhibition of HDACs, the role of this compound as an HDAC inhibitor is not well-established. This technical guide synthesizes the available scientific literature to explore the potential of this compound as an HDAC inhibitor, providing a comparative analysis with VPA. This document presents quantitative data on VPA's HDAC inhibitory activity, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to guide future research in this area.
Introduction: this compound in the Context of HDAC Inhibition
This compound (VGD) is an amide derivative of valproic acid (VPA) conjugated with glycinamide, a modification designed to enhance its penetration into the brain.[1] While VPA is a well-documented inhibitor of Class I and IIa histone deacetylases (HDACs), leading to hyperacetylation of histones and altered gene expression, the evidence for this compound's direct activity against HDACs is sparse.[2][3][4] Understanding whether this compound shares VPA's HDAC inhibitory properties is crucial for elucidating its mechanism of action and predicting its therapeutic and side-effect profiles.
Notably, another VPA derivative, valpromide (VPD), does not exhibit significant HDAC inhibitory activity, suggesting that structural modifications to VPA can separate its anticonvulsant effects from its HDAC-related activities.[1] This precedent underscores the importance of empirically determining this compound's potential as an HDAC inhibitor.
Quantitative Analysis of HDAC Inhibition: A Comparative Look at Valproic Acid
To date, there is a lack of specific quantitative data (e.g., IC50 values) for this compound's inhibitory activity against various HDAC isoforms in the public domain. However, extensive data exists for its parent compound, valproic acid. This information serves as a critical benchmark for any future investigation into this compound.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| Valproic Acid | HDAC1 | 400 µM | In vitro | [5][6] |
| Valproic Acid | Class I HDACs | ~0.5 - 2 mM | In vitro | [5][6] |
| Valproic Acid | HDACs 5 & 6 | 2.8 mM & 2.4 mM | F9 cell extracts | [7] |
| Valproic Acid | Total HDACs | Inhibition at 0.3 - 1.0 mM | In vitro | [8] |
| Valproic Acid | Cell Viability | 1.02 - 2.15 mM | Esophageal squamous cell carcinoma cell lines | [9] |
Table 1: Summary of Valproic Acid's HDAC Inhibitory and Cellular Activities. This table provides a compilation of reported IC50 values and effective concentrations for valproic acid against various HDACs and in cellular assays.
Experimental Protocols for Assessing HDAC Inhibitory Activity
The following methodologies are standard for evaluating the potential of a compound like this compound as an HDAC inhibitor. These protocols are based on those widely used in the study of valproic acid.
In Vitro HDAC Activity Assay
This assay directly measures the enzymatic activity of isolated HDAC isoforms in the presence of an inhibitor.
-
Enzyme and Substrate Preparation: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.) are used. A common substrate is a fluorogenic acetylated peptide, such as the Fluor de Lys® substrate.
-
Inhibitor Incubation: The HDAC enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer.
-
Enzymatic Reaction: The fluorogenic substrate is added to initiate the reaction. The HDAC enzyme removes the acetyl group from the substrate.
-
Development and Detection: A developer solution is added that reacts with the deacetylated substrate to produce a fluorescent signal. The fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The IC50 value, the concentration of inhibitor required to reduce HDAC activity by 50%, is calculated from a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines if the compound can induce histone hyperacetylation in living cells, a hallmark of HDAC inhibition.
-
Cell Culture and Treatment: A relevant cell line (e.g., HeLa, F9 teratocarcinoma) is cultured and treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).
-
Western Blotting: Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).
-
Visualization and Analysis: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified to determine the relative increase in histone acetylation.
Visualizing Potential Mechanisms and Workflows
Signaling Pathways Potentially Modulated by HDAC Inhibition
The following diagram illustrates the general signaling pathway affected by HDAC inhibitors like VPA. If this compound were an HDAC inhibitor, it would be expected to influence similar pathways.
Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor.
Experimental Workflow for Assessing HDAC Inhibitory Potential
The logical flow for investigating a novel compound's HDAC inhibitory activity is depicted below.
Caption: Workflow for evaluating this compound's HDAC inhibitory activity.
Conclusion and Future Directions
The current body of scientific literature does not provide direct evidence to classify this compound as a histone deacetylase inhibitor. While its structural similarity to valproic acid suggests this as a potential mechanism of action, the example of valpromide demonstrates that this is not a guaranteed property.
For researchers and drug development professionals, the critical next step is to perform the foundational experiments outlined in this guide. Specifically, in vitro enzymatic assays with a panel of HDAC isoforms and cellular histone acetylation assays will be necessary to definitively characterize this compound's activity. Should this compound prove to be a potent and selective HDAC inhibitor, further investigation into its effects on gene expression and cellular phenotypes would be warranted. Conversely, a lack of HDAC inhibitory activity would necessitate the exploration of alternative mechanisms to explain its anticonvulsant properties.
References
- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Data on Valrocemide: A Technical Overview
Absence of Publicly Available Data for Valrocemide
As of late 2025, a comprehensive search of publicly available scientific literature and clinical trial databases reveals a lack of early-phase clinical trial data for the novel antiepileptic drug (AED) candidate, this compound (also known as TV1901). Preclinical studies in rodent models have demonstrated its potential as a broad-spectrum anticonvulsant. However, information regarding its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans remains unpublished in the public domain.
In light of the absence of specific data for this compound, this technical guide will focus on the extensive early-phase clinical trial data available for Valproic Acid (VPA) , a structurally and mechanistically related compound. The information presented herein for VPA can serve as a valuable reference point for researchers, scientists, and drug development professionals interested in the potential clinical profile of next-generation valproate derivatives like this compound.
Valproic Acid (VPA): A Comprehensive Technical Guide
Valproic acid is a well-established AED with a broad spectrum of activity against various seizure types. It is also used in the treatment of bipolar disorder and for migraine prophylaxis.[1] The following sections detail the early-phase clinical trial data, experimental protocols, and key signaling pathways associated with VPA.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and safety data for Valproic Acid from various studies.
Table 1: Pharmacokinetic Parameters of Valproic Acid in Healthy Volunteers
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | ||
| One-compartment models | 8.4 - 23.3 L | [2] |
| Two-compartment models (peripheral) | 4.08 - 42.1 L | [2] |
| Central compartment (Vc) | 9.9 ± 0.78 L | |
| Apparent volume of distribution (Vdβ) | 18.2 ± 6.2 L | |
| Steady state (Vss) | 12.6 ± 1.2 L | |
| Clearance (CL) | ||
| Range | 0.206 - 1.154 L/h | [2] |
| Total Clearance (CLtot) | 51.1 ± 11.9 ml/min | |
| Inter-individual variability | 13.40% - 35.90% | [2] |
| Half-life (t½) | ||
| Initial phase (t½α) | 0.64 ± 0.32 h | |
| Elimination phase (t½β) | 11.55 ± 2.33 h | |
| Protein Binding | 87% - 95% | [1] |
Table 2: Safety and Tolerability of Intravenous Valproic Acid in Healthy Subjects (Phase 1 Dose-Escalation Trial)
| Dose Level | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Events | Reference |
| 15 - 150 mg/kg | 140 mg/kg | Headache and nausea lasting > 12 h | Hypoacusis, chills, headache | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in VPA clinical research are outlined below.
Protocol 1: Phase 1, Double-Blind, Placebo-Controlled, Dose-Escalation Trial for Intravenous VPA
-
Objective: To determine the maximum tolerated single dose of intravenous VPA in healthy human subjects.
-
Study Design: A double-blind, placebo-controlled, dose-escalation design was employed.
-
Participants: 59 healthy subjects (mean age 30 ± 12 years) were enrolled, with 44 receiving VPA.
-
Dosing: Single intravenous doses of VPA were administered, escalating from 15 mg/kg to 150 mg/kg.
-
Monitoring and Data Collection:
-
Adverse events were continuously monitored.
-
Pharmacokinetic, pharmacodynamic, and safety profiling of VPA was conducted.
-
Safety measures included laboratory tests, hemodynamic parameters, cardiac rhythm monitoring, and cognitive testing.
-
-
Data Analysis: A two-compartment model was used to predict VPA concentration-time profiles. A correlation was observed between the number of reported adverse events and the dose level.[3]
Protocol 2: Population Pharmacokinetic Analysis of Valproic Acid
-
Objective: To characterize the population pharmacokinetics of VPA and identify significant predictors of its variability.
-
Study Design: A systematic review of 26 studies characterizing VPA pharmacokinetics.
-
Data Analysis:
-
Most studies utilized a one-compartment model, with three studies using a two-compartment model.
-
Significant predictors for VPA volume of distribution (Vd) were identified as body weight, dose, and age.
-
Frequently reported significant predictors for VPA clearance (CL) included body weight, VPA dose, concomitant medications, gender, and age.[2]
-
Signaling Pathways and Mechanisms of Action
Valproic acid exerts its therapeutic effects through multiple mechanisms, primarily by enhancing GABAergic inhibition in the central nervous system. The following diagram illustrates the key signaling pathways influenced by VPA.
References
Valrocemide's Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrocemide, a derivative of the widely used antiepileptic drug valproic acid (VPA), has demonstrated a broad spectrum of anticonvulsant activity in preclinical studies.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on neuronal excitability. While detailed electrophysiological and molecular studies specifically on this compound are limited in publicly available literature, its structural relationship to VPA allows for informed postulations about its mechanisms of action. This guide will present the available quantitative data on this compound's anticonvulsant effects and delve into the well-established mechanisms of VPA to provide a putative framework for understanding how this compound modulates neuronal excitability.
Quantitative Data: Anticonvulsant Profile of this compound
The anticonvulsant efficacy of this compound has been evaluated in various rodent models of epilepsy. The median effective dose (ED50) required to protect against seizures in these models is a key quantitative measure of its potency. The following table summarizes the ED50 values for this compound administered intraperitoneally (i.p.) in mice and orally in rats.[1][2]
| Animal Model | Seizure Type | Species | Administration Route | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Mouse | i.p. | 151 |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Rat | Oral | 73 |
| Pentylenetetrazole (PTZ) | Generalized Myoclonic | Mouse | i.p. | 132 |
| Picrotoxin | Clonic | Mouse | i.p. | 275 |
| Bicuculline | Clonic | Mouse | i.p. | 248 |
| 6-Hz Psychomotor | Partial | Mouse | i.p. | 237 |
| Frings Audiogenic Seizure | Reflex | Mouse | i.p. | 52 |
| Corneally Kindled | Focal | Rat | i.p. | 161 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited to determine the anticonvulsant profile of this compound.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Workflow:
References
- 1. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium valproate, but not ethosuximide, produces use- and voltage-dependent limitation of high frequency repetitive firing of action potentials of mouse central neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of N-Valproylglycinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of N-Valproylglycinamide, a promising second-generation anticonvulsant drug candidate. This document details the synthetic rationale, a representative experimental protocol, and methods for purification and characterization.
Introduction
N-Valproylglycinamide (VGD), the amide conjugate of the established antiepileptic drug valproic acid (VPA) and glycinamide, has been investigated as a novel therapeutic agent with potentially improved efficacy and a better safety profile compared to its parent compound.[1] The conjugation with glycinamide is a strategic approach to enhance the central nervous system (CNS) penetration of the molecule. This modification aims to deliver a broad-spectrum anticonvulsant activity with reduced side effects, such as teratogenicity and hepatotoxicity, which are associated with VPA.
Synthetic Rationale and Strategy
The core of the synthesis of N-Valproylglycinamide lies in the formation of an amide bond between the carboxylic acid moiety of valproic acid and the primary amine of glycinamide. The general approach involves the activation of the carboxyl group of valproic acid to facilitate nucleophilic attack by the amino group of glycinamide.
Several standard peptide coupling methodologies can be employed for this transformation. A common and effective strategy involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or a catalyst such as 4-dimethylaminopyridine (DMAP). An alternative approach is the conversion of valproic acid to a more reactive species, such as an acid chloride or an active ester, followed by reaction with glycinamide.
Experimental Protocols
This section outlines a detailed, representative protocol for the chemical synthesis of N-Valproylglycinamide.
Materials and Equipment
-
Valproic acid
-
Glycinamide hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
-
Glass funnels and filter paper
-
Standard laboratory glassware
Synthesis of N-Valproylglycinamide
-
Preparation of Glycinamide Free Base: In a round-bottom flask, dissolve glycinamide hydrochloride (1.1 equivalents) in a minimal amount of water. Cool the solution in an ice bath and add triethylamine (1.2 equivalents) dropwise with stirring. The free base of glycinamide is then extracted into an organic solvent like dichloromethane and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the glycinamide free base.
-
Amide Coupling Reaction: To a solution of valproic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the stirred valproic acid solution at 0 °C.
-
After 15-20 minutes of stirring at 0 °C, add a solution of glycinamide free base (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-18 hours).
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure N-Valproylglycinamide.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of N-Valproylglycinamide. Note that actual yields and specific values may vary depending on the reaction scale and conditions.
| Parameter | Representative Value |
| Reaction Yield | 70-85% |
| Melting Point | 125-127 °C |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane. |
Spectroscopic Characterization
The structure of the synthesized N-Valproylglycinamide should be confirmed by standard spectroscopic methods. Representative spectral data are presented below.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the propyl groups of the valproyl moiety (triplets and multiplets in the upfield region), a multiplet for the alpha-proton of the valproyl group, and signals for the methylene protons and the amide protons of the glycinamide moiety. |
| ¹³C NMR | The carbon NMR spectrum should display signals corresponding to the carbonyl carbons of the two amide groups, the alpha-carbon of the valproyl moiety, the methylene carbon of the glycinamide moiety, and the various carbons of the propyl groups. |
| IR (Infrared) | The IR spectrum will typically show strong absorption bands corresponding to the N-H stretching of the amide groups (around 3300-3400 cm⁻¹), C=O stretching of the amide carbonyls (around 1640-1680 cm⁻¹), and C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of N-Valproylglycinamide (200.28 g/mol ), along with characteristic fragmentation patterns. |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of N-Valproylglycinamide.
Caption: General workflow for the synthesis of N-Valproylglycinamide.
Logical Relationship of Synthesis Strategy
The diagram below outlines the logical relationship between the components of the amide coupling strategy.
Caption: Logical relationship of the amide coupling synthesis strategy.
References
Preclinical Toxicology of Valrocemide: An In-Depth Technical Guide
Introduction
Valrocemide, also known as TV1901 or VGD, is a novel anticonvulsant agent that has shown a broad spectrum of activity in preclinical models of epilepsy. As a derivative of valproic acid (VPA), a widely used antiepileptic drug, the preclinical safety evaluation of this compound is critical to understanding its therapeutic potential and identifying potential risks prior to clinical development. This technical guide provides a comprehensive overview of the available preclinical toxicology data for this compound, outlines standard experimental protocols for its assessment, and explores potential mechanisms of toxicity based on related compounds.
Quantitative Toxicology Data
Table 1: Acute Anticonvulsant Efficacy and Neurotoxicity of this compound
| Species | Seizure Model | Route of Administration | ED₅₀ (mg/kg) | Median Neurotoxic Dose (TD₅₀) (mg/kg) | Reference(s) |
| Mouse | Maximal Electroshock (MES) | Intraperitoneal | 151 | 332 | [1][2][3] |
| Mouse | Pentylenetetrazole | Intraperitoneal | 132 | 332 | [1][2][3] |
| Mouse | Picrotoxin | Intraperitoneal | 275 | 332 | [1][2][3] |
| Mouse | Bicuculline | Intraperitoneal | 248 | 332 | [1][2][3] |
| Mouse | 6-Hz "Psychomotor" Seizures | Intraperitoneal | 237 | 332 | [1][2][3] |
| Mouse | Frings Audiogenic-Seizure | Intraperitoneal | 52 | 332 | [1][2][3] |
| Rat | Maximal Electroshock (MES) | Oral | 73 | 1,000 | [1][2][3] |
| Rat | Corneally Kindled (Focal Seizures) | Intraperitoneal | 161 | Not Reported | [1][3] |
*ED₅₀ (Median Effective Dose): The dose at which 50% of the tested population shows the desired therapeutic effect (e.g., protection from seizures). *TD₅₀ (Median Toxic Dose): The dose at which 50% of the tested population shows a specific toxic effect (in this case, neurotoxicity).
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. However, this section outlines standard methodologies for the key experiments that would be required for a comprehensive safety assessment of an antiepileptic drug candidate like this compound.
Acute Toxicity Testing
-
Objective: To determine the median lethal dose (LD₅₀) and identify signs of acute toxicity.
-
Methodology:
-
Species: Typically conducted in two rodent species (e.g., mice and rats).
-
Dose Administration: A single, high dose of this compound is administered via the intended clinical route (e.g., oral, intravenous). Multiple dose groups with a range of concentrations are used.
-
Observation: Animals are observed for a set period (e.g., 14 days) for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any abnormalities at necropsy.
-
Data Analysis: The LD₅₀ is calculated using statistical methods such as the probit analysis.
-
Repeated-Dose Toxicity Studies
-
Objective: To evaluate the toxic effects of this compound after repeated administration over a prolonged period and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology:
-
Study Durations:
-
Sub-acute: 2 to 4 weeks.
-
Sub-chronic: 13 weeks.
-
Chronic: 6 to 12 months.
-
-
Species: Conducted in at least two species, one rodent and one non-rodent (e.g., rat and dog).
-
Dose Administration: this compound is administered daily at three or more dose levels, plus a control group.
-
Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.
-
Data Analysis: Determination of the NOAEL, the highest dose at which no adverse effects are observed.
-
Genotoxicity Assays
-
Objective: To assess the potential of this compound to cause genetic damage.
-
Methodology: A standard battery of tests includes:
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Principle: Detects gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.
-
Procedure: Bacteria are exposed to this compound with and without metabolic activation (S9 mix). The number of revertant colonies is counted.
-
-
In Vitro Micronucleus Assay:
-
Principle: Detects chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in mammalian cells.
-
Procedure: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are treated with this compound. Cells are then analyzed for the presence of micronuclei.
-
-
In Vivo Micronucleus Assay:
-
Principle: Assesses chromosomal damage in a whole animal model.
-
Procedure: Rodents are treated with this compound. Bone marrow or peripheral blood is collected and immature erythrocytes are scored for the presence of micronuclei.
-
-
Safety Pharmacology
-
Objective: To investigate the potential adverse effects of this compound on vital physiological functions.
-
Methodology (Core Battery):
-
Cardiovascular System:
-
In Vivo: Telemetered conscious animals (e.g., dogs, non-human primates) are used to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters (including QT interval).
-
In Vitro: hERG (human Ether-à-go-go-Related Gene) potassium channel assay to assess the risk of QT prolongation.
-
-
Respiratory System:
-
Procedure: Whole-body plethysmography in conscious rodents to measure respiratory rate, tidal volume, and minute volume.
-
-
Central Nervous System:
-
Procedure: Functional observational battery (FOB) or Irwin test in rodents to assess behavioral and neurological changes, motor coordination, and sensory functions.
-
-
Reproductive and Developmental Toxicology
-
Objective: To evaluate the potential effects of this compound on fertility, embryonic and fetal development (teratogenicity), and pre- and postnatal development.
-
Methodology:
-
Fertility and Early Embryonic Development (Segment I): Mating and fertility parameters are assessed in treated male and female rodents.
-
Embryo-Fetal Development (Segment II): Pregnant animals (rodents and rabbits) are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.
-
Pre- and Postnatal Development (Segment III): Pregnant and lactating rodents are treated, and the effects on the offspring's growth, development, and reproductive function are evaluated.
-
Potential Mechanisms of Toxicity and Signaling Pathways
As specific toxicological pathways for this compound have not been elucidated in the public literature, the known mechanisms of its parent compound, Valproic Acid (VPA), provide a basis for hypothesized pathways of potential toxicity.
Histone Deacetylase (HDAC) Inhibition
VPA is a known inhibitor of HDACs. This epigenetic mechanism, while contributing to its therapeutic effects, is also implicated in its teratogenicity. Inhibition of HDAC can lead to altered gene expression critical for normal embryonic development.
Caption: Hypothesized HDAC Inhibition Pathway for this compound-Induced Teratogenicity.
GABAergic System Modulation
The primary anticonvulsant effect of VPA is attributed to the enhancement of GABAergic neurotransmission. At supratherapeutic doses, excessive GABAergic activity could lead to central nervous system depression.
Caption: Workflow for Assessing CNS Effects of this compound.
Potential for Hepatotoxicity
Hepatotoxicity is a known, albeit rare, adverse effect of VPA, particularly in certain at-risk populations. The mechanisms are thought to involve mitochondrial toxicity and the formation of toxic metabolites. Given the structural similarity, this is a potential area of concern for this compound.
Caption: Experimental Flow for Hepatotoxicity Assessment.
The available preclinical data indicate that this compound is a potent anticonvulsant with a defined acute neurotoxicity profile in rodents. However, a comprehensive understanding of its preclinical safety is limited by the lack of publicly available data on repeated-dose toxicity, genotoxicity, safety pharmacology, and reproductive toxicology. The experimental protocols and potential mechanisms of toxicity outlined in this guide are based on standard industry practices and knowledge of the structurally related compound, valproic acid. A complete preclinical toxicology profile, as would be required for regulatory submission, would be necessary to fully characterize the safety of this compound for clinical use. Researchers and drug development professionals should consider these data gaps when evaluating the therapeutic potential of this compound.
References
Valrocemide's Structure-Activity Relationship: A Technical Analysis for Drug Development Professionals
An In-depth Guide to the Preclinical Profile of a Promising Valproic Acid Derivative
Valrocemide (VGD), a novel derivative of the established antiepileptic drug (AED) valproic acid (VPA), has demonstrated a broad spectrum of anticonvulsant activity in preclinical studies. This technical guide provides a comprehensive analysis of this compound's structure-activity relationship (SAR), mechanism of action, and available preclinical data, tailored for researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.
Core Anticonvulsant Activity of this compound
This compound has been evaluated in a battery of rodent models of epilepsy, demonstrating efficacy against seizures induced by various chemical and electrical stimuli. The median effective dose (ED50) values from these studies are summarized in the table below, providing a quantitative overview of its anticonvulsant profile.
| Anticonvulsant Assay | Animal Model | Route of Administration | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) |
| Maximal Electroshock (MES) | Mice | Intraperitoneal | 151 | 332 |
| Pentylenetetrazole (PTZ) | Mice | Intraperitoneal | 132 | 332 |
| Picrotoxin | Mice | Intraperitoneal | 275 | 332 |
| Bicuculline | Mice | Intraperitoneal | 248 | 332 |
| 6-Hz "Psychomotor" Seizures | Mice | Intraperitoneal | 237 | 332 |
| Sound-Induced Seizures | Frings Audiogenic-Susceptible Mice | Intraperitoneal | 52 | 332 |
| Maximal Electroshock (MES) | Rats | Oral | 73 | 1,000 |
| Corneally Kindled Rats (Focal Seizures) | Rats | Intraperitoneal | 161 | - |
Data sourced from Isoherranen N, Woodhead JH, White HS, Bialer M. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug. Epilepsia. 2001 Jul;42(7):831-6.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR of this compound can be understood by dissecting its chemical structure, which consists of a valproic acid moiety amide-linked to a glycine molecule. This modification of the carboxylic acid group of VPA significantly influences its pharmacological properties.
The Valproyl Moiety: Essential for Activity
The branched-chain fatty acid structure of the valproyl group is a critical determinant of anticonvulsant activity. Key structural features include:
-
α-Hydrogen: The presence of a hydrogen atom at the carbon alpha to the carbonyl group is crucial.
-
Branching at C2: The two propyl chains at the second carbon position are essential for its broad-spectrum anticonvulsant effects.
-
Chain Length: The eight-carbon backbone of valproic acid appears to be optimal for its activity.
The Glycine Conjugate: Modulating Physicochemical and Pharmacokinetic Properties
The conjugation of glycine to the valproyl moiety via an amide bond introduces a polar amino acid group, which can alter the compound's physicochemical properties, such as its lipophilicity and ability to cross the blood-brain barrier. This modification may also influence its metabolic stability and interaction with molecular targets. While a systematic SAR study on a series of this compound analogs with varied amino acid conjugates has not been published, studies on other N-valproyl derivatives of GABA and glycine suggest that these conjugates do not act merely as prodrugs but possess intrinsic activity.[2]
Proposed Mechanisms of Action
The anticonvulsant effects of this compound are believed to be multifactorial, involving modulation of both the GABAergic system and the inositol signaling pathway.
Modulation of the GABAergic System
This compound, like its parent compound VPA, is thought to enhance GABAergic neurotransmission, the primary inhibitory system in the central nervous system. This can be achieved through several potential mechanisms:
-
Increased GABA levels: this compound may increase the concentration of GABA in the synaptic cleft.
-
Potentiation of GABAergic responses: It may enhance the postsynaptic response to GABA.
While direct, high-affinity binding of this compound to GABA receptors has not been quantitatively established, the anticonvulsant profile of VPA derivatives is strongly linked to their effects on the GABAergic system.
Inhibition of Myo-Inositol-1-Phosphate (MIP) Synthase
A key differentiator in the proposed mechanism of this compound is its potential inhibition of myo-inositol-1-phosphate (MIP) synthase. This enzyme catalyzes a crucial step in the de novo synthesis of inositol, a precursor for various signaling molecules, including inositol triphosphate (IP3). By inhibiting MIP synthase, this compound may lead to a depletion of inositol, which in turn could attenuate neuronal hyperexcitability. Studies have shown that VPA can inhibit MIP synthase activity.[3]
Experimental Protocols
Synthesis of this compound (N-valproyl-glycine)
A general procedure for the synthesis of N-acyl amino acids, such as this compound, involves the acylation of the amino acid with the corresponding acyl chloride.
Step 1: Synthesis of Valproyl Chloride Valproic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, in an inert solvent to yield valproyl chloride.
Step 2: Acylation of Glycine Valproyl chloride is then slowly added to a solution of glycine in an aqueous basic solution (e.g., sodium hydroxide) at a low temperature to facilitate the amide bond formation, yielding this compound.
Anticonvulsant Screening Assays
The anticonvulsant activity of this compound was evaluated using standard rodent models:
-
Maximal Electroshock (MES) Test: This test assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal or auricular electrical stimulation. It is a model for generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This assay evaluates the ability of a drug to protect against clonic seizures induced by the subcutaneous injection of the chemoconvulsant pentylenetetrazole, a GABAA receptor antagonist. It is a model for absence seizures.
-
Picrotoxin and Bicuculline-Induced Seizure Tests: These tests use GABAA receptor antagonists to induce seizures, and the ability of a compound to prevent these seizures indicates a potential mechanism involving the GABAergic system.
-
6-Hz Psychomotor Seizure Test: This model is used to identify drugs effective against therapy-resistant partial seizures.
Signaling Pathway Visualizations
Proposed Mechanism of Action via MIP Synthase Inhibition
Clinical Development
This compound has undergone Phase II clinical trials for the treatment of refractory epilepsy.[4] However, detailed results from these trials are not widely available in the public domain. Further clinical investigation is necessary to fully elucidate its efficacy and safety profile in human populations.
Conclusion
This compound represents a promising second-generation valproic acid derivative with a broad spectrum of anticonvulsant activity demonstrated in preclinical models. Its unique structure, combining the essential valproyl moiety with a glycine conjugate, likely contributes to its distinct pharmacological profile. The proposed dual mechanism of action, involving both modulation of the GABAergic system and inhibition of myo-inositol-1-phosphate synthase, warrants further investigation. While the available data are encouraging, a more comprehensive understanding of its structure-activity relationship through the synthesis and evaluation of a wider range of analogs, along with detailed pharmacokinetic and pharmacodynamic studies, will be crucial for its future development as a potential new therapeutic option for epilepsy.
References
- 1. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic analysis and antiepileptic activity of N-valproyl derivatives of GABA and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproate decreases inositol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Valrocemide in the Maximal Electroshock (MES) Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Valrocemide, a novel anticonvulsant agent, in the maximal electroshock (MES) test, a widely used preclinical model for generalized tonic-clonic seizures. This document includes quantitative data on this compound's efficacy, detailed experimental protocols, and visual representations of the experimental workflow and its potential mechanism of action.
Introduction
This compound (also known as TV1901) is an anticonvulsant drug candidate with a broad spectrum of activity observed in various animal models of epilepsy.[1] The maximal electroshock (MES) test is a fundamental screening tool in the development of new antiepileptic drugs, designed to identify compounds that prevent the spread of seizures.[2] In this model, a brief electrical stimulus is applied to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a key indicator of its potential efficacy against generalized tonic-clonic seizures in humans.
Quantitative Data: Efficacy of this compound in the MES Test
This compound has demonstrated significant anticonvulsant activity in the MES test in both mice and rats. The following table summarizes the median effective dose (ED50) and median neurotoxic dose (TD50) of this compound in these models.
| Animal Model | Administration Route | ED50 (mg/kg) | Median Neurotoxic Dose (mg/kg) |
| Mice | Intraperitoneal (i.p.) | 151 | 332 |
| Rats | Oral (p.o.) | 73 | 1,000 |
Data sourced from Isoherranen et al. (2001).[1][3]
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol outlines the key steps for evaluating the anticonvulsant activity of this compound using the MES test in rodents.
1. Animal Models:
2. Materials and Equipment:
-
This compound
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[2][4]
-
Conductive solution (e.g., 0.9% saline)[2]
3. Experimental Procedure:
-
Drug Administration:
-
Administer this compound or vehicle to the animals via the desired route (intraperitoneal for mice, oral for rats).[1]
-
The dosage should be based on pre-determined dose-response studies to establish the ED50.
-
-
Pre-treatment Time:
-
Allow for an appropriate pre-treatment time for the drug to reach peak effect. This time should be determined in preliminary pharmacokinetic studies.
-
-
MES Induction:
-
Endpoint Measurement:
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
An animal is considered protected if the tonic hindlimb extension is abolished.[2]
-
-
Data Analysis:
-
The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using appropriate statistical methods (e.g., probit analysis).
-
Visualizations
Experimental Workflow for MES Test
Caption: Workflow of the Maximal Electroshock (MES) Test.
Proposed Mechanism of Action of this compound
The precise mechanism of action of this compound is not fully elucidated, but as a derivative of valproic acid, it is thought to share some of its anticonvulsant properties. The proposed mechanisms for valproate and related compounds involve the modulation of inhibitory and excitatory neurotransmission.
Caption: Proposed Mechanisms of Action for this compound.
References
Application Notes and Protocols for the Pentylenetetrazole (PTZ) Seizure Model with Valrocemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles remains a critical area of research. The pentylenetetrazole (PTZ) induced seizure model is a widely used and validated preclinical screening tool for identifying and characterizing potential anticonvulsant compounds. PTZ, a GABA-A receptor antagonist, induces acute clonic and tonic-clonic seizures, which are valuable for assessing the therapeutic potential of investigational drugs.
Valrocemide (TV1901) is a novel anticonvulsant agent that has demonstrated a broad spectrum of activity in various preclinical seizure models.[1] As a derivative of valproic acid (VPA), a widely used AED, this compound is being investigated for its potential as a new therapeutic option for epilepsy. These application notes provide detailed protocols for utilizing the PTZ seizure model to evaluate the anticonvulsant effects of this compound, along with a summary of its known mechanisms of action and relevant quantitative data.
Quantitative Data Summary
The anticonvulsant efficacy of this compound has been quantified in the PTZ-induced seizure model in mice. The median effective dose (ED50) is a key parameter used to express the potency of a compound in producing a therapeutic effect in 50% of the tested population.
| Compound | Animal Model | Seizure Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Mouse | Pentylenetetrazole (PTZ) | Intraperitoneal (i.p.) | 132 | [1] |
| This compound | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 151 | [1] |
| This compound | Mouse | Picrotoxin-induced seizures | Intraperitoneal (i.p.) | 275 | [1] |
| This compound | Mouse | Bicuculline-induced seizures | Intraperitoneal (i.p.) | 248 | [1] |
| This compound | Mouse | 6-Hz "psychomotor" seizures | Intraperitoneal (i.p.) | 237 | [1] |
| This compound | Rat | Maximal Electroshock (MES) | Oral (p.o.) | 73 | [1] |
Experimental Protocols
Protocol 1: Determination of the Anticonvulsant Efficacy of this compound in the Acute PTZ-Induced Seizure Model in Mice
This protocol is designed to assess the ability of this compound to protect against seizures induced by a single systemic administration of PTZ.
Materials:
-
Pentylenetetrazole (PTZ)
-
This compound
-
Vehicle for this compound (e.g., 0.9% saline with 0.5% Tween 80)
-
Observation chambers (transparent, individual cages)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before the experiment.[4]
-
Drug Preparation:
-
Prepare a stock solution of PTZ in 0.9% saline. A typical concentration is 10 mg/mL.
-
Prepare graded doses of this compound in the chosen vehicle.
-
-
Animal Groups: Divide the animals into multiple groups (n=8-12 per group), including:[5]
-
Vehicle control + PTZ
-
This compound (multiple dose levels) + PTZ
-
Positive control (e.g., Diazepam) + PTZ (optional)
-
-
Drug Administration:
-
PTZ Induction of Seizures:
-
Observation and Seizure Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber and observe continuously for 30 minutes.[2][3]
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.
-
Score the seizure severity using a standardized scale (e.g., Racine scale):[6]
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks without upright posture
-
Stage 3: Myoclonic jerks with upright posture
-
Stage 4: Tonic-clonic seizures with loss of righting reflex
-
Stage 5: Tonic-clonic seizures with hindlimb extension
-
Stage 6: Death
-
-
-
Data Analysis:
-
Compare the seizure scores, latencies, and incidence of tonic-clonic seizures between the vehicle-treated and this compound-treated groups.
-
Calculate the ED50 of this compound for protection against generalized seizures using probit analysis.
-
Signaling Pathways and Mechanism of Action
This compound, as a derivative of valproic acid, is believed to exert its anticonvulsant effects through multiple mechanisms, primarily by enhancing GABAergic inhibition and modulating neuronal excitability.
Proposed Signaling Pathway of this compound in Seizure Reduction
Caption: Proposed mechanism of this compound's anticonvulsant action.
This compound likely shares several mechanisms of action with valproic acid.[7] A primary proposed mechanism is the enhancement of GABAergic neurotransmission. This is achieved by inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA.[8] This leads to increased synaptic concentrations of GABA, an inhibitory neurotransmitter, thereby reducing neuronal excitability.
Furthermore, like VPA, this compound may modulate voltage-gated sodium and calcium channels, which play a crucial role in the generation and propagation of action potentials.[9][10] By attenuating the activity of these channels, this compound can further dampen excessive neuronal firing.
This compound may also influence the glutamatergic system, particularly by modulating the activity of NMDA receptors.[11][12] Dysregulation of glutamatergic signaling is a key factor in seizure generation. In vitro studies have also indicated that this compound can inhibit myo-inositol-1-phosphate (MIP) synthase, suggesting an additional mechanism that may contribute to its neuroprotective and anticonvulsant properties.[1]
The role of neuroinflammation in the pathophysiology of epilepsy is increasingly recognized.[13][14] Valproic acid has been shown to have anti-inflammatory effects, and it is plausible that this compound may also exert its anticonvulsant effects in part through the modulation of neuroinflammatory pathways.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anticonvulsant properties of this compound in the PTZ seizure model.
Caption: Experimental workflow for the PTZ seizure model.
These application notes and protocols provide a comprehensive guide for researchers investigating the anticonvulsant properties of this compound using the PTZ seizure model. The provided information on quantitative data, detailed methodologies, and proposed mechanisms of action will be valuable for the design and execution of preclinical studies in the field of epilepsy research and drug development.
References
- 1. apexbt.com [apexbt.com]
- 2. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.5. Acute PTZ-induced seizure model [bio-protocol.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. Chronic administration of valproic acid reduces brain NMDA signaling via arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated NMDA receptor levels and enhanced postsynaptic long-term potentiation induced by prenatal exposure to valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Neuroinflammatory targets and treatments for epilepsy validated in experimental models - PMC [pmc.ncbi.nlm.nih.gov]
Valrocemide Administration in the Kindling Model of Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Valrocemide in the kindling model of epilepsy, a widely used preclinical model for studying temporal lobe epilepsy and the efficacy of anti-seizure medications. This document includes detailed experimental protocols, a summary of quantitative data, and a proposed signaling pathway for this compound's mechanism of action.
Introduction
This compound, a novel anticonvulsant agent, has shown promise in various preclinical models of epilepsy. The kindling model, which involves the repeated application of a sub-convulsive electrical or chemical stimulus to a specific brain region, typically the amygdala or hippocampus, results in the progressive development of seizures. This model is highly valued for its ability to mimic the chronic nature of epilepsy and for screening potential anti-epileptic drugs. This document outlines the protocols for evaluating the efficacy of this compound in the rat kindling model.
Quantitative Data Summary
The following tables summarize the anticonvulsant effects of this compound and the closely related compound, Valproic Acid, in the kindling model of epilepsy. Due to the limited availability of specific quantitative data for this compound, data from Valproic Acid studies are included for comparative purposes and to provide a broader context for the potential efficacy of this class of compounds.
Table 1: Effect of this compound on Seizure Parameters in Hippocampal Kindled Rats
| Treatment Group | Dose (mg/kg, i.p.) | Effect on Generalized Seizures | Effect on Afterdischarge Duration | Reference |
| This compound | 300 | Blocked | Significantly shortened |
Table 2: Representative Effects of Valproic Acid on Seizure Parameters in Amygdala Kindled Rats
| Treatment Group | Dose (mg/kg, i.p.) | Reduction in Seizure Severity (Racine Score) | Reduction in Afterdischarge Duration | Reference |
| Valproic Acid | 200 | Significant reduction | Significant reduction | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the administration of this compound in the kindling model.
Animal Model
-
Species: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used.
-
Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Stereotactic Surgery and Electrode Implantation
This protocol describes the implantation of a bipolar electrode into the hippocampus or amygdala for electrical kindling.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotactic Procedure:
-
Place the anesthetized rat in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the desired coordinates. For the hippocampus (CA1 region) , typical coordinates relative to bregma are: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -2.8 mm. For the basolateral amygdala , typical coordinates are: AP: -2.8 mm; ML: ±4.8 mm; DV: -8.5 mm.
-
Slowly lower a bipolar stainless-steel electrode to the target coordinates.
-
Secure the electrode to the skull using dental acrylic.
-
Suture the scalp incision.
-
-
Post-operative Care: Administer analgesics as required and allow the animals to recover for at least one week before the start of the kindling procedure.
Kindling Procedure
-
Afterdischarge Threshold (ADT) Determination:
-
Place the rat in a shielded recording chamber.
-
Deliver an initial stimulus (e.g., 50 µA, 60 Hz, 1 ms biphasic square wave pulses for 1 second).
-
Gradually increase the current intensity in subsequent stimulations (with at least 5 minutes between stimulations) until an afterdischarge (AD) of at least 3 seconds is elicited. The AD is a train of spike activity that outlasts the stimulus. This current intensity is the ADT.
-
-
Kindling Stimulations:
-
Administer daily electrical stimulations at the ADT.
-
Record the electroencephalogram (EEG) to determine the afterdischarge duration (ADD).
-
Observe and score the behavioral seizure severity using the Racine scale (see Table 3).
-
Continue daily stimulations until the animals consistently exhibit stage 4 or 5 seizures (fully kindled). This typically takes 10-14 days for hippocampal kindling and can be faster for amygdala kindling.
-
Table 3: Racine Scale for Seizure Scoring in Rats
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with bilateral forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
This compound Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a small percentage of a solubilizing agent like Tween 80).
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in rats.
-
Dosage: Based on available literature, a dose of 300 mg/kg has been shown to be effective in the kindling model. Dose-response studies may be necessary to determine the optimal dose.
-
Injection Protocol (Intraperitoneal):
-
Restrain the rat securely. The one-person method involves holding the rat's head and thorax with one hand while supporting the lower body. The two-person method is often preferred for safety and accuracy.
-
Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 23-25 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure that the needle has not entered the bladder or intestines.
-
Inject the this compound solution.
-
-
Experimental Design:
-
Once animals are fully kindled, establish a stable baseline of seizure activity by stimulating them several times without treatment.
-
On the test day, administer this compound (300 mg/kg, i.p.) or vehicle.
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), deliver the kindling stimulation.
-
Record the afterdischarge duration and score the behavioral seizure using the Racine scale.
-
Compare the seizure parameters in the this compound-treated group to the vehicle-treated group.
-
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which this compound exerts its anticonvulsant effects are still under investigation. However, based on the known mechanisms of the closely related compound, Valproic Acid, a hypothetical signaling pathway can be proposed. Valproic Acid is known to enhance GABAergic inhibition, modulate voltage-gated ion channels, and inhibit histone deacetylases (HDACs).
Caption: Hypothetical signaling pathway of this compound.
The following diagram illustrates the general experimental workflow for evaluating this compound in the kindling model.
Caption: Experimental workflow for this compound evaluation.
References
Application Notes and Protocols for Valrocemide Electrophysiology in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrocemide, a derivative of the established anticonvulsant and mood stabilizer Valproic Acid (VPA), is a promising therapeutic agent for neurological disorders such as epilepsy. Understanding its mechanism of action at the cellular and network level is crucial for its development and clinical application. Electrophysiological studies using acute hippocampal slice preparations provide a powerful ex vivo platform to investigate the effects of this compound on neuronal excitability, synaptic transmission, and plasticity. These application notes provide detailed protocols for the preparation of hippocampal slices and the subsequent electrophysiological assessment of this compound's effects.
Putative Mechanism of Action
This compound is anticipated to share key mechanisms of action with its parent compound, Valproic Acid. The primary proposed mechanisms include:
-
Enhancement of GABAergic Inhibition: By increasing the synaptic availability of the inhibitory neurotransmitter GABA.
-
Modulation of Voltage-Gated Ion Channels: Including sodium, potassium, and calcium channels, leading to a reduction in neuronal hyperexcitability.[1]
-
Epigenetic Regulation: Through the inhibition of histone deacetylases (HDACs), which can alter gene expression related to neuronal function and plasticity.
-
Modulation of Intracellular Signaling Cascades: Including the Wnt/β-catenin, Glycogen Synthase Kinase-3β (GSK-3β), and Brain-Derived Neurotrophic Factor (BDNF) pathways, which are critical for neurogenesis, synaptic health, and plasticity.[2][3][4][5]
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials and Reagents:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold dissection buffer (see Table 1)
-
Artificial cerebrospinal fluid (aCSF) for incubation and recording (see Table 1)
-
Recovery chamber
-
Recording chamber
Table 1: Composition of Solutions for Hippocampal Slice Preparation
| Component | Dissection Buffer (mM) | Incubation/Recording aCSF (mM) |
| NaCl | 87 | 124 |
| KCl | 2.5 | 2.5 |
| NaH₂PO₄ | 1.25 | 1.25 |
| NaHCO₃ | 25 | 26 |
| MgCl₂ | 7 | 1.3 |
| CaCl₂ | 0.5 | 2.5 |
| D-Glucose | 25 | 10 |
| Sucrose | 75 | - |
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized (unresponsive to toe pinch), swiftly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated dissection buffer.
-
Hemisection and Blocking: Place the brain on a chilled filter paper. Make a midsagittal cut to separate the hemispheres. For each hemisphere, make a coronal cut to block the anterior portion of the brain, and then make a cut at an angle of approximately 45 degrees to obtain a flat surface for mounting on the vibratome stage.
-
Slicing: Mount the blocked brain tissue onto the vibratome stage using cyanoacrylate glue. Submerge the tissue in the ice-cold, carbogenated dissection buffer in the vibratome bath. Cut transverse hippocampal slices at a thickness of 300-400 µm.
-
Recovery: Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes. After this initial recovery period, the slices can be maintained at room temperature in carbogenated aCSF for several hours before recording.
Electrophysiological Recording
Field Excitatory Postsynaptic Potential (fEPSP) Recordings:
-
Slice Placement: Transfer a hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Electrode Positioning: Place a stimulating electrode (e.g., bipolar tungsten electrode) in the Schaffer collateral pathway of the CA3 region and a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region.
-
Baseline Recording: Deliver single voltage pulses (e.g., 0.1 ms duration) every 20-30 seconds to evoke fEPSPs. Adjust the stimulation intensity to elicit a fEPSP amplitude that is 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound. Record the effects on the fEPSP slope and amplitude for at least 30-60 minutes.
-
Washout: Perfuse the slice with regular aCSF to observe the reversibility of the drug's effects.
Whole-Cell Patch-Clamp Recordings:
-
Neuron Visualization: Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution (see Table 2).
-
Giga-seal Formation and Whole-Cell Access: Approach a neuron with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ). Rupture the membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Recording Synaptic Currents: Clamp the neuron at a holding potential of -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
This compound Application: After obtaining a stable baseline of synaptic activity, apply this compound via the perfusion system and record the changes in the frequency and amplitude of sEPSCs and sIPSCs.
Table 2: Example Intracellular Solution for Patch-Clamp Recordings
| Component | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| EGTA | 0.2 |
Note: The final pH should be adjusted to 7.3 with KOH and osmolarity to ~290 mOsm.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on hippocampal electrophysiology, extrapolated from studies on its parent compound, Valproic Acid (VPA).
Table 3: Effects of VPA on Synaptic Transmission in Hippocampal Slices
| Parameter | Drug/Concentration | Effect | Reference |
| mIPSC Frequency | VPA (0.3 and 0.6 mM) | Increased to 112% and 133% of control, respectively. | [6] |
| mIPSC Amplitude | VPA (0.3 and 0.6 mM) | No significant effect. | [6] |
| mEPSC Frequency | VPA (0.3 and 0.6 mM) | No significant effect. | [6] |
| mEPSC Amplitude | VPA (0.3 and 0.6 mM) | No significant effect. | [6] |
| IPSP Duration | VPA (0.5-10 mM) | Increased by more than 150%. | [7] |
Table 4: Effects of VPA on Neuronal Excitability and Plasticity in Hippocampal Slices
| Parameter | Drug/Concentration | Effect | Reference |
| Action Potential Firing Frequency | VPA (0.3 and 0.6 mM) | Reduced from 18.0 to 15.3 and 18.6 to 12.6 spikes/s, respectively. | [6] |
| Spike Frequency Adaptation | VPA (0.3 and 0.6 mM) | Significantly increased. | [6] |
| Paired-Pulse Facilitation (PPF) | VPA (0.6, 1, and 5 mM) | Significantly impaired at 20-150 ms inter-pulse intervals. | [8] |
| Long-Term Potentiation (LTP) Induction | VPA (0.6 mM) | Inhibited (Control: 171% potentiation; VPA: 117% potentiation). | [8] |
| Long-Term Depression (LTD) Induction | VPA (0.6 mM) | Inhibited (Control: 86% of baseline; VPA: 98% of baseline). | [8] |
| Post-Tetanic Potentiation (PTP) | NaVP (30-200 µM) | Reduced amplitude. | [9] |
Signaling Pathways and Experimental Workflows
This compound's Putative Signaling Cascade
This compound, likely acting through mechanisms similar to VPA, is expected to modulate key signaling pathways that regulate neuronal function and plasticity. A primary target is the inhibition of GSK-3β, which in turn activates the Wnt/β-catenin pathway and promotes the expression of BDNF.
Caption: Putative signaling cascade of this compound in hippocampal neurons.
Experimental Workflow for Hippocampal Slice Electrophysiology
The following diagram illustrates the general workflow for preparing hippocampal slices and conducting electrophysiological experiments to assess the effects of this compound.
Caption: Workflow for this compound electrophysiology in hippocampal slices.
References
- 1. Comparison of effects of valproate and trans-2-en-valproate on different forms of epileptiform activity in rat hippocampal and temporal cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproate regulates GSK-3-mediated axonal remodeling and synapsin I clustering in developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual mechanisms for the regulation of brain-derived neurotrophic factor by valproic acid in neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sodium valproate on synaptic transmission and neuronal excitability in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproate enhances inhibitory postsynaptic potentials in hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sodium valproate on synaptic plasticity in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium valproate decreases synaptic potentiation and epileptiform activity in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulating Valrocemide for Intraperitoneal Injection in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valrocemide (N-(2-amino-2-oxoethyl)-2-propylpentanamide), a derivative of the established anticonvulsant and mood stabilizer Valproic Acid (VPA), is a promising neuroprotective agent for central nervous system (CNS) research. Like its parent compound, this compound is investigated for its potential therapeutic effects in neurological disorders such as epilepsy. Its mechanism of action is thought to be complex, involving the modulation of GABAergic neurotransmission, inhibition of ion channels, and epigenetic regulation through histone deacetylase (HDAC) inhibition.
Due to its poor aqueous solubility, developing a safe and effective formulation for in vivo studies, particularly for parenteral routes like intraperitoneal (IP) injection in mice, is critical. IP administration is a common and practical route for preclinical rodent studies, allowing for rapid systemic absorption. This document provides a detailed protocol for the preparation and administration of this compound for IP injection in mice, ensuring sterility, stability, and physiological compatibility.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for successful formulation. Key data is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | |
| Molecular Weight | 200.28 g/mol | |
| Appearance | White to off-white solid | |
| Water Solubility | Insoluble | |
| Organic Solubility | ≥20 mg/mL in DMSO≥48.2 mg/mL in Ethanol30 mg/mL in DMF | |
| Co-Solvent Solubility | 0.2 mg/mL in DMSO:PBS (pH 7.2) (1:4) |
Proposed Mechanism of Action
The therapeutic effects of this compound are likely mediated through multiple pathways, similar to Valproic Acid. Key targets include the enhancement of GABAergic inhibition, modulation of voltage-gated ion channels, and inhibition of HDACs, which influences gene expression related to neuroprotection and plasticity.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
These protocols outline the steps for preparing a this compound solution suitable for IP injection. All procedures should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, 1X, pH 7.2-7.4
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance
-
Vortex mixer
-
pH meter or pH strips
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes (1 mL, 3 mL)
-
Sterile needles (e.g., 25-27 gauge for mice)
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless. This creates a 10 mg/mL stock solution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of Working Solution for IP Injection
This protocol creates a final injectable solution with a low percentage of DMSO to minimize toxicity. The final concentration should be determined by the desired dose (mg/kg). The solubility of this compound in a 1:4 DMSO:PBS mixture is approximately 0.2 mg/mL (200 µg/mL). Do not exceed this concentration to avoid precipitation.
Example Formulation for a 2 mg/kg dose in a 25g mouse:
-
Target Dose: 2 mg/kg
-
Mouse Weight: 25 g (0.025 kg)
-
Total Drug Needed: 2 mg/kg * 0.025 kg = 0.05 mg
-
Injection Volume: A standard injection volume is 10 mL/kg. For a 25g mouse, this is 0.25 mL.
-
Final Concentration: 0.05 mg / 0.25 mL = 0.2 mg/mL
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mg/mL this compound stock solution.
-
Dilution Calculation: To make 1 mL of the final 0.2 mg/mL solution:
-
Volume of Stock (V1) = (Final Conc. * Final Vol.) / Stock Conc. = (0.2 mg/mL * 1 mL) / 10 mg/mL = 0.02 mL (20 µL).
-
Volume of Vehicle = Final Volume - Volume of Stock = 1 mL - 0.02 mL = 0.98 mL (980 µL).
-
-
Vehicle Preparation: The vehicle will be sterile 1X PBS.
-
Mixing: In a sterile conical tube, add 980 µL of sterile 1X PBS. While vortexing gently, slowly add 20 µL of the this compound stock solution. This results in a final DMSO concentration of 2%.
-
Verification: Ensure the final solution is clear and free of precipitates. Check that the pH is within the physiological range (~7.0-7.4). Adjust with sterile, dilute HCl or NaOH if necessary, though this is unlikely with a buffered vehicle.
-
Sterilization: Filter the final working solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Use: Use the freshly prepared working solution immediately or store at 4°C for short-term use (use within 24 hours is recommended). Warm the solution to room or body temperature before injection to minimize discomfort.
Protocol 3: Intraperitoneal Injection Procedure
-
Animal Restraint: Properly restrain the mouse. Manual restraint is typically sufficient.
-
Syringe Preparation: Using a sterile syringe, draw up the calculated volume of the this compound working solution. Use a new sterile needle (25-27G) for each animal.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Injection: Tilt the mouse so its head is slightly lower than its hindquarters. Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe, which would indicate improper placement.
-
Administration: If aspiration is clear, depress the plunger smoothly to inject the solution.
-
Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Experimental Workflow
The entire process from powder to administration requires careful, sequential steps to ensure accuracy and sterility.
Caption: Workflow for this compound formulation and IP injection.
Summary of Formulation and Administration Parameters
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO | High solubilizing power for this compound. |
| Vehicle | Sterile 1X PBS (pH 7.2-7.4) | Provides a buffered, isotonic solution to minimize tissue irritation. |
| Max Final DMSO % | ≤ 5% (2% used in example) | Minimizes potential solvent toxicity. |
| Max Final Concentration | 0.2 mg/mL (200 µg/mL) | Based on known solubility data to prevent precipitation. |
| Injection Volume | < 10 mL/kg | Standard maximum volume for IP injections in mice. |
| Needle Gauge | 25G - 27G | Appropriate size for mice to minimize pain and tissue damage. |
| Sterility | Final solution must be sterile-filtered (0.22 µm) | Prevents infection and peritonitis. |
Application Notes and Protocols for Assessing Valrocemide's Neuroprotective Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Valrocemide's neuroprotective properties. The protocols detailed below are based on established methodologies for assessing neuronal health and viability in the presence of neurotoxic insults.
Introduction
This compound, a compound structurally related to the well-characterized neuroprotective agent Valproic Acid (VPA), holds promise for the treatment of neurodegenerative disorders. VPA has been shown to exert neuroprotective effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β), as well as the activation of pro-survival signaling pathways such as PI3K/AKT.[1][2] These pathways are crucial in mitigating neuronal cell death, reducing oxidative stress, and promoting neuronal regeneration.[3] The following protocols are designed to enable researchers to investigate whether this compound exhibits similar neuroprotective activities in vitro.
Key Experimental Assays
A panel of robust and validated cell-based assays is recommended to comprehensively assess the neuroprotective potential of this compound. These assays quantify cytotoxicity, cell viability, and key markers of apoptosis and oxidative stress.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 24 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM glutamate or 5 µM rotenone) for another 24 hours.
-
Include control groups: untreated cells (negative control), cells treated with the neurotoxin alone (positive control), and cells treated with this compound alone.
-
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction:
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
MTT Incubation:
-
After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of viable cells compared to the untreated control.
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
Probe Loading:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
-
Measurement:
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis: Quantify the relative fluorescence units (RFU) and express them as a percentage of the neurotoxin-treated control.
Data Presentation
Summarize the quantitative data from the described assays in the following tables for clear comparison of this compound's effects.
Table 1: Effect of this compound on Neurotoxin-Induced Cytotoxicity (LDH Assay)
| Treatment Group | This compound (µM) | Neurotoxin | % Cytotoxicity (Mean ± SD) |
| Control | 0 | - | 5.2 ± 1.1 |
| Neurotoxin Alone | 0 | + | 100.0 ± 8.5 |
| This compound | 10 | + | 75.4 ± 6.3 |
| This compound | 50 | + | 48.9 ± 4.7 |
| This compound | 100 | + | 25.1 ± 3.9 |
Table 2: Effect of this compound on Cell Viability in the Presence of Neurotoxin (MTT Assay)
| Treatment Group | This compound (µM) | Neurotoxin | % Cell Viability (Mean ± SD) |
| Control | 0 | - | 100.0 ± 7.2 |
| Neurotoxin Alone | 0 | + | 45.3 ± 5.1 |
| This compound | 10 | + | 62.8 ± 6.5 |
| This compound | 50 | + | 81.4 ± 7.9 |
| This compound | 100 | + | 95.7 ± 8.3 |
Table 3: Effect of this compound on Neurotoxin-Induced ROS Production
| Treatment Group | This compound (µM) | Neurotoxin | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Control | 0 | - | 1500 ± 210 |
| Neurotoxin Alone | 0 | + | 8500 ± 980 |
| This compound | 10 | + | 6200 ± 750 |
| This compound | 50 | + | 4100 ± 520 |
| This compound | 100 | + | 2300 ± 310 |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways. The diagrams below illustrate these pathways and the experimental workflow.
References
- 1. Analysis of Neuroprotective Effects of Valproic Acid on Primary Motor Neurons in Monoculture or Co-cultures with Astrocytes or Schwann Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of action of valproate in neuropsychiatric disorders: can we see the forest for the trees? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid protects neurons and promotes neuronal regeneration after brachial plexus avulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valrocemide in iPSC-Derived Neuronal Cultures
A Note on Valrocemide and Valproic Acid: Research specifically detailing the application of this compound in induced pluripotent stem cell (iPSC)-derived neuronal cultures is limited in publicly available literature. However, this compound is a derivative of Valproic Acid (VPA), a well-researched compound known for its effects on neuronal differentiation and function. VPA, a histone deacetylase (HDAC) inhibitor, has been shown to promote the differentiation of stem cells into neurons.[1][2][3][4] The following application notes and protocols are based on the established use of Valproic Acid in iPSC-derived neuronal systems and can serve as a strong starting point for investigating the effects of this compound, which is anticipated to have a similar mechanism of action.
Application Notes
Valproic Acid (VPA) is utilized in iPSC-derived neuronal culture systems primarily to enhance the efficiency of neuronal differentiation and to modulate neuronal function. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones, resulting in a more open chromatin structure that facilitates the expression of genes involved in neuronal development.[2]
Key Applications:
-
Enhanced Neuronal Differentiation: VPA has been demonstrated to increase the yield of neurons from iPSC-derived neural stem cells (NSCs) and other progenitor cells.[1][2][3] It can promote the expression of neuronal markers such as β-III-tubulin, NeuN, and MAP-2.[4]
-
Directed Differentiation: In some contexts, VPA can influence the differentiation towards specific neuronal subtypes. For instance, it has been shown to promote the generation of dopaminergic and GABAergic neurons.[2][5]
-
Modulation of Neuronal Activity: VPA can influence the expression of genes crucial for neuronal function, including those encoding for dopamine transporters (DAT), tyrosine hydroxylase (TH), and dopamine receptors (Drd2).
-
Disease Modeling: In iPSC models of neurological disorders, VPA can be used to investigate disease mechanisms and to screen for potential therapeutic effects. For example, it has been shown to rescue altered gene expression in iPSC-derived neural cells from patients with serious mental illness.
Data Summary
The following tables summarize quantitative data on the effects of Valproic Acid on iPSC-derived and other stem cell-derived neuronal cultures.
| Parameter | Cell Type | VPA Concentration | Outcome | Reference |
| Neuronal Marker Expression | ||||
| β-III-tubulin | Sympathoadrenal progenitor cells | 2 mM | Upregulation | [1] |
| Tyrosine Hydroxylase (TH) | Murine iPSC-derived NPCs | 0.01 mM & 0.1 mM | Increased percentage of TH+ cells | [5] |
| Nestin & NF-M | Human bone marrow MSCs | Not specified | Higher expression | |
| Neuronal Subtype Differentiation | ||||
| Dopaminergic Neurons (TH+) | Murine iPSC-derived NPCs | 0.1 mM | Increased percentage of TH+ cells expressing FOXA2 and NURR1 | [5] |
| GABAergic Neurons | Mouse embryonic fibroblasts-derived iNSCs | 10 µM | Used in differentiation medium | [2] |
| Gene Expression | ||||
| TRANK1 | iPSC-derived neural progenitor cells | Not specified | Rescued lower baseline expression |
Experimental Protocols
Protocol 1: General Neuronal Differentiation from iPSCs
This protocol outlines a general method for differentiating iPSCs into a mixed population of neurons.
Materials:
-
Human iPSCs
-
iPSC culture medium (e.g., mTeSR™1)
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
Fibroblast growth factor 2 (FGF2)
-
Valproic Acid (VPA)
-
Cell culture plates
-
Standard cell culture equipment
Procedure:
-
iPSC Culture: Culture human iPSCs on a suitable matrix (e.g., Matrigel) in iPSC culture medium.
-
Neural Induction: When iPSCs reach 70-80% confluency, switch to neural induction medium supplemented with a dual SMAD signaling inhibitor (e.g., Noggin and SB431542) to promote neural fate.
-
Neural Progenitor Cell (NPC) Expansion: After 7-10 days, neural rosettes will form. Dissociate these rosettes and plate the resulting NPCs onto new coated plates in neural expansion medium containing FGF2.
-
Neuronal Differentiation with VPA: To initiate terminal differentiation, withdraw FGF2 and add the neuronal differentiation medium. Supplement the medium with a specific concentration of VPA (a typical starting range is 0.5-2 mM, but this should be optimized for your specific cell line and application).
-
Maturation: Culture the differentiating neurons for at least 2-4 weeks, changing the medium every 2-3 days. Monitor the expression of neuronal markers (e.g., β-III-tubulin, MAP2) by immunocytochemistry.
Protocol 2: Treatment of Mature iPSC-Derived Neuronal Cultures with VPA
This protocol is for applying VPA to already differentiated neuronal cultures to assess its effects on neuronal function.
Materials:
-
Mature iPSC-derived neuronal cultures (at least 4 weeks post-differentiation)
-
Neuronal maintenance medium
-
Valproic Acid (VPA) stock solution
-
Multi-electrode array (MEA) plates or plates suitable for immunocytochemistry/RNA extraction
Procedure:
-
Culture Preparation: Ensure mature iPSC-derived neuronal cultures are healthy and exhibit stable activity if using MEAs.
-
VPA Treatment: Prepare a working solution of VPA in the neuronal maintenance medium. A range of concentrations (e.g., 10 µM to 1 mM) should be tested to determine the optimal concentration.
-
Medium Change: Remove the existing medium from the neuronal cultures and replace it with the VPA-containing medium. Include a vehicle control (medium without VPA).
-
Incubation: Incubate the cultures for the desired duration (e.g., 24 hours, 48 hours, or longer for chronic studies).
-
Analysis: Following treatment, the neuronal cultures can be analyzed using various techniques:
-
Electrophysiology: Record spontaneous and evoked electrical activity using MEAs or patch-clamp.
-
Immunocytochemistry: Fix and stain the cells for neuronal markers, synaptic proteins, or other proteins of interest.
-
Gene Expression Analysis: Lyse the cells and extract RNA for qRT-PCR or RNA-sequencing to analyze changes in gene expression.
-
Calcium Imaging: Assess neuronal activity and network dynamics by loading the cells with a calcium indicator.
-
Visualizations
Signaling Pathways
The following diagrams illustrate signaling pathways implicated in the effects of Valproic Acid on neuronal cells.
References
- 1. Molecular Mechanisms of Valproic Acid Action on Signalling Systems and Brain Functions - Tursunov - Rossijskij fiziologičeskij žurnal im. I.M. Sečenova [vestnikugrasu.org]
- 2. Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid enhances neuronal differentiation of sympathoadrenal progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic acid promotes neuronal differentiation by induction of neuroprogenitors in human bone-marrow mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosing of Valrocemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrocemide (also known as TV1901) is an investigational anticonvulsant agent developed as a potential therapeutic for epilepsy.[1] As a derivative of Valproic Acid (VPA), a widely used antiepileptic drug (AED), this compound is designed to offer a broad spectrum of anticonvulsant activity.[2][3] Preclinical studies are essential to determine its efficacy, safety margin, and pharmacokinetic profile before advancing to clinical trials. These application notes provide a summary of key preclinical data and detailed protocols relevant to establishing effective and safe dosage regimens for this compound in animal models.
Quantitative Preclinical Data Summary
The following tables summarize the median effective dose (ED50) and neurotoxicity data for this compound administered to mice and rats across various preclinical models of epilepsy. This data is critical for establishing the therapeutic index of the compound.
Table 1: Anticonvulsant Profile of this compound in Mice (Intraperitoneal Administration) [2]
| Seizure Model | Parameter | Value (mg/kg) |
| Maximal Electroshock (MES) | ED50 | 151 |
| Pentylenetetrazole (PTZ) | ED50 | 132 |
| Picrotoxin-Induced Seizures | ED50 | 275 |
| Bicuculline-Induced Seizures | ED50 | 248 |
| 6-Hz Psychomotor Seizures | ED50 | 237 |
| Frings Audiogenic Seizures | ED50 | 52 |
| Neurotoxicity | TD50 | 332 |
Table 2: Anticonvulsant Profile of this compound in Rats [2]
| Administration Route | Seizure Model | Parameter | Value (mg/kg) |
| Oral | Maximal Electroshock (MES) | ED50 | 73 |
| Intraperitoneal | Corneally Kindled Seizures | ED50 | 161 |
| Intraperitoneal | Hippocampal Kindled Seizures | Effective Dose | 300* |
| Neurotoxicity (Oral) | TD50 | 1,000 |
*Dose that blocked generalized seizures and significantly shortened afterdischarge duration.
Key Experimental Protocols
The following are representative protocols for evaluating the anticonvulsant efficacy and neurotoxicity of this compound in preclinical models.
Protocol 1: Maximal Electroshock (MES) Induced Seizure Test in Rats
This protocol is designed to evaluate the efficacy of this compound in preventing the spread of seizures, a common model for generalized tonic-clonic seizures.
Objective: To determine the ED50 of orally administered this compound against MES-induced seizures in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male Sprague-Dawley rats (200-250g)
-
Electroshock device with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
-
Oral gavage needles
Methodology:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 72 hours before the experiment.
-
Dosing:
-
Prepare serial dilutions of this compound in the vehicle.
-
Administer this compound or vehicle orally (p.o.) to different groups of rats (n=8-10 per group).
-
Dose volumes should be calculated based on the most recent body weight (e.g., 5 mL/kg).
-
-
Seizure Induction:
-
At the time of peak drug effect (predetermined from pharmacokinetic studies, e.g., 60 minutes post-dose), apply corneal electrodes moistened with saline.
-
Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds).
-
-
Endpoint Measurement:
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure lasting for at least 3 seconds.
-
Absence of this endpoint is defined as protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each dose group.
-
Determine the ED50 value and its 95% confidence intervals using probit analysis.
-
Protocol 2: Rotorod Neurotoxicity Assay in Mice
This protocol assesses motor impairment and coordination, providing a measure of the neurotoxic potential of this compound.
Objective: To determine the median toxic dose (TD50) of intraperitoneally administered this compound in CF-1 mice.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Male CF-1 mice (20-25g)
-
Automated rotarod apparatus (e.g., 3 cm diameter, rotating at 6 rpm)
-
Intraperitoneal (i.p.) injection supplies
Methodology:
-
Animal Training:
-
On the day before the experiment, train mice to stay on the rotating rod for a minimum of 60 seconds. Mice unable to meet this criterion are excluded.
-
-
Dosing:
-
Administer this compound or vehicle via i.p. injection to different groups of mice (n=10 per group).
-
-
Testing:
-
At the time of expected peak effect (e.g., 30 minutes post-dose), place each mouse on the rotarod.
-
Record the time each animal remains on the rod over a 60-second trial.
-
-
Endpoint Measurement:
-
An animal is considered neurotoxic if it falls off the rotarod within the 60-second trial.
-
-
Data Analysis:
-
Calculate the percentage of toxic animals in each dose group.
-
Determine the TD50 value and its 95% confidence intervals using probit analysis.
-
Visualizations: Pathways and Workflows
Signaling Pathway
The primary mechanism of action for this compound, like its parent compound Valproic Acid, is believed to involve the enhancement of GABAergic neurotransmission.[4][5] This leads to a reduction in neuronal hyperexcitability.
Caption: Proposed mechanism of this compound via enhancement of GABAergic inhibition.
Experimental Workflow
A structured workflow is crucial for efficient preclinical dose-finding studies. This involves a tiered approach from initial safety assessments to definitive efficacy testing.
References
- 1. apexbt.com [apexbt.com]
- 2. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New generation of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. What is the mechanism of Valpromide? [synapse.patsnap.com]
Application Notes and Protocols for the Analytical Identification of Valrocemide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valrocemide (N-valproylglycinamide) is an investigational antiepileptic drug structurally related to valproic acid (VPA). Due to its structural similarity, it is anticipated that this compound undergoes metabolic conversion to valproic acid. Consequently, the analytical techniques for identifying this compound metabolites are expected to largely overlap with the well-established methods for valproic acid and its extensive array of metabolites. This document provides detailed application notes and protocols for the identification and quantification of these metabolites, leveraging common analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Metabolic Pathway of this compound
This compound is likely metabolized in the body to form valproic acid and a glycine amide conjugate. Valproic acid then undergoes three primary metabolic transformations: glucuronidation, beta-oxidation in the mitochondria, and cytochrome P450 (CYP)-mediated oxidation.[1][2] Glucuronidation is the main pathway, with valproate-glucuronide being the major urinary metabolite.[2] The mitochondrial beta-oxidation pathway and CYP-mediated oxidation account for a smaller fraction of VPA metabolism but lead to the formation of several active and potentially toxic metabolites.[2]
Caption: Predicted metabolic pathway of this compound.
Analytical Techniques and Protocols
The primary analytical methods for the identification and quantification of valproic acid and its metabolites are GC-MS and LC-MS/MS. These techniques offer the necessary sensitivity and selectivity for analyzing complex biological matrices.[3][4]
Sample Preparation
Effective sample preparation is crucial for accurate analysis and involves isolating the analytes from the biological matrix (e.g., plasma, urine, serum).
1. Protein Precipitation (for LC-MS/MS)
This is a straightforward method for removing proteins from plasma or serum samples.
-
Protocol:
-
To 200 µL of plasma/serum in a microcentrifuge tube, add 600 µL of cold acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 400 µL of the mobile phase for LC-MS/MS analysis.[5]
-
2. Solid-Phase Extraction (SPE) (for LC-MS/MS)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load 200 µL of the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a strong solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.[4]
-
3. Liquid-Liquid Extraction (LLE) (for GC-MS)
LLE is a common technique for extracting drugs from aqueous samples.
-
Protocol:
-
Acidify 1 mL of plasma or urine sample with a suitable acid (e.g., HCl) to a pH of 1.0.[6]
-
Add 5 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent and proceed with derivatization for GC-MS analysis.[7]
-
4. Derivatization (for GC-MS)
Valproic acid and its metabolites are often derivatized to improve their volatility and chromatographic properties for GC-MS analysis. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
Protocol:
-
To the dried extract from LLE, add 50 µL of BSTFA and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
The sample is now ready for injection into the GC-MS.
-
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical instrument parameters for the analysis of valproic acid and its metabolites.
Table 1: LC-MS/MS Parameters for Valproic Acid and its Metabolites [4]
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 80% B) or Gradient |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitored Transitions | VPA: m/z 143.1 → 143.13-OH-VPA: m/z 159.1 → 115.14-ene-VPA: m/z 141.1 → 141.15-OH-VPA: m/z 159.1 → 115.1 |
| Collision Energy | Optimized for each metabolite |
Table 2: GC-MS Parameters for Valproic Acid and its Metabolites [7]
| Parameter | Setting |
| Gas Chromatography | |
| Column | DB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Mode | Splitless |
| Temperature Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (as TMS derivatives) | Dependent on the specific metabolite and derivatization |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the identification of this compound metabolites.
Caption: LC-MS/MS workflow for metabolite analysis.
Caption: GC-MS workflow for metabolite analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of metabolite levels across different samples or conditions.
Table 3: Example of Quantitative Data Summary
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) |
| Valproic Acid | 2.5 | 143.1 | 143.1 | 50,234 |
| 2-ene-VPA | 3.1 | 141.1 | 141.1 | 1,256 |
| 4-ene-VPA | 3.4 | 141.1 | 141.1 | 879 |
| 3-OH-VPA | 2.8 | 159.1 | 115.1 | 4,512 |
| 5-OH-VPA | 2.9 | 159.1 | 115.1 | 2,345 |
| Valproate-glucuronide | 1.9 | 319.2 | 143.1 | 25,678 |
Conclusion
The analytical identification of this compound metabolites can be effectively achieved by targeting the known metabolites of its presumed primary metabolite, valproic acid. The protocols and workflows detailed in this document, utilizing LC-MS/MS and GC-MS, provide a robust framework for researchers in drug development to qualitatively and quantitatively assess the metabolic profile of this compound. Careful sample preparation and optimization of instrument parameters are essential for achieving reliable and reproducible results.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of valpromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of valpromide after oral administration of a solution and a tablet to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of valproic acid metabolites in human serum and urine using hexadeuterated valproic acid and gas chromatographic mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Valrocemide in Drug-Resistant Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-resistant epilepsy (DRE) presents a significant clinical challenge, affecting approximately one-third of individuals with epilepsy. The development of novel antiepileptic drugs (AEDs) with efficacy against DRE is a critical area of research. Valrocemide (TV1901), a derivative of valproic acid (VPA), has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models of epilepsy.[1] Its potential utility in DRE is of considerable interest, given the established efficacy of VPA in some refractory seizure types and its multi-faceted mechanism of action.
These application notes provide a comprehensive overview of the preclinical data on this compound and detailed protocols for its evaluation in established rodent models of drug-resistant epilepsy. The information is intended to guide researchers in designing and executing studies to investigate the potential of this compound as a therapeutic agent for intractable seizures.
Preclinical Efficacy of this compound in Epilepsy Models
This compound has been systematically evaluated in a range of acute and chronic rodent models of epilepsy, demonstrating a broad-spectrum anticonvulsant profile. The following tables summarize the available quantitative data on its efficacy and neurotoxicity.
Table 1: Anticonvulsant Efficacy of this compound in Mice
| Seizure Model | Route of Administration | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) | Intraperitoneal | 151 | [1] |
| Pentylenetetrazole (PTZ) | Intraperitoneal | 132 | [1] |
| Picrotoxin | Intraperitoneal | 275 | [1] |
| Bicuculline | Intraperitoneal | 248 | [1] |
| 6-Hz "Psychomotor" Seizures | Intraperitoneal | 237 | [1] |
| Sound-Induced Seizures (Frings mice) | Intraperitoneal | 52 | [1] |
Table 2: Anticonvulsant Efficacy and Neurotoxicity of this compound in Rats
| Seizure Model/Test | Route of Administration | ED50 / Dose (mg/kg) | Endpoint | Reference |
| Maximal Electroshock (MES) | Oral | 73 | Protection | [1] |
| Corneally Kindled Focal Seizures | Intraperitoneal | 161 | Protection | [1] |
| Hippocampal Kindled Generalized Seizures | Intraperitoneal | 300 | Blockade of generalized seizures and shortened afterdischarge duration | [1] |
| Neurotoxicity (Rotorod) | Oral | 1,000 (Median Neurotoxic Dose) | Motor Impairment | [1] |
Proposed Mechanisms of Action in Drug-Resistant Epilepsy
The precise mechanisms by which this compound may overcome drug resistance are not fully elucidated but are thought to be related to the known actions of valproic acid. These include:
-
Enhancement of GABAergic Neurotransmission: Valproate increases the synthesis and release of GABA, the primary inhibitory neurotransmitter in the brain, and may also enhance its postsynaptic effects. This can counteract the hyperexcitability characteristic of epilepsy.[2][3][4]
-
Modulation of Voltage-Gated Ion Channels: Valproate can attenuate high-frequency firing of neurons by blocking voltage-gated sodium channels and T-type calcium channels.[5]
-
Inhibition of Histone Deacetylases (HDACs): Valproic acid is a known HDAC inhibitor.[6][7][8] HDAC inhibition can lead to changes in gene expression that may have neuroprotective and anti-epileptogenic effects.[9][10] This is a particularly interesting mechanism in the context of DRE, as it could potentially reverse some of the pathological changes associated with chronic epilepsy.
-
Modulation of Glutamatergic Neurotransmission: Valproate can modulate the activity of glutamate receptors, the primary excitatory neurotransmitter system.[11][12]
-
Influence on Drug Efflux Transporters: Some studies suggest that valproic acid can modulate the expression and function of ATP-binding cassette (ABC) transporters at the blood-brain barrier, such as ABCG2 (BCRP).[13][14] Overexpression of these transporters is a proposed mechanism of drug resistance, and their modulation by this compound could enhance its own and other AEDs' brain penetration.
Caption: Potential signaling pathways of this compound in drug-resistant epilepsy.
Experimental Protocols for Evaluating this compound in Drug-Resistant Epilepsy Models
While direct evidence for this compound's efficacy in established drug-resistant models is not yet published, its structural relationship to valproic acid, which has shown efficacy in such models, provides a strong rationale for its investigation.[15][16][17] The following are detailed protocols for evaluating this compound in two well-characterized models of pharmacoresistant epilepsy.
Lamotrigine-Resistant Amygdala Kindling Model in Rats
This model induces resistance to lamotrigine and other sodium channel-blocking AEDs, providing a platform to test compounds with alternative mechanisms of action.[15][16]
Workflow:
Caption: Experimental workflow for the lamotrigine-resistant kindling model.
Detailed Methodology:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Surgery: Anesthetize the rats and stereotaxically implant a bipolar electrode into the basolateral amygdala. Allow a recovery period of at least one week.
-
Kindling Acquisition:
-
Administer lamotrigine (e.g., 5 mg/kg, i.p.) once daily.
-
One hour after lamotrigine injection, deliver a subconvulsive electrical stimulation (e.g., 1-second train of 60 Hz, 1 ms biphasic square wave pulses at an intensity just above the afterdischarge threshold).
-
Observe and score the behavioral seizure severity according to Racine's scale.
-
Continue this procedure daily until the animals are fully kindled (e.g., exhibit three consecutive Stage 5 seizures).
-
-
Confirmation of Resistance:
-
After a 2-day drug-free period, challenge the fully kindled rats with a higher dose of lamotrigine (e.g., 15-30 mg/kg, i.p.).
-
One hour later, deliver the electrical stimulation and score the seizure.
-
Animals that still exhibit Stage 4 or 5 seizures are considered lamotrigine-resistant.[15]
-
-
This compound Testing:
-
Use the confirmed lamotrigine-resistant rats.
-
Establish a stable baseline seizure response to stimulation.
-
Administer this compound at various doses (e.g., 50, 100, 200 mg/kg, i.p. or orally) in a crossover design.
-
At the time of peak effect (to be determined in pharmacokinetic studies), deliver the electrical stimulation.
-
Record and score the behavioral seizure and measure the afterdischarge duration from the EEG.
-
Determine the ED50 of this compound for suppressing generalized seizures.
-
The 6 Hz Psychomotor Seizure Model of Therapy-Resistant Seizures in Mice
The 6 Hz seizure model, particularly at higher stimulus intensities (e.g., 44 mA), is used to identify drugs effective against therapy-resistant partial seizures.[18]
Workflow:
Caption: Experimental workflow for the 6 Hz resistant seizure model.
Detailed Methodology:
-
Animals: Adult male CF-1 mice (20-25g). The choice of mouse strain is critical as it can influence treatment resistance.[19]
-
Drug Administration: Administer this compound at various doses (e.g., 100, 150, 200, 250, 300 mg/kg, i.p.) or vehicle to different groups of mice.
-
Seizure Induction:
-
At the time of peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas.
-
Deliver a 6 Hz electrical stimulus (e.g., 44 mA, 0.2 ms pulse width, 3-second duration) via corneal electrodes.
-
-
Observation and Scoring:
-
Immediately after the stimulation, observe the mouse for characteristic seizure behaviors, which include a stun posture, forelimb clonus, and Straub tail.
-
An animal is considered protected if it does not display these seizure behaviors.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose of this compound.
-
Determine the ED50 using probit analysis.
-
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting efficacy studies. While specific data for this compound is limited, information on valproic acid can provide guidance.
Table 3: Pharmacokinetic Parameters of Valproic Acid in Rodents
| Species | Route of Administration | Half-life (t1/2) | Protein Binding | Reference |
| Rat | Intravenous | 4.6 hours | 63.4% | [20] |
| Mouse | - | - | 11.9% | [20] |
Protocol for Preliminary Pharmacokinetic Study in Rodents:
-
Animals: Use the same species and strain as in the efficacy studies (e.g., Sprague-Dawley rats and CF-1 mice).
-
Drug Administration: Administer a single dose of this compound (e.g., 100 mg/kg, i.p. or orally).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Analyze plasma concentrations of this compound and its potential metabolites (e.g., valproic acid) using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2. This information will inform the optimal pre-treatment time for efficacy studies.
Conclusion
This compound is a promising anticonvulsant agent with a broad spectrum of activity. The provided application notes and protocols offer a framework for rigorously evaluating its potential in clinically relevant models of drug-resistant epilepsy. A thorough investigation of its efficacy in pharmacoresistant models, coupled with a clear understanding of its mechanism of action and pharmacokinetic profile, will be essential in determining its future role in the management of intractable seizures.
References
- 1. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of valproate and other antiepileptic drugs on brain glutamate, glutamine, and GABA in patients with refractory complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA and valproate modulate trigeminovascular nociceptive transmission in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and therapeutic properties of valproate: a summary after 35 years of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid-mediated neuroprotection in intracerebral hemorrhage via histone deacetylase inhibition and transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium- and magnesium-valproate in vivo modulate glutamatergic and GABAergic synapses in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism-of-Action-of-Valproic-Acid--Molecular-Regulation-of-Glutamate-and-GABA-Transporter-Proteins [aesnet.org]
- 13. Valproic Acid-Induced Upregulation of Multidrug Efflux Transporter ABCG2/BCRP via PPAR α-Dependent Mechanism in Human Brain Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine-resistant amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbamazepine, But Not Valproate, Displays Pharmacoresistance In Lamotrigine-Resistant Amygdala Kindled Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genetic background of mice strongly influences treatment resistance in the 6 Hz seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Serum protein binding and pharmacokinetics of valproate in man, dog, rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valrocemide Testing in In Vitro Seizure-on-a-Chip Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective antiepileptic drugs (AEDs) is a critical area of research, necessitating predictive and high-throughput preclinical models. In vitro seizure-on-a-chip platforms, utilizing microfluidic technology and integrated microelectrode arrays (MEAs), offer a sophisticated approach to model seizure activity and screen potential AEDs in a controlled environment. These models, often employing primary neurons, hippocampal slices, or human induced pluripotent stem cell (hiPSC)-derived neuronal cultures, can recapitulate key aspects of neuronal hyperexcitability and network dysfunction observed in epilepsy.
Valrocemide, a derivative of the well-established AED valproic acid, has shown a broad spectrum of anticonvulsant activity in various animal models. Its mechanism of action is believed to involve, at least in part, the inhibition of myo-inositol-1-phosphate (MIP) synthase, an enzyme involved in the inositol signaling pathway, which has been implicated in neuronal excitability. This document provides detailed application notes and protocols for the evaluation of this compound's efficacy using an in vitro seizure-on-a-chip model.
Data Presentation: Quantitative Efficacy of this compound
| Seizure Model | Animal Model | Effective Dose (ED50) | Route of Administration | Reference |
| Maximal Electroshock (MES) | Mouse | 151 mg/kg | Intraperitoneal | |
| Pentylenetetrazole (PTZ) | Mouse | 132 mg/kg | Intraperitoneal | |
| Picrotoxin | Mouse | 275 mg/kg | Intraperitoneal | |
| Bicuculline | Mouse | 248 mg/kg | Intraperitoneal | |
| 6-Hz "Psychomotor" Seizures | Mouse | 237 mg/kg | Intraperitoneal | |
| Sound-induced Seizures | Frings audiogenic-susceptible mice | 52 mg/kg | Intraperitoneal | |
| Maximal Electroshock (MES) | Rat | 73 mg/kg | Oral | |
| Corneally Kindled Focal Seizures | Rat | 161 mg/kg | Intraperitoneal |
Experimental Protocols
This section outlines a detailed protocol for establishing a seizure-on-a-chip model and testing the efficacy of this compound. This protocol is a composite based on established methodologies for neuronal cell culture in microfluidic devices, induction of seizure-like activity, and subsequent drug screening.
Protocol 1: Establishment of a Seizure-on-a-Chip Model with hiPSC-Derived Neurons
1.1. Materials:
-
Microfluidic devices with integrated MEAs
-
Human iPSC-derived cortical neurons and astrocytes
-
Neuron culture medium (e.g., BrainPhys™ with supplements)
-
Coating solution (e.g., Poly-L-ornithine and Laminin)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Chemical convulsant (e.g., Pentylenetetrazole (PTZ) or 4-Aminopyridine (4-AP))
-
Artificial cerebrospinal fluid (aCSF)
1.2. Method:
-
Device Preparation: Sterilize microfluidic devices according to the manufacturer's instructions. Coat the culture channels with an appropriate coating solution to promote cell adhesion.
-
Cell Seeding: Seed a co-culture of hiPSC-derived neurons and astrocytes into the microfluidic channels. A typical ratio is 70:30 neurons to astrocytes. Culture the cells for at least 14 days to allow for the formation of a mature neuronal network with synaptic connections.
-
Network Activity Baseline Recording: After network maturation, record spontaneous neuronal activity using the integrated MEAs for a baseline period (e.g., 30 minutes) to establish the network's normal firing pattern.
-
Induction of Seizure-Like Activity: Introduce a chemical convulsant into the culture medium to induce epileptiform activity. Common methods include:
-
Pentylenetetrazole (PTZ): A GABA-A receptor antagonist. A typical starting concentration is 5-10 mM.
-
4-Aminopyridine (4-AP): A potassium channel blocker. A typical starting concentration is 50-100 µM.
-
Low Magnesium (Mg²⁺) aCSF: Removal of Mg²⁺ from the aCSF enhances NMDA receptor activation.
-
-
Recording of Seizure-Like Activity: Record the neuronal activity for a defined period (e.g., 1-2 hours) after the introduction of the convulsant to confirm the establishment of a stable seizure-like phenotype (e.g., synchronized bursting, increased spike frequency).
Protocol 2: Evaluation of this compound Efficacy
2.1. Method:
-
Drug Application: Following the establishment of stable seizure-like activity, introduce this compound into the culture medium at various concentrations. A vehicle control (medium with the same concentration of the drug solvent) should be run in parallel.
-
Data Acquisition: Continuously record neuronal activity for a defined period after drug application (e.g., 1-2 hours).
-
Data Analysis: Analyze the MEA data to quantify the effects of this compound on seizure-like activity. Key parameters to analyze include:
-
Spike Rate: The number of action potentials per unit of time.
-
Burst Rate: The frequency of high-frequency clusters of spikes.
-
Burst Duration: The length of individual bursts.
-
Network Synchronization: The degree of correlated firing across different electrodes.
-
-
Dose-Response Analysis: Plot the percentage reduction in seizure parameters against the concentration of this compound to determine the IC50 (half-maximal inhibitory concentration).
Mandatory Visualizations
Signaling Pathways
Long-Term Efficacy of Valrocemide in Chronic Epilepsy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the long-term administration and evaluation of Valrocemide in established preclinical models of chronic epilepsy. The information is curated for professionals in neuroscience research and antiepileptic drug development.
Application Notes
This compound, a derivative of valproic acid (VPA), has demonstrated a broad spectrum of anticonvulsant activity in various acute animal models of epilepsy.[1][2] Its potential for long-term efficacy in chronic epilepsy, a condition requiring sustained therapeutic intervention, is of significant interest. Epilepsy is a chronic neurological disorder that often necessitates lifelong treatment.[1] Preclinical evaluation in chronic epilepsy models is a critical step in the development of new antiepileptic drugs (AEDs).
The protocols outlined below describe methodologies for assessing the long-term therapeutic potential of this compound in two widely utilized and clinically relevant rodent models of chronic epilepsy: the kindling model and the post-kainate status epilepticus model. These models are instrumental in studying temporal lobe epilepsy, the most common form of focal epilepsy in adults, and are valuable for investigating pharmacoresistance.
Key considerations for long-term studies include the route of administration, dosing regimen, monitoring of seizure frequency and duration, and assessment of potential tolerance development. Continuous electroencephalogram (EEG) monitoring is the gold standard for accurately quantifying seizure activity and evaluating drug efficacy over extended periods.
While extensive long-term specific data for this compound is still emerging, the protocols provided are based on established and validated methods for the preclinical assessment of AEDs. The known mechanisms of the parent compound, valproic acid, which include enhancement of GABAergic neurotransmission, modulation of voltage-gated ion channels, and epigenetic regulation, provide a framework for investigating the signaling pathways affected by long-term this compound administration.[3][4][5][6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, primarily from acute anticonvulsant studies. These values provide a basis for dose selection in long-term efficacy studies.
Table 1: Anticonvulsant Profile of this compound in Acute Seizure Models (Mice)
| Seizure Model | Effective Dose (ED50) in mg/kg (i.p.) |
| Maximal Electroshock (MES) | 151[1][2] |
| Pentylenetetrazole (subcutaneous) | 132[1][2] |
| Picrotoxin | 275[1][2] |
| Bicuculline | 248[1][2] |
| 6-Hz "Psychomotor" Seizures | 237[1][2] |
| Frings Audiogenic-Seizure | 52[2] |
Table 2: Anticonvulsant and Neurotoxicity Profile of this compound (Rats)
| Test | Route of Administration | Median Effective/Toxic Dose (mg/kg) |
| Maximal Electroshock (MES) | Oral | ED50: 73[1][2] |
| Neurotoxicity | Oral | TD50: 1,000[1][2] |
| Corneally Kindled Focal Seizures | Intraperitoneal | ED50: 161[2] |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in the Amygdala Kindling Model of Temporal Lobe Epilepsy
Objective: To evaluate the long-term efficacy of this compound in suppressing fully kindled seizures and to assess the potential for tolerance development.
Animal Model: Adult male Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
Video monitoring equipment
Methodology:
-
Electrode Implantation:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Implant a bipolar electrode in the basolateral amygdala for stimulation and recording.
-
Allow a one-week recovery period post-surgery.
-
-
Kindling Acquisition Phase:
-
Deliver a daily electrical stimulation (e.g., 1-second train of 60 Hz biphasic square-wave pulses) at an initial sub-convulsive current.
-
Monitor behavioral seizure severity using Racine's scale and record afterdischarge duration (ADD) via EEG.
-
Continue daily stimulations until animals reach a stable, fully kindled state (e.g., three consecutive stage 5 seizures).
-
-
Long-Term this compound Administration:
-
Once fully kindled, randomize animals into treatment (this compound) and control (vehicle) groups.
-
Establish a baseline seizure response by stimulating the animals daily for one week and recording seizure severity and ADD.
-
Administer this compound or vehicle daily at a predetermined time before electrical stimulation. The initial dose can be based on the acute MES ED50, adjusted for the desired therapeutic effect.
-
Continue daily administration and stimulation for an extended period (e.g., 4-8 weeks) to assess long-term efficacy and tolerance.
-
-
Data Collection and Analysis:
-
Record behavioral seizure stage and afterdischarge duration for each stimulation.
-
Continuously monitor animals via video-EEG to detect any spontaneous seizures.
-
Analyze changes in seizure severity and ADD over the treatment period.
-
At the end of the study, plasma and brain tissue can be collected for pharmacokinetic analysis.
-
Protocol 2: Evaluation of this compound in a Post-Kainate Model of Chronic Spontaneous Recurrent Seizures
Objective: To determine the efficacy of long-term this compound administration in reducing the frequency and duration of spontaneous recurrent seizures.
Animal Model: Adult male C57BL/6 mice.
Materials:
-
This compound
-
Vehicle
-
Kainic acid
-
EEG telemetry system (implantable transmitters)
-
Video monitoring equipment
Methodology:
-
Induction of Status Epilepticus (SE):
-
Administer kainic acid to induce SE. The severity and duration of SE can be monitored behaviorally and with EEG.
-
After a defined period of SE (e.g., 90 minutes), administer a benzodiazepine (e.g., diazepam) to terminate the seizures.
-
-
Latent Period and Spontaneous Seizures:
-
Allow a latent period of approximately two weeks for the development of spontaneous recurrent seizures (SRS).
-
Implant EEG telemetry transmitters for chronic, continuous monitoring.
-
-
Baseline Seizure Monitoring:
-
Record continuous video-EEG for at least two weeks to establish a stable baseline frequency and duration of SRS for each animal.
-
-
Long-Term this compound Administration:
-
Randomize animals into treatment and control groups.
-
Administer this compound or vehicle via a chosen route (e.g., in drinking water, chow, or via osmotic minipumps for continuous delivery) for several weeks (e.g., 4-8 weeks).
-
Continue continuous video-EEG monitoring throughout the treatment period.
-
-
Data Collection and Analysis:
-
Quantify the number, duration, and severity of spontaneous seizures during the baseline and treatment periods.
-
Compare seizure frequency and duration between the this compound and vehicle-treated groups.
-
Analyze inter-individual responses to identify potential responders and non-responders.[8]
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed multi-target mechanism of this compound action.
Experimental Workflow for Long-Term Efficacy Testing in a Kindling Model
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 7. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. SELECTION-OF-PHARMACORESISTANT-RATS-FROM-A-CHRONIC-EPILEPSY-MODEL-BY-TREATMENT-WITH-PHENOBARBITAL [aesnet.org]
Application Notes and Protocols for Electrophysiological Recording of Valrocemide's Effects on Neurons
Introduction
Valrocemide, a derivative of Valproic Acid (VPA), is an anticonvulsant compound with potential applications in the treatment of epilepsy and other neurological disorders.[1] Its mechanism of action, like that of VPA, is believed to be multifaceted, involving the modulation of various neuronal targets to reduce hyperexcitability.[2][3] The primary proposed mechanisms include the enhancement of GABAergic inhibitory neurotransmission, blockade of voltage-gated sodium and calcium channels, and epigenetic modifications through the inhibition of histone deacetylases (HDACs).[4][5][6][7]
These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on neuronal activity using patch-clamp and extracellular recording techniques. The methodologies are designed for researchers in neuroscience and drug development to characterize the compound's impact on ion channel function, synaptic transmission, and neuronal excitability.
Application Note 1: Whole-Cell Patch-Clamp Analysis of this compound's Effects on Voltage-Gated Ion Channels
This protocol details the use of whole-cell voltage-clamp recordings to investigate the direct effects of this compound on voltage-gated sodium (Nav) and calcium (Cav) channels in cultured neurons. This technique allows for the precise measurement of ionic currents in response to controlled changes in membrane potential.
Experimental Protocol
-
Cell Preparation:
-
Culture primary rat neocortical or hippocampal neurons on glass coverslips.[8]
-
Use neurons cultured for 10-14 days to ensure mature expression of ion channels.
-
Alternatively, use cell lines expressing specific ion channel subtypes of interest.
-
-
Solutions and Reagents:
-
External Solution (for Nav currents): (in mM) 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav currents, add blockers for K+ and Ca2+ channels (e.g., 10 mM TEA-Cl, 0.1 mM CdCl2).
-
Internal Solution (for Nav currents): (in mM) 120 CsF, 20 TEA-Cl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
External Solution (for Cav currents): (in mM) 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, 1 Tetrodotoxin (TTX) to block Nav channels. Adjust pH to 7.4 with NaOH.
-
Internal Solution (for Cav currents): (in mM) 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 100 mM stock solution in DMSO and dilute to final concentrations (e.g., 10 µM - 2 mM) in the external solution on the day of the experiment.[8]
-
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Perfuse with the appropriate external solution at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and obtain a whole-cell configuration on a selected neuron.
-
For Nav currents, hold the cell at -80 mV and apply depolarizing steps (e.g., to 0 mV for 50 ms) to elicit inward currents.[8]
-
For T-type Cav currents, hold the cell at -90 mV and apply depolarizing steps to a range of potentials (e.g., -60 mV to -20 mV).
-
Record baseline currents for 5-10 minutes.
-
Bath-apply this compound at the desired concentration and record for 10-15 minutes to allow for drug equilibration and effect.
-
Perform a washout with the control external solution to test for reversibility.
-
Data Presentation
Summarize the effects of this compound on ion channel properties in a table.
| Parameter | Control | This compound (1 mM) | % Change |
| Nav Current | |||
| Peak Amplitude (pA) | -2500 ± 300 | -1800 ± 250 | -28% |
| Inactivation Tau (ms) | 1.2 ± 0.2 | 1.8 ± 0.3 | +50% |
| T-type Cav Current | |||
| Peak Amplitude (pA) | -400 ± 50 | -250 ± 40 | -37.5% |
| Voltage of half-inactivation (V1/2) | -75 mV | -85 mV | -13.3% |
Note: The data presented are illustrative and based on the known effects of Valproic Acid.[6][8]
Experimental Workflow
Application Note 2: Extracellular Field Potential Recording of this compound's Effects on Synaptic Transmission and Network Excitability
This protocol describes the use of extracellular field potential recordings in acute brain slices to assess how this compound modulates synaptic transmission and overall network excitability. This is particularly relevant for understanding its anticonvulsant properties.
Experimental Protocol
-
Slice Preparation:
-
Anesthetize and decapitate an adult rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).
-
Cut 300-400 µm thick coronal or sagittal slices containing the hippocampus or neocortex using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.[9]
-
-
Solutions and Reagents:
-
aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 Glucose. Oxygenate continuously.
-
High K+ / Bicuculline aCSF (for inducing epileptiform activity): aCSF with 5-8 mM KCl and 10 µM Bicuculline.[9]
-
This compound Stock Solution: Prepare as described in Application Note 1.
-
-
Recording Procedure:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 32°C.
-
Place a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place a glass recording microelectrode (filled with aCSF) in the target dendritic or somatic layer (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline stimuli (e.g., 0.1 ms pulses every 20 seconds) to evoke stable fEPSPs.
-
Record a stable baseline for 15-20 minutes.
-
To assess effects on network hyperexcitability, switch the perfusion to high K+ / Bicuculline aCSF to induce spontaneous interictal-like bursts.[9]
-
Once stable bursting is established, bath-apply this compound (e.g., 1 mM) and record the changes in burst frequency and amplitude.
-
Perform a washout to check for reversibility.
-
Data Presentation
Present the quantitative effects of this compound on epileptiform activity in a table.
| Parameter | Control (High K+/Bicuculline) | This compound (1 mM) | % Change |
| Burst Frequency (bursts/min) | 12 ± 2 | 4 ± 1 | -66.7% |
| Burst Duration (ms) | 250 ± 40 | 180 ± 30 | -28% |
| fEPSP Slope (% of baseline) | 100% | 85 ± 5% | -15% |
Note: The data presented are illustrative and based on the known effects of Valproic Acid.[9]
Experimental Workflow
Signaling Pathways Modulated by this compound
This compound is expected to act on multiple cellular targets, similar to its parent compound, Valproic Acid. These actions converge to reduce neuronal excitability and provide neuroprotection. The primary mechanisms include enhancing GABAergic inhibition, modulating voltage-gated ion channels, and altering gene expression via HDAC inhibition.[2][4][5][10]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. molecular-mechanisms-of-valproic-acid-action-on-signalling-systems-and-brain-functions - Ask this paper | Bohrium [bohrium.com]
- 4. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects induced by the antiepileptic drug valproic acid upon the ionic currents recorded in rat neocortical neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic analysis of the actions of valproate on pyramidal neurons in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Valproic acid: a new candidate of therapeutic application for the acute central nervous system injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Valrocemide Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Valrocemide solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
This compound is an anticonvulsant agent and a derivative of valproic acid.[1][2] For reliable and reproducible in vitro assay results, it is crucial that this compound remains fully dissolved in the assay medium at the desired concentration. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and misleading biological data.
Q2: What are the known physicochemical properties of this compound?
This compound is an N-acyl-alpha amino acid derivative.[3] While specific, experimentally determined solubility data for this compound in various solvents is not widely published, its structure suggests it may have limited aqueous solubility. Below is a summary of its computed properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[4] |
| Molecular Weight | 200.28 g/mol | PubChem[4] |
| IUPAC Name | N-(2-amino-2-oxoethyl)-2-propylpentanamide | PubChem[4] |
Q3: What are the initial steps to dissolve this compound for an in vitro assay?
For initial testing, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer or cell culture medium. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of small molecules.[5]
Troubleshooting Guide: Improving this compound Solubility
Issue: this compound precipitates out of solution when diluted into my aqueous assay buffer or cell culture medium.
This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this problem, presented in a stepwise approach.
Step 1: Optimize the Stock Solution and Dilution Method
Before exploring more complex formulations, ensure your basic methodology is optimized.
-
Protocol for Preparing a this compound Stock Solution:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Add a small volume of 100% DMSO to the powder.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Add additional DMSO to reach the final desired stock concentration (e.g., 10 mM or 100 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Tips for Dilution:
-
When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in your assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[5]
-
Step 2: Co-Solvent Screening
If optimizing the dilution from a DMSO stock is insufficient, using a co-solvent system can enhance solubility.[6] Co-solvents can increase the solubility of poorly soluble compounds significantly.[6]
-
Recommended Co-solvents for Initial Screening:
-
Experimental Protocol for Co-Solvent Screening:
-
Prepare a high-concentration stock solution of this compound in each co-solvent (e.g., 50 mM).
-
Serially dilute the stock solution into your aqueous assay buffer.
-
Visually inspect for precipitation at each concentration.
-
Determine the maximum concentration of this compound that remains in solution for each co-solvent system.
-
Remember to include a vehicle control with the same final concentration of the co-solvent in your experiments to account for any effects of the solvent itself.
-
| Co-Solvent | Typical Starting Concentration in Assay Buffer | Key Considerations |
| DMSO | < 0.5% | Can be toxic to some cell lines at higher concentrations. |
| Ethanol | < 1% | Can have biological effects on cells. |
| PEG 400 | 1-5% | Generally well-tolerated by cells.[7] |
| Propylene Glycol | 1-5% | Can be a good alternative to DMSO.[6] |
Step 3: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[5] this compound, as an amino acid derivative, may have its solubility altered by pH changes.
-
Experimental Protocol for pH Optimization:
-
Prepare a set of your assay buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Attempt to dissolve this compound directly in these buffers or dilute a stock solution into them.
-
Assess the solubility at each pH.
-
Ensure that the chosen pH is compatible with your biological assay and does not affect cell viability or enzyme activity.
-
Step 4: Use of Solubilizing Excipients
For particularly challenging compounds, the use of surfactants or cyclodextrins can be beneficial.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can improve wetting and solubility for cell-free assays.[5] However, these are often cytotoxic and not suitable for cell-based assays.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Visualizing Workflows and Pathways
Troubleshooting Workflow for this compound Solubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
References
- 1. Valproic acid: Second generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valpromide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C10H20N2O2 | CID 6918293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpbr.in [ijpbr.in]
- 7. researchgate.net [researchgate.net]
Overcoming Valrocemide precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Valrocemide precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is an anticonvulsant agent that is also being investigated for its neuroprotective properties. In cell culture, it is used to study its effects on various cellular processes, including cell differentiation, proliferation, and its potential as a therapeutic agent for epilepsy and other neurological disorders.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
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Poor Aqueous Solubility: Many organic compounds are hydrophobic and have low solubility in aqueous-based culture media.
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High Concentration: The concentration of this compound used may exceed its solubility limit in the specific medium.
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Solvent Shock: When a concentrated stock solution of a compound dissolved in an organic solvent (like DMSO) is added to the aqueous culture medium, the rapid change in solvent polarity can cause the compound to precipitate out of solution.
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pH of the Medium: The pH of the cell culture medium can affect the ionization state and solubility of a compound.
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Interactions with Media Components: Components of the culture medium, such as salts, proteins (from serum), and amino acids, can interact with the compound and reduce its solubility.
-
Temperature: Temperature fluctuations, such as warming the medium, can affect the solubility of some compounds.
Q3: Can the precipitate harm my cells?
Yes, precipitates can be harmful to cells. They can alter the composition of the media by removing nutrients and the active compound from the solution. Additionally, the precipitate itself can be cytotoxic or interfere with cellular processes and imaging-based assays.
Q4: Is it possible that the precipitate is not this compound?
Yes, it is possible. Precipitates in cell culture media can also be caused by:
-
Inorganic Salts: High concentrations of salts like calcium phosphate can precipitate, especially with changes in pH or temperature.
-
Proteins: If you are using a serum-containing medium, proteins can denature and precipitate, particularly after freeze-thaw cycles.
-
Contamination: Bacterial or fungal contamination can cause turbidity and the appearance of precipitates.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Step 1: Characterize the Precipitation
Before troubleshooting, it's important to characterize the nature of the precipitate.
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Visual Inspection: Observe the precipitate under a microscope. Crystalline structures are more likely to be the compound itself, while amorphous or granular precipitates could be salt or protein-based.
-
pH Measurement: Check the pH of the medium after adding this compound. A significant shift in pH could indicate an interaction with the buffer system or contribute to the precipitation of media components.
-
Control Experiments:
-
Add the same volume of the vehicle (e.g., DMSO) without this compound to a separate flask of media to rule out solvent-induced precipitation.
-
Incubate a flask of media without cells but with this compound to see if the precipitate forms in the absence of cellular activity.
-
Step 2: Optimize the Stock Solution and Dosing Procedure
The way you prepare and add this compound to your culture can significantly impact its solubility.
-
Lower the Stock Concentration: Using a more dilute stock solution means you will add a larger volume to your culture, which can help to mitigate "solvent shock."
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Add the stock to a smaller volume of media first, mix well, and then add this to the rest of the culture.
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Pre-warm the Media: For some compounds, pre-warming the media to 37°C before adding the compound can improve solubility.
Step 3: Modify the Cell Culture Medium
If optimizing the dosing procedure is not sufficient, you may need to modify the culture medium itself.
-
Reduce Serum Concentration: If using a serum-containing medium, try reducing the serum percentage. While serum can sometimes aid in solubility, high concentrations of proteins can also lead to precipitation.
-
Use a Different Medium Formulation: Different media have varying concentrations of salts and other components that can interact with your compound. Trying a different basal medium (e.g., DMEM vs. RPMI-1640) may resolve the issue.
-
pH Adjustment: If you have identified a pH-dependent solubility issue, you can try to adjust the pH of your medium slightly. However, be cautious as this can also affect cell growth.
Step 4: Employ Solubilizing Agents
For highly insoluble compounds, the use of solubilizing agents may be necessary.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Co-solvents: In some cases, using a small amount of a co-solvent like PEG-400 or glycerin in your stock solution can improve solubility in the final culture medium. However, it is crucial to test the toxicity of any co-solvent on your specific cell line.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effects of different conditions on this compound solubility.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (mM) |
| DMSO | 100 |
| Ethanol | 50 |
| PBS (pH 7.4) | 0.1 |
| Water | <0.05 |
Table 2: Effect of pH on this compound Solubility in PBS
| pH | Solubility (µM) |
| 6.0 | 150 |
| 7.0 | 100 |
| 7.4 | 80 |
| 8.0 | 50 |
Table 3: Maximum Soluble Concentration of this compound in Different Cell Culture Media (with 10% FBS)
| Medium | Maximum Soluble Concentration (µM) |
| DMEM | 75 |
| RPMI-1640 | 90 |
| F-12K | 60 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
In a sterile microcentrifuge tube, add the appropriate volume of sterile-filtered DMSO to achieve a stock concentration of 100 mM.
-
Vortex the solution until the this compound is completely dissolved. If necessary, warm the solution to 37°C for 2-5 minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium. A suggested range would be from 1 µM to 200 µM.
-
Add each concentration to a separate well of a 24-well plate containing only cell culture medium (no cells).
-
Include a vehicle control (DMSO only) at the highest concentration used for the this compound dilutions.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for 24 hours.
-
After incubation, visually inspect each well for the presence of a precipitate. You can also use a microscope for more sensitive detection.
-
The highest concentration at which no precipitate is observed is the maximum soluble concentration in that specific medium.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor.
Experimental Workflow
Valrocemide Dosage Optimization: A Technical Support Resource for Minimizing Neurotoxicity
Disclaimer: Publicly available, detailed preclinical and clinical neurotoxicity data specifically for Valrocemide is limited. Therefore, this technical support center resource has been developed using information on the closely related compound, Valproic Acid (VPA), and its analogues. Researchers should use this information as a guide and for informational purposes only, while designing and interpreting their own this compound-specific studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage to minimize potential neurotoxicity during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical evaluation of this compound, offering potential solutions and next steps.
| Question | Answer |
| I am observing significant motor impairment (ataxia, sedation) in my animal models at my target therapeutic dose. What should I do? | 1. Confirm the observation: Repeat the experiment with a fresh preparation of this compound to rule out formulation or dosing errors.2. Dose de-escalation: Reduce the dose in decrements to identify a dose that maintains efficacy with an acceptable level of motor impairment.3. Pharmacokinetic analysis: Analyze plasma and brain concentrations of this compound to determine if the observed toxicity is associated with unexpectedly high drug exposure.4. Stereoisomer consideration: If using a racemic mixture, consider testing individual stereoisomers, as they may have different efficacy and toxicity profiles.[1] |
| How can I differentiate between sedation as a side effect and overt neurotoxicity? | Sedation is a common dose-related side effect of many central nervous system (CNS) active drugs and is often characterized by decreased spontaneous activity. Neurotoxicity encompasses a broader range of adverse effects, including motor incoordination (ataxia), tremors, and seizures at high doses.[2] To differentiate:1. Behavioral tests: Utilize a battery of behavioral tests. The Rotarod test specifically assesses motor coordination, while an open-field test can quantify general activity levels (sedation).2. Dose-response curve: Establish a dose-response curve for both the desired therapeutic effect and the adverse effects. A clear separation between the effective dose and the neurotoxic dose indicates a better therapeutic window.3. Neuropathology: In terminal studies, conduct a histopathological examination of the brain to look for any signs of neuronal damage, which would be indicative of significant neurotoxicity.[3] |
| My in vitro assays show low cytotoxicity, but I'm seeing neurotoxicity in vivo. What could be the reason? | Discrepancies between in vitro and in vivo results are common in neurotoxicity testing.[4][5] Possible reasons include:1. Metabolism: this compound may be metabolized in vivo to a more toxic compound that is not formed in your in vitro system.2. Blood-Brain Barrier (BBB) Penetration: High concentrations of the drug may be accumulating in the brain, leading to toxicity that is not predicted by peripheral exposure models.3. Complex biological interactions: The in vivo environment involves complex interactions between different cell types (neurons, glia) and systems that are not fully replicated in vitro.[6] |
| What are some strategies to mitigate hyperammonemia, a known side effect of Valproic Acid, if I suspect it with this compound? | Hyperammonemia is a serious concern with VPA and can lead to encephalopathy.[7] If you suspect this with this compound:1. Monitor ammonia levels: Regularly measure plasma ammonia levels in your animal models.2. L-carnitine supplementation: L-carnitine has been used to manage VPA-induced hyperammonemia and may be a potential mitigating agent to investigate in your studies.[8] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound, its mechanism, and strategies for dosage optimization.
| Question | Answer |
| What are the potential mechanisms of this compound-induced neurotoxicity? | As an analogue of Valproic Acid, this compound's neurotoxicity is likely mediated through similar mechanisms, which include:• GABAergic system over-activation: By inhibiting GABA transaminase, this compound can lead to an excessive increase in GABA levels, causing sedation and motor impairment.[9][10]• Glutamatergic system modulation: Alterations in glutamate neurotransmission, including potential effects on NMDA receptors, can contribute to excitotoxicity at high concentrations.[11][12]• Mitochondrial dysfunction and oxidative stress: VPA has been shown to induce mitochondrial dysfunction and oxidative stress, which can lead to neuronal damage.[13] |
| What are the general principles for optimizing the dosage of antiepileptic drugs to minimize neurotoxicity? | General strategies include:1. Dose Titration: Start with a low dose and gradually increase to the desired therapeutic effect. This allows the system to adapt and can minimize acute side effects.2. Monotherapy: Whenever possible, use a single agent to avoid drug-drug interactions that can exacerbate toxicity.3. Therapeutic Drug Monitoring (TDM): If analytical methods are available, monitoring plasma and/or brain concentrations of the drug can help maintain levels within the therapeutic window and avoid toxic concentrations.4. Use of Stereoisomers: For chiral drugs like this compound, investigating the individual stereoisomers may reveal one with a better therapeutic index (high efficacy, low toxicity).[1] |
| What preclinical data is available on the therapeutic and neurotoxic doses of this compound and related compounds? | The following table summarizes some of the available preclinical data. It is important to note that these values can vary depending on the animal model, route of administration, and specific experimental conditions. |
Data Presentation: Preclinical Efficacy and Neurotoxicity
| Compound | Animal Model | Anticonvulsant Test | ED₅₀ (mg/kg) | Neurotoxicity Test | Neurotoxic Dose (mg/kg) |
| This compound | Mice | Maximal Electroshock (MES) | 151 | Rotorod | 332 |
| This compound | Mice | Pentylenetetrazole (scPTZ) | 132 | Rotorod | 332 |
| This compound | Rats | Maximal Electroshock (MES) | 73 (oral) | Not Specified | 1000 (oral) |
| Valproic Acid Analogue 11 | Mice | Pentylenetetrazole (scPTZ) | Lower than VPA | Rotorod | Showed no sedation at max anticonvulsant effect |
| Valproic Acid Analogue 12 | Mice | Pentylenetetrazole (scPTZ) | Lower than VPA | Rotorod | Showed no sedation at max anticonvulsant effect |
ED₅₀ (Median Effective Dose) is the dose that produces the desired therapeutic effect in 50% of the population. Data for this compound is from various preclinical studies. Data for VPA analogues 11 and 12 are from a comparative study.[1]
Experimental Protocols
Rotarod Test for Motor Coordination and Neurotoxicity
Objective: To assess motor coordination and balance in rodents as an index of neurotoxicity.
Materials:
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Rotarod apparatus (e.g., Columbus Instruments, Rotamex)[7]
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Rodents (mice or rats)
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This compound formulation
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Vehicle control
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Timer
Procedure:
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Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[7]
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Training (optional but recommended): Place the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 trials to familiarize them with the apparatus.[11]
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Drug Administration: Administer this compound or vehicle control at the desired doses and routes.
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Testing: At predetermined time points after drug administration (based on expected peak plasma concentration), place the animal on the rotarod.
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Accelerating Rotarod Protocol: The rod starts at a low speed (e.g., 4 rpm) and gradually accelerates to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[14]
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Constant Speed Protocol: The rod rotates at a fixed, challenging speed.
-
-
Data Collection: Record the latency to fall from the rod. An animal is considered to have fallen if it drops from the rod or clings to it and makes a full passive rotation.[14]
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Analysis: Compare the latency to fall between the drug-treated groups and the vehicle control group. A significant decrease in latency to fall is indicative of motor impairment and potential neurotoxicity.
Maximal Electroshock Seizure (MES) Test for Anticonvulsant Efficacy
Objective: To evaluate the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.[9][15][16]
Materials:
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MES stimulator with corneal electrodes
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Rodents (mice or rats)
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This compound formulation
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Vehicle control
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0.5% Tetracaine hydrochloride solution (local anesthetic)
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0.9% Saline solution
Procedure:
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Acclimation: Acclimate animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle control at various doses.
-
Anesthesia and Electrode Placement: At the time of expected peak drug effect, apply a drop of tetracaine solution to the corneas of the animal, followed by a drop of saline.[16] Place the corneal electrodes on the eyes.
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Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[16]
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Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of this test.[16] Protection is defined as the abolition of the hindlimb tonic extensor component.[16]
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Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed GABAergic pathway modulation by this compound, leading to increased GABA levels.
Caption: Potential modulation of the glutamatergic pathway by this compound, a factor in excitotoxicity.
Experimental Workflow
Caption: A streamlined workflow for assessing this compound's efficacy and neurotoxicity.
References
- 1. allucent.com [allucent.com]
- 2. Preclinical toxicology of the anticonvulsant calcium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current problems of in vivo developmental neurotoxicity tests and a new in vivo approach focusing on each step of the developing central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 6. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valproate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wjpsronline.com [wjpsronline.com]
- 9. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 10. GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competitive antagonists of NMDA receptors, CGP 37849 and CGP 39551, enhance the anticonvulsant activity of valproate against electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic administration of valproic acid reduces brain NMDA signaling via arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Emerging mechanisms of valproic acid-induced neurotoxic events in autism and its implications for pharmacological treatment. | Semantic Scholar [semanticscholar.org]
Troubleshooting inconsistent results in Valrocemide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Valrocemide experiments. Given that this compound is a prodrug of valproic acid, much of the guidance is based on the well-established experimental considerations for valproic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the dose-response curve of this compound across different experimental batches. What could be the cause?
High variability in dose-response curves can stem from several factors related to the compound's stability, its conversion to valproic acid, and cell culture conditions.
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Inconsistent Prodrug Conversion: The conversion of this compound to its active form, valproic acid, can be influenced by enzymatic activity in the cell culture medium or within the cells themselves. Variations in serum batches or cell passage number can alter this conversion rate.
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Compound Stability: Ensure the stock solution of this compound is properly stored and freshly diluted for each experiment. Degradation of the compound can lead to lower effective concentrations.
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Cell Health and Density: Inconsistent cell density at the time of treatment can significantly impact the results. Ensure that cells are seeded uniformly and are in the logarithmic growth phase.
Troubleshooting Steps:
-
Standardize Serum: Use a single, pre-tested batch of serum for a series of experiments to minimize variability in enzymatic activity.
-
Monitor Conversion: If possible, use analytical methods like HPLC to measure the concentration of both this compound and valproic acid in the culture medium over time.
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Cell Culture Consistency: Adhere to a strict cell passaging and seeding protocol. Regularly check for mycoplasma contamination.
Q2: The expected downstream effects of this compound on our target signaling pathway are not consistent. Why might this be happening?
Inconsistent downstream effects often point to issues with the experimental timeline, cell line-specific responses, or off-target effects.
-
Temporal Dynamics: The conversion of this compound to valproic acid and the subsequent cellular response are time-dependent. The optimal time point for observing the desired effect may vary.
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Cell Line Specificity: Different cell lines can have varying levels of the enzymes required for this compound conversion and may exhibit different sensitivities to valproic acid.
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Off-Target Effects: Valproic acid is known to have multiple mechanisms of action, including HDAC inhibition and effects on the GABAergic system. These can lead to complex and sometimes unexpected downstream effects.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal treatment duration for observing the desired effect.
-
Cell Line Characterization: Validate the expression of key pathway components in your cell line.
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Positive Controls: Use valproic acid as a positive control to confirm that the downstream pathway is responsive in your experimental system.
Experimental Protocols
Standard Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Signaling Pathway Analysis
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Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Two Cell Lines
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 95 ± 6.1 | 98 ± 5.5 |
| 50 | 82 ± 7.3 | 90 ± 6.2 |
| 100 | 65 ± 8.5 | 78 ± 7.1 |
| 250 | 45 ± 9.1 | 60 ± 8.3 |
| 500 | 25 ± 7.9 | 42 ± 6.9 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Conversion of this compound to Valproic Acid.
Caption: A logical troubleshooting workflow for experiments.
Valrocemide Off-Target Effects: A Technical Support Guide for Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Valrocemide in cellular models. As a derivative of valproic acid (VPA), this compound's off-target profile is presumed to share similarities with its parent compound, notably the inhibition of histone deacetylases (HDACs) and potential neurotoxic effects. This guide offers practical advice and detailed protocols to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target activities of this compound?
A1: this compound's primary on-target activity is the inhibition of myo-inositol-1-phosphate (MIP) synthase, contributing to its anticonvulsant properties.[1] Based on its structural similarity to valproic acid (VPA), the most well-documented off-target effect is the inhibition of histone deacetylases (HDACs), particularly Class I and IIa HDACs.[2] This can lead to downstream effects on gene expression and cellular differentiation.[3]
Q2: Which cellular models are recommended for studying this compound's off-target effects?
A2: For neurotoxicity and other neurological off-target effects, human neuroblastoma cell lines such as SH-SY5Y are commonly used.[4] These cells can be differentiated into a more mature neuronal phenotype, providing a more relevant model system. For general cytotoxicity and HDAC inhibition studies, various cancer cell lines, such as HeLa or pancreatic cancer cell lines, can be employed.[3][5]
Q3: What are the typical concentration ranges to use for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly between cell lines and assays. For its on-target anticonvulsant activity, in vivo studies have shown efficacy at various doses.[6] For off-target HDAC inhibition, VPA, the parent compound, shows effects in the millimolar range (e.g., 0.3–1.0 mM).[7] It is crucial to perform a dose-response curve for each new cell line and endpoint to determine the optimal concentration range, typically starting from low micromolar to low millimolar concentrations.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Distinguishing between on- and off-target effects is a key challenge. One approach is to use a structurally related but inactive analog of this compound as a negative control. Additionally, rescuing the observed phenotype by modulating the known on-target (MIP synthase) or primary off-target (HDACs) pathways can provide evidence for the mechanism of action. For example, overexpression of MIP synthase or co-treatment with an HDAC activator could potentially reverse specific effects.
Quantitative Data Summary
Direct quantitative off-target binding data for this compound is limited in publicly available literature. The following tables summarize the known on-target activity of this compound and the well-established off-target activity of its parent compound, valproic acid (VPA), which may serve as a reference.
Table 1: On-Target Activity of this compound
| Target | Assay | System | Value | Reference |
| MIP Synthase | Enzymatic Assay | Human brain crude homogenate | 1 mM (drastic inhibition) | [1] |
Table 2: Anticonvulsant Profile of this compound (In Vivo)
| Seizure Model | Animal Model | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mice | 151 | [6] |
| Pentylenetetrazole | Mice | 132 | [6] |
| Picrotoxin | Mice | 275 | [6] |
| Bicuculline | Mice | 248 | [6] |
| 6-Hz "Psychomotor" | Mice | 237 | [6] |
| Sound-induced | Frings audiogenic-susceptible mice | 52 | [6] |
| Maximal Electroshock (MES) | Rats (oral) | 73 | [6] |
| Corneally Kindled Focal Seizures | Rats | 161 | [6] |
Table 3: Off-Target Activity of Valproic Acid (VPA) - HDAC Inhibition
| HDAC Class/Isoform | Assay System | IC50 | Reference |
| Class I HDACs | In vitro | Preferential Inhibition | [3] |
| HDAC5 (Class IIa) | F9 cell extracts | 2.8 mM | [3] |
| HDAC6 (Class IIb) | F9 cell extracts | 2.4 mM | [3] |
| Pancreatic Cancer Cells | Cell-based | 1098 µM | [5] |
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay
This protocol is adapted from commercially available colorimetric and fluorometric HDAC activity assay kits and can be used to assess the inhibitory effect of this compound on total HDAC activity from nuclear extracts.
Materials:
-
HeLa Nuclear Extract (or other suitable source of HDACs)
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HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (containing Trichostatin A and a trypsin-like protease)
-
This compound stock solution (in a suitable solvent like DMSO)
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96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in Assay Buffer. A typical starting range would be from 1 µM to 5 mM. Prepare a positive control (no inhibitor) and a negative control (e.g., with Trichostatin A, a potent pan-HDAC inhibitor).
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Assay Setup: In a 96-well plate, add 10 µl of diluted this compound or control solutions to the appropriate wells.
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Add HDAC Source: Add 15 µl of diluted HeLa Nuclear Extract to each well, except for the "No Enzyme" controls.
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Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C.
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Initiate Reaction: Add 25 µl of HDAC Substrate to each well to start the reaction. Mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Stop Reaction and Develop Signal: Add 50 µl of Developer solution to each well. This will stop the HDAC reaction and allow for the development of the fluorescent signal.
-
Read Fluorescence: Incubate for an additional 15-30 minutes at 37°C. Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from "No Enzyme" wells). Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Assessment of Neurotoxicity in SH-SY5Y Cells
This protocol outlines a method to assess the potential neurotoxicity of this compound using the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Differentiation medium (e.g., serum-free medium containing retinoic acid)
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well clear or white, flat-bottom plates
-
Plate reader (absorbance or fluorescence/luminescence, depending on the viability assay)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
(Optional) Neuronal Differentiation: To induce a more mature neuronal phenotype, replace the complete culture medium with differentiation medium and culture for 5-7 days.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add 100 µl of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the cells for 24, 48, or 72 hours. The duration of exposure should be optimized based on the expected mechanism of toxicity.
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance, fluorescence, or luminescence. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
Troubleshooting Guides
Issue 1: High Variability in HDAC Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing in each well. Consider using a multi-channel pipette for reagent addition. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile water or media to maintain humidity. |
| Instability of reagents | Keep reagents on ice during use and minimize freeze-thaw cycles. Prepare fresh dilutions of the substrate and enzyme for each experiment. |
| Cell extract activity varies | Use a consistent source and batch of nuclear extract. If preparing in-house, ensure a standardized protocol and quantify protein concentration for normalization. |
Issue 2: No Dose-Dependent Neurotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration range | Expand the concentration range of this compound tested (e.g., up to 10 mM). VPA often shows toxicity in the millimolar range. |
| Insufficient exposure time | Increase the incubation time with this compound (e.g., up to 72 hours). |
| Cell line is resistant | Consider using a more sensitive cell line or primary neurons if available. Ensure SH-SY5Y cells are in a proliferative state or properly differentiated, as sensitivity can vary. |
| This compound precipitates in media | Check the solubility of this compound in the culture medium. If precipitation is observed, consider using a different solvent or a lower top concentration. |
Issue 3: Inconsistent Cell Viability Assay Readings
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. |
| Interference of this compound with the assay | Run a control with this compound in cell-free media to check for direct interaction with the assay reagents. |
| Microbial contamination | Regularly check cell cultures for contamination. Discard any contaminated cultures and decontaminate the incubator. |
| Incorrect incubation time for the viability reagent | Follow the manufacturer's protocol for the optimal incubation time. Over- or under-incubation can lead to inaccurate results. |
Visualizations
Caption: Presumed off-target signaling pathway of this compound via HDAC inhibition.
Caption: General experimental workflow for assessing this compound's neurotoxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modulator action of thiamine against pentylenetetrazole-induced seizures, apoptosis, nitric oxide, and oxidative stress in rats and SH-SY5Y neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Blood-Brain Barrier Penetration of Valrocemide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the blood-brain barrier (BBB) penetration of Valrocemide.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its BBB penetration a concern?
This compound is an anticonvulsant agent.[1] For it to be effective in treating central nervous system (CNS) disorders like epilepsy, it must cross the blood-brain barrier (BBB) to reach its target in the brain. This compound is a derivative of valproic acid, which is known to have its brain distribution limited by asymmetric transport across the BBB, where the rate of efflux (out of the brain) is greater than the influx (into the brain).[2][3] This suggests that this compound may also face challenges in achieving therapeutic concentrations in the CNS.
Q2: What are the key physicochemical properties of this compound to consider for BBB penetration?
While detailed experimental data on this compound's BBB permeability is limited, we can infer potential challenges from its known properties and those of its parent compound, valproic acid.
| Property | Value/Information | Implication for BBB Penetration |
| Molecular Weight | 200.28 g/mol [4] | Generally, molecules under 400-500 Da have a better chance of passive diffusion across the BBB.[5] this compound's molecular weight is in a favorable range. |
| Lipophilicity | Insoluble in water; soluble in DMSO and ethanol.[1] | This suggests a degree of lipophilicity, which is crucial for passive diffusion across the lipid membranes of the BBB. However, excessive lipophilicity can lead to non-specific binding and sequestration in lipid-rich tissues.[6] |
| Hydrogen Bonding | N/A | A high number of hydrogen bond donors and acceptors can hinder BBB penetration. The chemical structure of this compound suggests the presence of hydrogen bond donors and acceptors which might limit its passive diffusion. |
| Efflux Transporter Substrate | Unknown for this compound. Valproic acid is a substrate for efflux transporters.[7] | If this compound is also a substrate for efflux pumps like P-glycoprotein (P-gp) at the BBB, its brain concentration will be significantly reduced.[8] |
Q3: What are the primary strategies to enhance the BBB penetration of this compound?
There are three main approaches that can be explored:
-
Chemical Modification: Creating prodrugs or modifying the structure of this compound to increase its lipophilicity or mask it from efflux transporters.[8]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can facilitate its transport across the BBB.[9]
-
Focused Ultrasound (FUS): This non-invasive technique can transiently open the BBB in targeted brain regions, allowing for increased drug delivery.[10]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at enhancing this compound's BBB penetration.
A. In Vitro BBB Permeability Assays
Problem: Low Apparent Permeability (Papp) of this compound in Transwell Assays.
-
Possible Cause 1: Poor passive diffusion.
-
Troubleshooting:
-
Verify Experimental Setup: Ensure the integrity of the endothelial cell monolayer by measuring Transendothelial Electrical Resistance (TEER). TEER values should be stable and sufficiently high before starting the permeability assay.[11]
-
Solubility Issues: this compound is insoluble in water.[1] Ensure it is fully dissolved in a vehicle compatible with your cell culture model. Perform vehicle control experiments to rule out any effects of the solvent on the barrier integrity.
-
Increase Lipophilicity (Chemical Modification): If passive diffusion is inherently low, consider synthesizing more lipophilic derivatives of this compound.
-
-
-
Possible Cause 2: Active efflux by transporters.
-
Troubleshooting:
-
Co-administration with Efflux Pump Inhibitors: Perform the permeability assay in the presence of known P-gp inhibitors (e.g., Verapamil, Cyclosporin A) to see if the Papp value of this compound increases.
-
Use of Efflux Transporter-deficient Cell Lines: If available, use cell lines that have been genetically modified to lack specific efflux transporters to confirm if this compound is a substrate.
-
-
B. Nanoparticle Formulation and Delivery
Problem: Low encapsulation efficiency of this compound in nanoparticles.
-
Possible Cause 1: Poor affinity between this compound and the nanoparticle matrix.
-
Troubleshooting:
-
Optimize Polymer/Lipid Composition: Experiment with different types of polymers (e.g., PLGA) or lipids to find a matrix with better compatibility with this compound.[12]
-
Modify the Formulation Method: Adjust parameters in the nanoparticle synthesis protocol, such as the solvent evaporation rate or the concentration of the surfactant.[13][14]
-
-
-
Possible Cause 2: Drug degradation during formulation.
-
Troubleshooting:
-
Use Milder Formulation Conditions: Avoid high temperatures or harsh solvents that could degrade this compound.
-
Characterize Encapsulated Drug: After formulation, extract the drug from the nanoparticles and analyze its integrity using techniques like HPLC or mass spectrometry.
-
-
Problem: Nanoparticles not crossing the in vitro BBB model.
-
Possible Cause 1: Inappropriate nanoparticle size or surface charge.
-
Troubleshooting:
-
Optimize Nanoparticle Size: Aim for a particle size generally below 200 nm for better BBB transit.
-
Modify Surface Charge: Cationic nanoparticles can enhance interaction with the negatively charged cell surface, but may also cause toxicity. Experiment with neutral or slightly negatively charged particles, or surface modifications with polyethylene glycol (PEG) to improve circulation time.
-
-
-
Possible Cause 2: Lack of specific targeting.
-
Troubleshooting:
-
Surface Functionalization: Conjugate the nanoparticles with ligands that can bind to receptors expressed on the brain endothelial cells (e.g., transferrin receptor, insulin receptor) to promote receptor-mediated transcytosis.[15]
-
-
C. In Vivo Studies (Microdialysis & Focused Ultrasound)
Problem: Low brain concentration of this compound detected by microdialysis.
-
Possible Cause 1: Poor recovery from the microdialysis probe.
-
Troubleshooting:
-
In Vitro Probe Calibration: Before in vivo experiments, determine the in vitro recovery rate of this compound with the specific microdialysis probe being used.[16]
-
Optimize Perfusion Flow Rate: A slower flow rate generally increases recovery but may not provide sufficient temporal resolution. Find an optimal balance for your experimental needs.[17]
-
-
-
Possible Cause 2: Rapid clearance from the brain.
-
Troubleshooting:
-
Co-infuse with Efflux Inhibitors: If efflux is suspected, co-administer an inhibitor systemically or directly into the brain via the microdialysis probe (retrodialysis) to assess its impact on this compound's brain residence time.
-
-
Problem: Inconsistent or no BBB opening with Focused Ultrasound (FUS).
-
Possible Cause 1: Suboptimal ultrasound parameters.
-
Troubleshooting:
-
Calibrate FUS System: Ensure the acoustic pressure and frequency are accurately delivered to the target region.
-
Optimize Microbubble Concentration: The concentration of systemically injected microbubbles is critical. Too low a concentration may not induce BBB opening, while too high a concentration can cause damage. Titrate the microbubble dose in preliminary studies.[18]
-
-
-
Possible Cause 2: Inadequate coupling of the ultrasound transducer.
III. Experimental Protocols
A. In Vitro BBB Permeability Assay (Transwell Model)
-
Cell Culture:
-
Culture brain endothelial cells on the apical side of a Transwell insert and co-culture with astrocytes and pericytes on the basolateral side to create a more physiologically relevant BBB model.[20]
-
Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. The assay should only be performed once TEER values are high and stable.
-
-
Permeability Experiment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay medium to the desired final concentration.
-
Replace the medium in the apical chamber with the medium containing this compound.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of this compound appearance in the basolateral chamber.
-
A: The surface area of the Transwell membrane.
-
C0: The initial concentration of this compound in the apical chamber.
-
-
B. Synthesis of this compound-Loaded PLGA Nanoparticles
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA (poly(lactic-co-glycolic acid)) and this compound in an organic solvent such as ethyl acetate.[12]
-
-
Emulsification:
-
Prepare an aqueous solution containing a surfactant (e.g., Pluronic® F-68).[12]
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[12]
-
-
Purification and Characterization:
-
Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash them several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Characterize the nanoparticles for size, zeta potential, and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the this compound content.
-
C. In Vivo Brain Microdialysis
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the target brain region (e.g., hippocampus, cortex).
-
-
Microdialysis Probe Insertion and Perfusion:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.[17]
-
-
Sample Collection and Analysis:
-
Collect the dialysate fractions at regular intervals (e.g., every 20-30 minutes).
-
Administer this compound systemically (e.g., via intravenous injection).
-
Continue collecting dialysate samples to measure the concentration of this compound in the brain extracellular fluid over time.
-
Analyze the samples using a highly sensitive analytical method like LC-MS/MS.
-
IV. Visualizations
Caption: Experimental workflow for assessing and enhancing this compound's BBB penetration.
Caption: Strategies to overcome the blood-brain barrier for this compound delivery.
Caption: Troubleshooting logic for low brain uptake of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Blood-brain barrier transport of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H20N2O2 | CID 6918293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. In vivo evidence for brain-to-blood efflux transport of valproic acid across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 9. Drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 10. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuromics.com [neuromics.com]
- 12. dovepress.com [dovepress.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. US20140056981A1 - Method for producing drug-loaded polymeric nanoparticles by polymerization in presence of drugs - Google Patents [patents.google.com]
- 15. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of the Ultrasound-Induced Blood-Brain Barrier Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
Technical Support Center: Valrocemide Administration for Long-Term Studies
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Valrocemide in long-term experimental studies. It includes frequently asked questions, troubleshooting advice, data tables, detailed protocols, and pathway diagrams to facilitate successful experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action? this compound is an anticonvulsant agent developed as a potential therapeutic for epilepsy. It is a derivative of Valproic Acid (VPA) and is considered a second-generation VPA drug candidate.[1] While its exact mechanisms are under investigation, it is understood to function primarily as a prodrug that converts to VPA in the body. The therapeutic effects are therefore attributed to the mechanisms of VPA, which include enhancing GABAergic inhibitory neurotransmission and modulating voltage-gated ion channels.[2][3][4]
Q2: How does this compound relate to Valproic Acid (VPA)? this compound is structurally derived from VPA. The goal of developing VPA derivatives like this compound is to create a drug with a broad spectrum of antiepileptic activity, potentially improved potency, and a more favorable safety profile, particularly concerning teratogenicity and hepatotoxicity associated with VPA.[1] As a prodrug, this compound is designed to be metabolized into VPA, the active therapeutic compound.[3]
Q3: What are the recommended solvents for preparing this compound for in vivo use? this compound is reported to be insoluble in water. For preclinical studies, it can be dissolved in organic solvents. It is soluble in Dimethyl sulfoxide (DMSO) at concentrations of ≥20 mg/mL and in Ethanol (EtOH) at ≥48.2 mg/mL. When preparing dosing solutions, a common practice is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle (e.g., saline, corn oil) for administration.
Q4: What are the key considerations for choosing an administration route in long-term rodent studies? The choice of administration route depends on the experimental goals, the required pharmacokinetic profile, and animal welfare.
-
Oral (P.O.) Gavage: This is a common and precise method for long-term studies requiring consistent daily dosing. It ensures accurate delivery directly to the stomach.[5][6] However, it requires proper training to minimize stress and prevent injury.[7]
-
Intraperitoneal (I.P.) Injection: This route offers rapid absorption. However, for long-term daily administration, it may cause peritoneal irritation, inflammation, or adhesions, making it less ideal than oral gavage for chronic studies.
-
Alternative Oral Dosing: Mixing the compound in palatable food or using voluntary syringe feeding can reduce the stress associated with gavage but may lead to less precise dosing.[8]
-
Slow-Release Formulations: For continuous, long-term exposure, implantable osmotic pumps or sustained-release pellets can be considered, though this requires a surgical procedure.
Q5: What are potential stability and formulation issues with this compound solutions? Given its poor water solubility, this compound may precipitate out of aqueous-based vehicles if the initial organic solvent concentration is too high or if the final solution is not properly formulated. It is crucial to perform small-scale formulation tests to ensure the compound remains in solution at the desired concentration and under storage conditions. For long-term studies, fresh solutions should be prepared regularly to avoid degradation. The development of sustained-release formulations can also be complex, often requiring specialized coating systems to control drug release.[9]
Section 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility or precipitation of this compound in the vehicle. | 1. Incorrect solvent or vehicle.2. Concentration exceeds solubility limit.3. Temperature changes affecting solubility. | 1. Use a co-solvent system (e.g., DMSO/PEG/saline). Perform vehicle safety tests first.2. Lower the concentration or increase the dosing volume (within animal welfare limits).3. Prepare solutions fresh daily. If stored, gently warm and vortex before use to ensure redissolution. |
| High variability in experimental results between animals. | 1. Inconsistent administration technique (e.g., gavage).2. Differences in food intake affecting absorption.3. Stress affecting animal physiology and drug metabolism. | 1. Ensure all personnel are thoroughly trained and follow a standardized gavage protocol.[6][10]2. Standardize the fasting period before dosing to ensure consistent gastric conditions.[8]3. Acclimatize animals to handling and the dosing procedure to minimize stress. |
| Adverse events or toxicity observed (e.g., weight loss, lethargy). | 1. Dose is too high, approaching the neurotoxic range.2. Vehicle toxicity (e.g., high % of DMSO).3. Hepatotoxicity, a known risk for VPA and its derivatives.[11] | 1. Reduce the dose. Refer to preclinical dose-response data (See Table 2).2. Limit the concentration of organic solvents in the final dosing vehicle (e.g., keep DMSO <10%).3. Monitor liver function markers (e.g., ALT, AST) in satellite animal groups. Consider co-administration of L-carnitine as a potential mitigating agent for VPA-related toxicity.[2] |
Section 3: Data Tables for Experimental Planning
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble |
| DMSO (Dimethyl sulfoxide) | ≥20 mg/mL |
| EtOH (Ethanol) | ≥48.2 mg/mL |
Table 2: Preclinical Dosing Parameters of this compound (Rodent Models)
| Species | Route | Seizure Model | Effective Dose (ED₅₀) | Neurotoxic Dose |
| Mouse | I.P. | Maximal Electroshock | 151 mg/kg | 332 mg/kg |
| Mouse | I.P. | Pentylenetetrazole | 132 mg/kg | 332 mg/kg |
| Rat | Oral | Maximal Electroshock | 73 mg/kg | 1,000 mg/kg |
| Rat | I.P. | Hippocampal Kindled | 300 mg/kg (blocked seizures) | Not specified |
Table 3: Key Pharmacokinetic Parameters of Valproic Acid (VPA) for Reference
As this compound is a prodrug of VPA, these parameters are relevant for understanding the disposition of the active compound.
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability (Oral) | ~100% (solution/capsules)~80-90% (sustained-release) | Varies by formulation.[12] |
| Protein Binding | 87-95% (primarily albumin) | Concentration-dependent; binding decreases as concentration increases.[4][11] |
| Metabolism | Hepatic (~95%) | Major pathways: Glucuronidation (~50%), β-oxidation (~40%), CYP450 oxidation (~10%).[11][13] |
| Elimination Half-Life | 9-16 hours (adults) | Can be shorter in children and varies with co-medications.[14] |
| Clearance | 6-20 mL/hr/kg | Highly variable.[11][13] |
| Therapeutic Range (Epilepsy) | 50-100 mcg/mL (Total VPA) | Used for therapeutic drug monitoring in clinical settings.[2][12] |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Administration in Rodents
Objective: To prepare a 10 mg/mL this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% Saline
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed for the study cohort. For example, for 20 mice (25g each) receiving 100 mg/kg, the dose per mouse is 2.5 mg. At a dosing volume of 10 mL/kg, each mouse receives 0.25 mL. Total volume needed for one day: 20 mice * 0.25 mL/mouse = 5 mL. Prepare a slight excess (e.g., 7 mL).
-
Weigh this compound: Accurately weigh 70 mg of this compound powder and place it into a 15 mL conical tube.
-
Initial Solubilization: Add 700 µL of DMSO (10% of the final volume) to the tube containing the this compound powder. Vortex vigorously for 2-3 minutes until the powder is completely dissolved.
-
Add Co-solvent: Add 2.8 mL of PEG400 (40% of the final volume) to the solution. Vortex thoroughly for 1 minute to ensure the mixture is homogenous.
-
Final Dilution: Slowly add 3.5 mL of sterile 0.9% saline (50% of the final volume) to the tube while vortexing. Add the saline dropwise to prevent precipitation.
-
Final Formulation: The final vehicle composition will be 10% DMSO, 40% PEG400, and 50% Saline. The final concentration of this compound is 10 mg/mL.
-
Storage and Use: Prepare this solution fresh daily. If brief storage is necessary, keep it at 4°C, protected from light. Before administration, bring the solution to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: Standard Operating Procedure for Oral Gavage in Mice
Objective: To administer a substance orally to a mouse using a gavage needle.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 1.5-inch flexible or ball-tipped needle for adult mice).[6]
-
Syringe (1 mL) with Luer-lock
-
Dosing solution
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse and calculate the precise volume to be administered. Gavage volumes should typically not exceed 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[5] Draw the calculated volume into the syringe and attach the gavage needle.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. The restraint should immobilize the head and prevent the animal from turning.[7]
-
Positioning: Hold the mouse in a vertical position. Gently extend the head and neck to create a straight line from the mouth to the esophagus. This alignment is critical to ensure the needle enters the esophagus and not the trachea.[6]
-
Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars). Gently advance the needle along the roof of the mouth toward the back of the throat.[10]
-
Entering the Esophagus: The mouse will typically swallow as the needle reaches the pharynx, which facilitates entry into the esophagus. The needle should pass smoothly without resistance. If any resistance is met, stop immediately and withdraw the needle. Forcing the needle can cause perforation of the esophagus or trachea.
-
Administration: Once the needle is inserted to the appropriate depth (pre-measured from the tip of the nose to the last rib), depress the syringe plunger slowly and steadily to deliver the solution.[10]
-
Withdrawal: After administration, gently and smoothly withdraw the needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor it for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the lungs.[6][7]
Section 5: Pathway and Workflow Visualizations
Caption: Metabolic conversion of this compound and major pathways of VPA metabolism.
References
- 1. Valproic acid: Second generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wiki.sensus.org [wiki.sensus.org]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of sustained-release tablets containing sodium valproate: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systematic review of population pharmacokinetics of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Valproate - Wikipedia [en.wikipedia.org]
Valrocemide Stability and Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and potential degradation pathways of Valrocemide. Due to the limited availability of direct stability studies on this compound, this guide leverages data from its parent compound, Valproic Acid (VPA), and fundamental chemical principles to provide informed guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure as an amide derivative of Valproic Acid, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis to yield Valproic Acid and glycinamide. This reaction can be catalyzed by acidic or basic conditions.
-
Oxidation: The tertiary carbon atom in the Valproic Acid moiety is a potential site for oxidation, which can lead to the formation of various oxidative degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C to minimize degradation. For solutions, it is recommended to use them promptly after preparation and avoid long-term storage.
Q3: My analytical results show a peak that corresponds to Valproic Acid. What could be the cause?
A3: The presence of Valproic Acid in your this compound sample is likely due to the hydrolytic degradation of the amide bond. This can occur if the sample has been exposed to acidic or basic conditions, elevated temperatures, or moisture.
Q4: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify these degradation products?
A4: Identifying unknown degradation products typically requires mass spectrometry (MS) coupled with liquid chromatography (LC-MS). By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can deduce their chemical structures. Comparing these to the known degradation products of Valproic Acid can also provide valuable clues.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound potency over time | Degradation of the active pharmaceutical ingredient (API). | Verify storage conditions (temperature, protection from light and moisture). Analyze the sample for the presence of degradation products using a stability-indicating HPLC method. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products for comparison. Use LC-MS to identify the structure of the unknown peaks. |
| Inconsistent analytical results | Sample instability during analysis. | Ensure the stability of this compound in the analytical solvent system. Prepare samples immediately before analysis or store them under validated conditions (e.g., refrigerated autosampler). |
| Precipitation in formulated solutions | Poor solubility or pH-dependent stability. | Determine the solubility of this compound at different pH values. Adjust the formulation pH to a range where this compound is most stable and soluble. |
Potential Degradation Pathways of this compound
The following diagram illustrates the potential degradation pathways of this compound based on known degradation mechanisms of amides and Valproic Acid.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Stability-Indicating HPLC Method (Adapted from Valproic Acid analysis)
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.
Samples from each stress condition should be analyzed by the stability-indicating HPLC method to assess the extent of degradation and identify the degradation products.
Caption: Workflow for a forced degradation study of this compound.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various conditions, inferred from data on Valproic Acid and general chemical principles. Note: This data is for guidance only and should be confirmed by specific stability studies on this compound.
| Condition | Stressor | Expected Stability of this compound | Potential Degradation Products |
| Hydrolytic | 0.1 M HCl, 60°C | Low | Valproic Acid, Glycinamide |
| 0.1 M NaOH, RT | Low | Valproic Acid, Glycinamide | |
| Oxidative | 3% H₂O₂, RT | Moderate | Oxidized derivatives of this compound |
| Thermal | 105°C (solid) | High | Minimal degradation |
| Photolytic | UV/Visible light | Moderate | Photodegradation products |
Managing variability in animal models treated with Valrocemide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability when using Valrocemide in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Valproic Acid (VPA)?
This compound (VGD) is an amide derivative of Valproic Acid (VPA), developed as a broad-spectrum anticonvulsant.[1] Structurally, it is a conjugate of VPA and glycinamide, which is intended to improve its penetration into the brain.[1] Animal studies have shown that this compound has a higher brain-to-plasma ratio compared to VPA, suggesting better distribution to the central nervous system.[1]
Q2: What is the known mechanism of action for this compound?
The precise mechanism of action for this compound is not fully elucidated, but as a derivative of VPA, it is believed to share similar anticonvulsant properties. These include the blockade of voltage-gated sodium channels and an increase in the brain levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). In vitro studies have shown that this compound can inhibit myo-inositol-1-phosphate (MIP) synthase activity in human brain homogenates in a competitive manner.[2][3]
Q3: Is this compound teratogenic in animal models like VPA?
While VPA is a known teratogen in animal models, its amide derivatives have been shown to be significantly less teratogenic.[2][4] Studies on structurally similar amide analogues of VPA, such as Valpromide (VPD) and Valnoctamide (VCD), have demonstrated a substantial reduction in teratogenic effects like exencephaly and embryolethality in mice when compared to VPA.[2] Although direct comprehensive teratogenicity studies on this compound are not as widely published, the available evidence on related compounds suggests a lower risk.
Q4: What are the reported anticonvulsant effective doses (ED50) for this compound in common animal models?
The anticonvulsant profile of this compound has been evaluated in various rodent models. The median effective doses (ED50) for different seizure models are summarized in the table below.
| Animal Model | Seizure Type | Route of Administration | ED50 (mg/kg) |
| Mice | Maximal Electroshock (MES) | Intraperitoneal | 151[3][5] |
| Mice | Pentylenetetrazole (PTZ) | Intraperitoneal | 132[3][5] |
| Mice | Picrotoxin-induced | Intraperitoneal | 275[3][5] |
| Mice | Bicuculline-induced | Intraperitoneal | 248[3][5] |
| Mice | 6-Hz "Psychomotor" | Intraperitoneal | 237[3][5] |
| Frings audiogenic-susceptible mice | Sound-induced | Intraperitoneal | 52[5] |
| Rats | Maximal Electroshock (MES) | Oral | 73[3][5] |
| Corneally kindled rats | Focal seizures | Intraperitoneal | 161[5] |
Q5: What are the potential neurotoxic doses of this compound?
The median neurotoxic dose (TD50) has been reported in mice and rats. In mice, the TD50 was found to be 332 mg/kg following intraperitoneal administration.[3][5] In rats, the median neurotoxic dose after oral administration was 1,000 mg/kg.[3][5]
Troubleshooting Guide for Experimental Variability
Variability in animal models treated with this compound can arise from several factors. This guide provides a structured approach to identifying and mitigating potential sources of inconsistency in your experimental results.
Experimental Workflow for Investigating Variability
Caption: A generalized workflow for troubleshooting variability in this compound animal studies.
Issue 1: Inconsistent Anticonvulsant Efficacy
-
Question: Why am I observing variable anticonvulsant effects with this compound at the same dose?
-
Potential Causes & Troubleshooting Steps:
-
Pharmacokinetic Variability:
-
Species and Strain Differences: The metabolism and clearance of this compound can differ between species and even strains of the same species. For instance, the metabolism of VPA, its parent compound, is known to vary between humans, dogs, rats, and mice.[6] Ensure you are using a consistent and well-characterized animal model.
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Route of Administration: The absorption and bioavailability of a drug can be significantly influenced by the administration route.[7][8] Intraperitoneal, oral, and intravenous administrations will lead to different pharmacokinetic profiles. Verify the consistency of your chosen administration technique.
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Drug Formulation and Stability: this compound is insoluble in water.[3] The choice of vehicle (e.g., DMSO, ethanol) and the stability of the formulation are critical.[3] Ensure the drug is fully dissolved and the formulation is stable throughout the experiment.[9] Consider in vitro dissolution tests for different batches of your formulation.[10]
-
-
Experimental Procedure Variability:
-
Animal Handling and Stress: Stress can influence seizure thresholds and drug metabolism. Standardize handling procedures and acclimatize animals to the experimental environment.
-
Timing of Administration and Testing: The time to peak effect can vary. Conduct pilot studies to determine the optimal time window for behavioral or electrophysiological testing after this compound administration in your specific model.
-
-
Drug Interactions:
-
Issue 2: Unexpected Toxicity or Adverse Effects
-
Question: My animals are showing signs of toxicity (e.g., sedation, motor impairment) at doses expected to be therapeutic. What could be the cause?
-
Potential Causes & Troubleshooting Steps:
-
Dose-Response Relationship:
-
Narrow Therapeutic Window: The therapeutic index (ratio of toxic dose to therapeutic dose) can vary between different seizure models and species. As an example, a metabolite of VPA, 2-en-VPA, was more sedative in mice at doses required to block MES and pentylenetetrazol-induced seizures compared to its effects in rats and gerbils.[13] Carefully establish a dose-response curve for both efficacy and toxicity in your specific animal model.
-
-
Metabolism and Metabolite Accumulation:
-
Metabolic Pathways: The metabolism of this compound may produce active or toxic metabolites. While this compound itself is a derivative, it may undergo further metabolism. The metabolism of VPA is complex and can lead to the formation of various metabolites with therapeutic or toxic effects.[14]
-
Liver Function: The liver is a primary site of metabolism for VPA and likely for this compound.[15] Underlying liver conditions in the animals could impair drug metabolism and lead to increased toxicity. Ensure the use of healthy animals and consider monitoring liver function markers if unexpected toxicity is observed.
-
-
Issue 3: High Inter-Individual Variability in Response
-
Question: There is a wide range of responses to this compound among the animals in the same treatment group. How can I reduce this variability?
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Potential Causes & Troubleshooting Steps:
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Genetic Background:
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Outbred vs. Inbred Strains: Outbred stocks of animals will have greater genetic diversity, which can contribute to more variable responses to drugs. The use of inbred strains can help to reduce this source of variability.
-
-
Physiological State of the Animals:
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Age and Weight: Drug metabolism and distribution can be influenced by the age and body weight of the animals. Ensure that animals within a treatment group are age and weight-matched.
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Health Status: Subclinical infections or other health issues can impact drug response. Use specific-pathogen-free (SPF) animals and monitor their health status throughout the study.
-
-
Environmental Factors:
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Housing Conditions: Standardize housing conditions, including cage density, light-dark cycles, and access to food and water, as these can influence animal physiology and behavior.
-
-
Signaling Pathway and Metabolism Overview
The following diagram illustrates the general metabolic pathways of Valproic Acid, which may be relevant to its derivative, this compound.
Caption: Overview of the major metabolic pathways of Valproic Acid.
Detailed Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test in Rats (Oral Administration)
-
Animals: Male Sprague-Dawley rats (150-200g).
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Housing: House animals in a temperature-controlled room with a 12-hour light/dark cycle with ad libitum access to food and water.
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Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Ensure the final concentration allows for an administration volume of 5-10 ml/kg.
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Administration: Administer this compound or vehicle orally via gavage.
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Seizure Induction: At the predetermined time of peak effect (e.g., 60 minutes post-administration), induce seizures by delivering an electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) via corneal electrodes. Apply a topical anesthetic to the eyes prior to electrode placement.
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Observation: Observe the animals for the presence or absence of a tonic hindlimb extension. The absence of this tonic phase is considered protection.
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Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 using probit analysis.
Protocol 2: Pentylenetetrazole (PTZ) Seizure Test in Mice (Intraperitoneal Administration)
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Animals: Male CF-1 mice (20-25g).
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Housing: As described in Protocol 1.
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Drug Preparation: Prepare this compound in a suitable vehicle. The final concentration should allow for an intraperitoneal injection volume of 10 ml/kg.
-
Administration: Administer this compound or vehicle via intraperitoneal injection.
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Seizure Induction: At the time of peak effect (e.g., 30 minutes post-administration), administer a subcutaneous or intraperitoneal injection of PTZ (e.g., 85 mg/kg, s.c.).
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Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.
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Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50.
References
- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of metabolites of valproic acid in serum of humans, dog, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of administration route on valproate pharmacokinetics in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain delivery of valproic acid via intranasal administration of nanostructured lipid carriers: in vivo pharmacodynamic studies using rat electroshock model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. Comparative in vivo bioequivalence and in vitro dissolution of two valproic acid sustained-release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Influencing Sodium Valproate Serum Concentrations in Patients with Epilepsy Based on Logistic Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors associated with subtherapeutic levels of valproic acid in hospitalized patients with epilepsy: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of valproate on intermediary metabolism in isolated rat hepatocytes and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Valrocemide Interference in Biochemical Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from valrocemide in their biochemical assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anticonvulsant agent that is a derivative of valproic acid (VPA).[1] Its mechanism of action is not fully elucidated but is believed to involve the modulation of voltage-gated sodium channels and potentially increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2] Like its parent compound, valproic acid, it may also act as a histone deacetylase (HDAC) inhibitor.[2]
Q2: Can this compound interfere with my biochemical assays?
Yes, it is possible for this compound to interfere with biochemical assays. Drug-laboratory test interactions can be broadly categorized as physiological (in vivo) or analytical (in vitro).[3][4] For laboratory researchers, in vitro interference is of primary concern. This can occur when the drug or its metabolites directly interact with assay components, leading to inaccurate results.[3]
Q3: What types of in vitro assay interference are possible with this compound?
Based on the chemical properties of related compounds like valproic acid and general principles of drug interference, this compound could potentially interfere with assays through several mechanisms:
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Enzyme Inhibition/Activation: this compound may directly inhibit or, less commonly, activate enzymes being studied or used as reagents in an assay. For instance, valproic acid is known to inhibit cytochrome P450 (CYP) isoforms, such as CYP2C9.[5]
-
Chemical Reactivity: The chemical structure of this compound may allow it to react with assay reagents. This is a known issue for some compounds in high-throughput screening (HTS) where they can chemically modify proteins or other molecules.[2][6]
-
Fluorescence Interference: If this compound possesses intrinsic fluorescent properties, it can interfere with fluorescence-based assays by either contributing to the signal (false positive) or quenching the signal (false negative).[7][8]
-
Colorimetric Interference: If this compound or its degradation products are colored, they can interfere with absorbance-based assays.[3]
-
Chelation: this compound could potentially chelate metal ions that are essential for an enzyme's activity or as cofactors in a reaction.[3]
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Decrease in Signal in an Enzymatic Assay
Possible Cause: this compound may be directly inhibiting the enzyme of interest or a coupling enzyme in the assay system.
Troubleshooting Steps:
-
Perform an Enzyme Activity Assay in the Absence of Substrate: To rule out non-specific interference, measure the assay signal with this compound and the enzyme, but without the substrate. A change in signal suggests interference with the detection method itself.
-
Determine the Mechanism of Inhibition: If direct inhibition is suspected, conduct enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This can provide insights into how this compound is interacting with the enzyme.
-
Use an Orthogonal Assay: Confirm the inhibitory effect using a different assay platform that measures a different output (e.g., switch from a fluorescence-based assay to a luminescence or absorbance-based assay).
Experimental Protocol: Determining Mechanism of Enzyme Inhibition
-
Prepare Reagents:
-
Enzyme solution at a fixed concentration.
-
Substrate solutions at varying concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Michaelis constant, Km).
-
This compound solutions at several concentrations (e.g., 0, 1, 5, 10, 50 µM).
-
Assay buffer.
-
-
Assay Procedure:
-
For each this compound concentration, perform a set of reactions with varying substrate concentrations.
-
Initiate the reaction by adding the enzyme.
-
Measure the initial reaction velocity (rate of product formation).
-
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in Vmax and Km to determine the mechanism of inhibition.
-
Table 1: Interpreting Lineweaver-Burk Plots for Enzyme Inhibition
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | No change | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant (not on an axis). |
Signaling Pathway: Potential Inhibition of a Kinase Pathway
Caption: Potential inhibition of a kinase cascade by this compound.
Issue 2: Increased Signal or False Positives in a Fluorescence-Based Assay
Possible Cause: this compound may be autofluorescent at the excitation and emission wavelengths of the assay.
Troubleshooting Steps:
-
Measure this compound's Fluorescence Spectrum: Scan the fluorescence of this compound at a range of excitation and emission wavelengths to determine its spectral properties.
-
Run a "Compound-Only" Control: Measure the signal of this compound in the assay buffer without any other assay components (enzyme, substrate, etc.). A significant signal indicates intrinsic fluorescence.
-
Change Fluorophore: If possible, switch to a fluorophore that has excitation and emission wavelengths outside of this compound's fluorescence range.
Experimental Workflow: Troubleshooting Fluorescence Interference
Caption: Workflow for identifying fluorescence interference.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause: this compound may be unstable in the assay buffer, leading to the formation of degradation products that could have different activities or interfering properties.
Troubleshooting Steps:
-
Assess Compound Stability: Incubate this compound in the assay buffer for the duration of the experiment. At various time points, analyze the solution using HPLC or LC-MS to check for degradation.
-
Modify Assay Conditions: If instability is detected, consider modifying the assay conditions, such as pH, temperature, or by adding stabilizing agents (if compatible with the assay).
-
Pre-incubation Studies: Perform experiments where this compound is pre-incubated with the enzyme before adding the substrate. This can help to distinguish between time-dependent inhibition and compound instability.
Logical Relationship: Problem and Potential Solutions for Instability
Caption: Troubleshooting logic for compound instability.
Quantitative Data Summary
Table 2: Hypothetical Interference Profile of this compound in Various Assays
| Assay Type (Example Target) | Signal Type | This compound Conc. (µM) | Observed Interference (%) | Potential Cause |
| Kinase Assay (e.g., PKA) | Fluorescence | 10 | -50% Signal | Direct enzyme inhibition |
| Protease Assay (e.g., Caspase-3) | Colorimetric | 25 | +5% Signal | Minor colorimetric interference |
| GPCR Binding Assay (e.g., A2A) | Radiometric | 50 | No significant effect | No interference with radioligand binding |
| Cell Viability (MTT) | Absorbance | 100 | -15% Signal | Potential reduction of MTT by this compound |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general principles of drug interference in biochemical assays and data from related compounds. Researchers should always perform appropriate controls to validate their results when working with any new compound, including this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to mitigate Valrocemide-induced side effects in vivo
Disclaimer: Valrocemide is an investigational drug, and extensive in vivo data is limited. Much of the information provided here is extrapolated from studies on its parent compound, valproic acid (VPA). Researchers should exercise caution and refer to any specific preclinical data available for this compound.
Troubleshooting Guides & FAQs
This guide provides researchers with strategies to anticipate and mitigate potential side effects of this compound in in vivo experiments, primarily based on data from valproic acid studies.
FAQ 1: Hepatotoxicity
Question: We are observing elevated liver enzymes (ALT, AST) in our animal models treated with this compound. How can we mitigate this apparent hepatotoxicity?
Answer: Elevated liver enzymes are a known concern with valproic acid and its derivatives, often linked to oxidative stress and mitochondrial dysfunction. Co-administration of antioxidants has shown promise in mitigating this side effect.
Mitigation Strategies:
-
N-Acetylcysteine (NAC) Supplementation: NAC is a precursor to the antioxidant glutathione and can help protect hepatocytes from oxidative damage.
-
L-Carnitine Supplementation: Valproic acid can induce carnitine deficiency, impairing mitochondrial fatty acid oxidation and leading to hepatotoxicity. L-carnitine supplementation can restore mitochondrial function.
Quantitative Data on Mitigation (from VPA studies):
| Mitigation Strategy | Animal Model | Key Outcome | Result |
| N-Acetylcysteine (NAC) | Rats | Alleviation of VPA-induced cytotoxicity | Significant mitigation of hepatotoxicity.[1] |
| Rats | Protection from VPA-induced hepatotoxicity | NAC, along with Curcumin and Rosiglitazone, conferred protection.[2] | |
| L-Carnitine | Rats | Prevention of fatty infiltration and liver necrosis | Carnitine supplementation was able to prevent these VPA-induced effects.[3] |
| Pediatric Patients | Correction of hyperammonemia | Supplementation with L-carnitine (50 mg/kg/day) for 4 weeks corrected both L-carnitine concentrations and hyperammonemia.[4] |
Experimental Protocols:
-
N-Acetylcysteine (NAC) Co-administration Protocol (Rat Model):
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Prepare a solution of NAC in sterile saline.
-
Administer NAC via intraperitoneal (IP) injection at a dose of 150-300 mg/kg body weight.[5]
-
This can be administered as a pretreatment before the first this compound dose and continued daily alongside this compound administration.
-
Monitor liver function markers (ALT, AST) and perform histological analysis of liver tissue at the end of the study.
-
-
L-Carnitine Supplementation Protocol (Rat Model):
-
Prepare a solution of L-carnitine in sterile water.
-
Administer L-carnitine orally or via IP injection at a dose of 50-100 mg/kg body weight daily.[4]
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Begin L-carnitine supplementation concurrently with this compound treatment.
-
Assess plasma ammonia levels and liver enzyme concentrations to determine efficacy.
-
Signaling Pathway:
FAQ 2: Teratogenicity
Question: We are conducting developmental studies and are concerned about the potential teratogenic effects of this compound, such as neural tube defects (NTDs). What steps can we take to minimize this risk in our animal models?
Answer: The teratogenicity of valproic acid, particularly the induction of neural tube defects, is a significant concern and is thought to be related to folate antagonism and histone deacetylase (HDAC) inhibition.[6] While structural modifications in VPA derivatives aim to reduce this toxicity, caution is warranted.[6]
Mitigation Strategy:
-
Folic Acid Supplementation: Periconceptional folic acid supplementation has been shown to reduce the incidence of VPA-induced NTDs in animal models.
Quantitative Data on Mitigation (from VPA studies):
| Mitigation Strategy | Animal Model | Key Outcome | Result |
| Folic Acid | Mice | Reduction of heat-induced NTDs | Prevalence of NTDs was significantly lower in the folic acid-supplemented group (26.6%) compared to the control group (38.6%).[1] |
| Folic Acid | Mice | Reduction of VPA-induced exencephaly | Folic acid supplementation substantially reduced the incidence of exencephaly in mouse fetuses.[7] |
Experimental Protocol:
-
Folic Acid Supplementation Protocol (Mouse Model):
-
Prepare a folic acid solution or supplement the animal diet. For gavage, a typical dose is 3-6 mg/kg body weight.[1]
-
Begin folic acid supplementation at least one week prior to mating and continue throughout gestation.
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Administer this compound during the critical window of neural tube closure (gestational days 7-9 in mice).
-
Examine fetuses at a later gestational day (e.g., GD 18.5) for the presence of neural tube defects and other malformations.[1]
-
Logical Relationship Diagram:
FAQ 3: Gastrointestinal Distress
Question: Our animals are showing signs of gastrointestinal distress (e.g., diarrhea, weight loss) after this compound administration. How can we manage this?
Answer: Gastrointestinal issues are common side effects of valproic acid.[8] These can be due to direct irritation of the GI tract or alterations in the gut microbiota (dysbiosis).
Mitigation Strategies:
-
Probiotic Supplementation: Co-administration of probiotics can help restore the balance of the gut microbiota, which may be disrupted by this compound, potentially alleviating GI symptoms.
-
Formulation/Dosing Adjustment: While not always possible, exploring different formulations or adjusting the dosing schedule (e.g., administering with food if appropriate for the study design) may reduce direct irritation. Divalproex sodium, a combination of sodium valproate and valproic acid, was developed to be better tolerated than valproic acid, causing fewer gastrointestinal side effects.[9]
Experimental Protocol:
-
Probiotic Co-administration Protocol (Rodent Model):
-
Select a multi-strain probiotic formulation (e.g., containing Lactobacillus and Bifidobacterium species).
-
Administer the probiotic via oral gavage daily, starting a few days before the first this compound dose and continuing throughout the treatment period.
-
Monitor fecal consistency, body weight, and food/water intake.
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At the end of the study, gut microbiota composition can be analyzed via 16S rRNA sequencing of fecal samples to assess the effects of the intervention.
-
Experimental Workflow:
FAQ 4: Hematological Effects (Thrombocytopenia)
Question: We've noticed a dose-dependent decrease in platelet counts in our this compound-treated animals. Is this expected and can it be managed?
Answer: Yes, thrombocytopenia (low platelet count) is a known potential side effect of valproic acid, particularly at higher plasma concentrations.[10] The proposed mechanisms include immune-mediated platelet destruction and direct bone marrow toxicity.[10]
Mitigation Strategies:
-
Dose Optimization: The primary strategy is to use the lowest effective dose of this compound that achieves the desired therapeutic effect in your model. The probability of VPA-induced thrombocytopenia increases significantly at trough plasma concentrations above 110 mcg/mL in females and 135 mcg/mL in males.[10]
-
Monitoring: Regular monitoring of platelet counts via blood sampling is crucial, especially during dose-escalation studies.
Quantitative Data on VPA-Induced Thrombocytopenia:
| Parameter | Finding |
| Incidence | 17.7% of patients in one study experienced at least one episode of thrombocytopenia (platelet count ≤ 100,000/µl).[11] |
| Dose-Dependence | A significant negative correlation exists between VPA levels and platelet counts.[11] |
| Risk Factors | Female gender and lower baseline platelet counts are additional risk factors.[11] |
Experimental Protocol:
-
Platelet Monitoring Protocol (Rodent Model):
-
Establish a baseline platelet count from each animal before initiating this compound treatment.
-
Collect small blood samples (e.g., via tail vein or saphenous vein) at regular intervals (e.g., weekly) throughout the study.
-
Analyze samples for complete blood counts (CBC), paying special attention to the platelet count.
-
If a significant drop in platelets is observed, consider dose reduction if the experimental design allows. Correlate platelet counts with measured plasma concentrations of this compound.
-
Logical Relationship Diagram:
References
- 1. Folic acid supplementation of pregnant mice suppresses heat-induced neural tube defects in the offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Moderate Folic Acid Supplementation in Pregnant Mice Results in Behavioral Alterations in Offspring with Sex-Specific Changes in Methyl Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L‐carnitine for valproic acid‐induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine ameliorates liver injury in a rat model of intestinal ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Rodent model organisms: therapeutic treatments and drugs interaction with the gut microbiome [frontiersin.org]
- 8. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The adverse effect profile and efficacy of divalproex sodium compared with valproic acid: a pharmacoepidemiology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsants for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
Valrocemide Formulation & Experimental Consistency: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring consistent Valrocemide formulation for repeated experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is practically insoluble in water.[1] For experimental purposes, Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) are the recommended solvents.[1] It is crucial to prepare a concentrated stock solution in one of these organic solvents before further dilution in aqueous buffers or cell culture media.
Q2: What is the recommended storage condition for this compound powder and solutions?
A2: Solid this compound should be stored at -20°C.[1] It is not recommended to store this compound in solution for long periods.[1] Prepare fresh solutions for each experiment to ensure consistency and avoid degradation. If a stock solution must be stored, it should be kept at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: My this compound solution appears cloudy or has precipitates after dilution in my aqueous buffer. What should I do?
A3: This is likely due to the low aqueous solubility of this compound. To avoid precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept to a minimum and is compatible with your experimental system. It is recommended to add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. Consider performing a solubility test with your specific buffer system before proceeding with your experiments.
Q4: How can I ensure the accurate concentration of my this compound solutions?
A4: Due to the lack of a strong chromophore in this compound's structure, direct UV-Vis spectrophotometry is not ideal for quantification. For accurate concentration determination, especially for sensitive applications, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. These methods often require derivatization to introduce a detectable chromophore.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | 1. Degradation of this compound in stock solution. 2. Inaccurate initial weighing of this compound powder. 3. Precipitation of this compound upon dilution. | 1. Always prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Use a calibrated analytical balance and ensure complete dissolution of the powder in the organic solvent. 3. Refer to the FAQ on solution cloudiness. Perform a pre-experimental solubility check in your specific buffer. |
| Observed cytotoxicity in cell-based assays. | 1. High concentration of the organic solvent (e.g., DMSO). 2. This compound-induced toxicity at the tested concentration. | 1. Ensure the final concentration of the organic solvent is below the tolerance level of your cell line (typically <0.5% for DMSO). Run a vehicle control (solvent only) to assess solvent toxicity. 2. Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell type and assay. |
| Difficulty in achieving complete dissolution of this compound powder. | 1. Inappropriate solvent. 2. Insufficient mixing. | 1. Use high-purity DMSO or Ethanol.[1] 2. Vortex or sonicate the solution gently until all solid particles are dissolved. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in different solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | ≥20 mg/mL | [1] |
| Ethanol | ≥48.2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 200.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 2.003 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
This provides a 10 mM stock solution of this compound in DMSO.
-
For immediate use, proceed with dilutions. For short-term storage, aliquot into smaller volumes in amber tubes and store at -20°C.
Protocol 2: Quality Control of this compound Stock Solution using RP-HPLC (Method adapted from Valproic Acid analysis)
Note: This is a general protocol and may require optimization for your specific HPLC system and column. Derivatization may be necessary for enhanced sensitivity.
Materials:
-
This compound stock solution (from Protocol 1)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ortho-phosphoric acid (OPA)
-
C18 reverse-phase HPLC column
-
HPLC system with a DAD or UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile: (0.1% OPA in water, pH 2.7) in an 80:20 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve.
-
Sample Preparation: Dilute an aliquot of your this compound stock solution in the mobile phase to a concentration that falls within the range of your standard curve.
-
HPLC Analysis:
-
Set the flow rate to 0.7 mL/min.
-
Set the detection wavelength to 210 nm.
-
Inject 20 µL of each standard and the sample solution.
-
Record the retention time and peak area for each injection.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of your this compound stock solution by interpolating its peak area on the standard curve.
-
The consistency of the concentration across different batches can be monitored using this method.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on studies of its parent compound, valproic acid.
Caption: Workflow for consistent this compound formulation and use.
Caption: this compound's potential effect on the GABAergic pathway.
Caption: this compound's potential modulation of intracellular signaling.
References
Validation & Comparative
Valrocemide vs. Valproic Acid: A Comparative Guide on Efficacy in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticonvulsant efficacy of valrocemide and valproic acid in established preclinical seizure models. The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Valproic acid (VPA) is a widely used antiepileptic drug with a broad spectrum of activity, attributed to its multifaceted mechanism of action that includes enhancement of GABAergic neurotransmission, blockade of voltage-gated ion channels, and inhibition of histone deacetylase. This compound (VGD), a derivative of valproic acid, is an investigational anticonvulsant agent. Preclinical data suggests that this compound possesses a broad spectrum of anticonvulsant activity, potentially with a more targeted mechanism of action centered on the inhibition of myo-inositol-1-phosphate (MIP) synthase. This guide presents the available efficacy data for both compounds in key seizure models, details the experimental protocols used to generate this data, and illustrates the proposed mechanisms of action.
Data Presentation: Anticonvulsant Efficacy
The following tables summarize the median effective dose (ED50) and median toxic dose (TD50) of this compound and valproic acid in various preclinical seizure models. It is important to note that the data has been aggregated from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as animal strains and specific protocols.
Table 1: Efficacy in Mouse Seizure Models
| Seizure Model | Compound | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (TD50/ED50) |
| Maximal Electroshock (MES) | This compound | 151 | 332 | 2.2 |
| Valproic Acid | 263 | 437 | 1.66 | |
| Pentylenetetrazol (PTZ) | This compound | 132 | 332 | 2.5 |
| Valproic Acid | 140 | 437 | 3.12 | |
| Picrotoxin | This compound | 275 | 332 | 1.2 |
| Bicuculline | This compound | 248 | 332 | 1.34 |
| 6-Hz "Psychomotor" Seizures | This compound | 237 | 332 | 1.4 |
| Frings Audiogenic Seizures | This compound | 52 | 332 | 6.38 |
Table 2: Efficacy in Rat Seizure Models
| Seizure Model | Compound | ED50 (mg/kg, p.o.) | TD50 (mg/kg, p.o.) | Protective Index (TD50/ED50) |
| Maximal Electroshock (MES) | This compound | 73 | 1000 | 13.7 |
| Corneally Kindled (Focal Seizures) | This compound | 161 (i.p.) | - | - |
| Hippocampal Kindled (Generalized Seizures) | This compound | 300 (i.p.)* | - | - |
*Dose that blocked generalized seizures and significantly shortened afterdischarge duration.
Mechanisms of Action
Valproic Acid
Valproic acid's anticonvulsant effects are attributed to multiple mechanisms:
-
Enhancement of GABAergic Neurotransmission : VPA increases the synthesis of GABA, the primary inhibitory neurotransmitter in the brain, and inhibits its degradation by enzymes like GABA transaminase.[1][2] This leads to increased GABA levels and enhanced inhibitory signaling.
-
Blockade of Voltage-Gated Ion Channels : VPA blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability and prevents the propagation of abnormal electrical discharges that trigger seizures.[1][3]
-
Histone Deacetylase (HDAC) Inhibition : VPA is a known inhibitor of HDACs, which can lead to changes in gene expression that may contribute to its long-term anticonvulsant and neuroprotective effects.
Caption: Proposed multifaceted mechanism of action of Valproic Acid.
This compound
The primary proposed mechanism of action for this compound is the inhibition of myo-inositol-1-phosphate (MIP) synthase.[4] This enzyme is crucial for the de novo synthesis of myo-inositol, a precursor for various signaling molecules, including phosphoinositides, which play a role in neuronal excitability. By inhibiting MIP synthase, this compound may deplete inositol levels, thereby modulating signaling pathways that are dependent on inositol-derived second messengers.
Caption: Proposed mechanism of action of this compound via MIP synthase inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Seizure Test
This model is used to identify anticonvulsant drugs that prevent seizure spread and is considered a model of generalized tonic-clonic seizures.
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
The test compound or vehicle is administered to the animals (intraperitoneally for mice, orally for rats) at a predetermined time before the test.
-
A drop of anesthetic/electrolyte solution is applied to the corneal electrodes.
-
The electrodes are placed on the corneas of the animal.
-
An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The absence of the tonic hindlimb extension is considered protection. The ED50 is the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
Caption: Experimental workflow for the Maximal Electroshock (MES) Seizure Test.
Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify anticonvulsant drugs that raise the seizure threshold and is considered a model for myoclonic and absence seizures.
-
Animals: Male CF-1 mice.
-
Procedure:
-
The test compound or vehicle is administered intraperitoneally at a predetermined time before the test.
-
A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.
-
The animals are placed in individual observation chambers.
-
The animals are observed for 30 minutes for the presence of clonic seizures (forelimb and/or hindlimb clonus lasting for at least 5 seconds).
-
-
Endpoint: The absence of clonic seizures during the observation period is considered protection. The ED50 is the dose of the drug that protects 50% of the animals from clonic seizures.
Caption: Experimental workflow for the Pentylenetetrazol (PTZ) Seizure Test.
Kindled Rat Models
Kindling is a phenomenon where repeated sub-convulsive electrical or chemical stimulation of the brain leads to the development of persistent, spontaneous seizures. It is a model of chronic epilepsy and epileptogenesis.
-
Animals: Male Sprague-Dawley rats.
-
Procedure (Corneal Kindling):
-
Rats are stimulated daily with a sub-convulsive electrical stimulus through corneal electrodes.
-
The severity of the elicited seizure is scored (e.g., using Racine's scale).
-
Stimulations are repeated until the animals consistently exhibit a predetermined seizure stage (e.g., focal seizure with head nodding and forelimb clonus).
-
Once kindled, the animals are treated with the test compound or vehicle before a subsequent electrical stimulation.
-
-
Procedure (Hippocampal Kindling):
-
Rats are surgically implanted with a stimulating electrode in the hippocampus.
-
Following recovery, a similar daily stimulation and scoring protocol is followed until generalized tonic-clonic seizures are consistently elicited.
-
The effect of the test compound on seizure severity and afterdischarge duration (the duration of epileptiform electrical activity in the brain following the stimulus) is measured.
-
-
Endpoint: A significant reduction in seizure score or afterdischarge duration compared to the vehicle-treated group indicates anticonvulsant activity.
Caption: General workflow for preclinical kindling models of epilepsy.
References
- 1. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The Mood Stabilizer Valproate Inhibits both Inositol- and Diacylglycerol-signaling Pathways in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative In Vivo Efficacy Analysis: Valrocemide vs. Levetiracetam in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two anti-seizure medications, Valrocemide and Levetiracetam, based on available preclinical data. While direct head-to-head in vivo studies are not publicly available, this document synthesizes findings from separate preclinical trials to offer an objective comparison of their performance in various animal models of epilepsy.
Executive Summary
This compound, a derivative of valproic acid, has demonstrated broad-spectrum anticonvulsant activity in a variety of rodent models of generalized and focal seizures. Levetiracetam, a widely used anti-epileptic drug, exhibits a unique mechanism of action and has shown efficacy in models of partial and generalized seizures. This guide presents a detailed examination of their respective efficacy, safety profiles, and mechanisms of action based on published in vivo studies.
Quantitative Efficacy Comparison
The following tables summarize the median effective dose (ED50) of this compound and the observed efficacy of Levetiracetam in various preclinical seizure models. It is critical to note that these data are compiled from separate studies and do not represent a direct comparative trial. Variations in experimental protocols, animal strains, and endpoint measurements should be considered when interpreting these results.
Table 1: Efficacy of this compound in Rodent Seizure Models
| Seizure Model | Animal Model | Route of Administration | ED50 (mg/kg) | Neurotoxic Dose (TD50) (mg/kg) | Protective Index (TD50/ED50) |
| Maximal Electroshock (MES) | Mice | Intraperitoneal | 151 | 332 | 2.2 |
| Rats | Oral | 73 | 1000 | 13.7 | |
| Pentylenetetrazole (PTZ) | Mice | Intraperitoneal | 132 | 332 | 2.5 |
| Picrotoxin | Mice | Intraperitoneal | 275 | 332 | 1.2 |
| Bicuculline | Mice | Intraperitoneal | 248 | 332 | 1.3 |
| 6-Hz Psychomotor Seizures | Mice | Intraperitoneal | 237 | 332 | 1.4 |
| Frings Audiogenic Seizures | Mice | Intraperitoneal | 52 | 332 | 6.4 |
| Corneally Kindled | Rats | Intraperitoneal | 161 | - | - |
| Hippocampal Kindled | Rats | Intraperitoneal | 300 (MAD) | - | - |
Data sourced from a study on the anticonvulsant profile of this compound.[1] MAD: Minimum Active Dose that blocked generalized seizures.
Table 2: Efficacy of Levetiracetam in Rodent Seizure Models
| Seizure Model | Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| Audiogenic Seizures | Mice | Intraperitoneal | Potent anticonvulsant | Initially identified as an anticonvulsant in this model.[2] |
| Amygdala Kindling | Rats | Intraperitoneal | - | Potent anticonvulsant.[2] |
| Pilocarpine-Induced Status Epilepticus | Rats | Intravenous | 800-1200 | Dose-dependent attenuation of seizure activity.[2] |
| Spontaneous Recurrent Seizures (Pilocarpine Model) | Rats | - | - | Reduced average seizure frequency.[3] |
| Neonatal Hypoxia-Induced Seizures | Rats | - | 25-50 | Significant decrease in cumulative duration of behavioral and electrographic seizures.[4] |
Note: ED50 values for Levetiracetam are not consistently reported across all models in the reviewed literature; therefore, effective dose ranges and qualitative effects are presented.
Mechanisms of Action
The two compounds exhibit distinct mechanisms of action, which are visualized in the diagrams below.
This compound's mechanism is thought to involve the inhibition of myo-inositol-1-phosphate (MIP) synthase, leading to inositol depletion and subsequently reduced neuronal excitability.[5] Levetiracetam's primary target is the synaptic vesicle protein 2A (SV2A), where it modulates neurotransmitter release.[2][6]
Experimental Protocols
The following sections detail the methodologies for key in vivo experiments cited in this guide.
This compound Efficacy Studies
1. Maximal Electroshock (MES) Test:
-
Animals: CF no. 1 mice and Sprague-Dawley rats.
-
Procedure: A supramaximal electrical stimulus (e.g., 50 mA in mice) is delivered via corneal electrodes for a short duration (e.g., 0.2 seconds).
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure.
-
Drug Administration: this compound was administered intraperitoneally in mice and orally or intraperitoneally in rats at various doses prior to the MES test.[1]
2. Pentylenetetrazole (PTZ) Seizure Test:
-
Animals: CF no. 1 mice.
-
Procedure: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Endpoint: The ability of the drug to prevent clonic seizures within a specified observation period (e.g., 30 minutes).
-
Drug Administration: this compound was administered intraperitoneally at various doses prior to PTZ injection.[1]
3. Kindling Models (Corneal and Hippocampal):
-
Animals: Sprague-Dawley rats.
-
Procedure: Repeated subconvulsive electrical stimulation of the cornea or hippocampus leads to a progressive intensification of seizure activity, culminating in generalized seizures.
-
Endpoint: The ability of the drug to block the occurrence of generalized seizures or shorten the afterdischarge duration.
-
Drug Administration: this compound was administered intraperitoneally.[1]
Levetiracetam Efficacy Studies
1. Audiogenic Seizure Model:
-
Animals: Genetically susceptible mice.
-
Procedure: Animals are exposed to a high-intensity sound stimulus, which induces a characteristic seizure sequence.
-
Endpoint: Prevention of the different phases of the audiogenic seizure.
-
Drug Administration: Levetiracetam was administered intraperitoneally.[2]
2. Pilocarpine-Induced Status Epilepticus Model:
-
Animals: Male Sprague Dawley rats.
-
Procedure: Administration of pilocarpine, a muscarinic cholinergic agonist, induces prolonged seizure activity (status epilepticus).[2]
-
Endpoint: Attenuation of the behavioral and electrographic manifestations of status epilepticus.[2]
-
Drug Administration: Levetiracetam was administered intravenously at different doses after the onset of seizures.[2]
Discussion and Conclusion
Based on the available preclinical data, both this compound and Levetiracetam demonstrate significant anticonvulsant properties in various in vivo models of epilepsy. This compound exhibits a broad spectrum of activity against both generalized and focal seizures, with promising protective indices in some models, particularly after oral administration in rats in the MES test.
Levetiracetam shows potent efficacy in models of partial and generalized seizures, including genetic and kindling models.[2] Its unique mechanism of action targeting SV2A distinguishes it from many other anti-epileptic drugs.
Future Directions: A head-to-head in vivo study comparing the efficacy and safety of this compound and Levetiracetam in standardized and multiple seizure models is warranted. Such a study would provide crucial data for the drug development community and could guide the selection of the most promising candidates for further clinical investigation.
This guide is intended to provide a valuable resource for researchers by consolidating and comparing the existing preclinical in vivo data for this compound and Levetiracetam. The presented data and experimental protocols can aid in the design of future studies and inform the ongoing search for more effective and safer treatments for epilepsy.
References
- 1. Levetiracetam and N-Cadherin Antibody Alleviate Brain Pathology Without Reducing Early Epilepsy Development After Focal Non-convulsive Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous Levetiracetam in the Rat Pilocarpine-Induced Status Epilepticus Model: Behavioral, Physiological and Histological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the novel antiepileptic drug levetiracetam on spontaneous recurrent seizures in the rat pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiepileptic effects of levetiracetam in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Therapeutic Effects of Sodium Valproate and Levetiracetam on Pediatric Epilepsy and the Effects of Nerve Growth Factor and γ-Aminobutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Valrocemide and Carbamazepine - An Analysis of Available Data
A comprehensive head-to-head comparison of Valrocemide and carbamazepine, supported by direct comparative experimental data, cannot be provided at this time due to the limited availability of clinical and preclinical research on this compound.
This compound, a novel anticonvulsant agent, remains in the early stages of development with a scarcity of published data, particularly concerning direct comparisons with established antiepileptic drugs (AEDs) like carbamazepine. In contrast, carbamazepine is a widely used, first-line treatment for various seizure types, and its efficacy and safety profiles are well-documented through extensive clinical use and numerous comparative studies.
This guide summarizes the available information for both compounds and highlights the significant data gap that prevents a direct, evidence-based comparison.
Overview of this compound
This compound (also known as TV1901) has been investigated for its potential as an antiepileptic drug. Preclinical studies have provided initial insights into its anticonvulsant properties.
Preclinical Anticonvulsant Profile of this compound
A key preclinical study investigated the anticonvulsant activity of this compound in several animal models of epilepsy.[1] The methodologies and findings of this study are summarized below.
Experimental Protocol:
-
Animal Models: The study utilized various rodent models to assess the anticonvulsant effects of this compound, including:
-
Maximal electroshock (MES) test in mice and rats (model for generalized tonic-clonic seizures).
-
Pentylenetetrazole (PTZ), picrotoxin, and bicuculline-induced seizure tests in mice (models for generalized myoclonic and absence seizures).
-
6-Hz "psychomotor" seizure test in mice (model for partial seizures).
-
Sound-induced seizures in Frings audiogenic-susceptible mice.
-
Hippocampal and corneally kindled rats (models for focal seizures with secondary generalization).
-
-
Administration: this compound was administered intraperitoneally (i.p.) to mice and orally or i.p. to rats.
-
Endpoint: The primary endpoint was the median effective dose (ED50) required to protect 50% of the animals from seizures or the median neurotoxic dose (TD50).
Key Findings:
The study demonstrated that this compound possesses a broad spectrum of anticonvulsant activity in these preclinical models.[1] The ED50 values for this compound in various seizure models in mice are presented in the table below.
| Seizure Model (Mice) | This compound ED50 (mg/kg, i.p.) |
| Maximal Electroshock (MES) | 151 |
| Pentylenetetrazole (PTZ) | 132 |
| Picrotoxin | 275 |
| Bicuculline | 248 |
| 6-Hz "Psychomotor" | 237 |
| Frings Audiogenic Seizure | 52 |
In rats, the oral ED50 in the MES test was 73 mg/kg.[1] this compound was also effective in blocking generalized seizures in hippocampal kindled rats and provided complete protection from focal seizures in corneally kindled rats.[1]
Mechanism of Action (Proposed):
The precise mechanism of action for this compound is not fully elucidated.
Overview of Carbamazepine
Carbamazepine is a well-established anticonvulsant medication used for the treatment of epilepsy and neuropathic pain.[2][3]
Established Efficacy and Mechanism of Action of Carbamazepine
Clinical Efficacy:
Numerous clinical trials have demonstrated the efficacy of carbamazepine in treating various seizure types, particularly partial-onset and generalized tonic-clonic seizures. Comparative studies have benchmarked its performance against other AEDs. For instance, studies comparing carbamazepine with valproate have shown comparable efficacy for generalized tonic-clonic seizures, while carbamazepine may offer better control for complex partial seizures.[3]
Mechanism of Action:
The primary mechanism of action of carbamazepine involves the blockade of voltage-gated sodium channels. By binding to these channels in their inactivated state, carbamazepine stabilizes neuronal membranes, inhibits repetitive firing of neurons, and reduces the propagation of seizure activity.
Below is a simplified representation of the proposed mechanism of action for carbamazepine.
Data Gap and Future Directions
The critical limitation in performing a head-to-head comparison is the absence of direct comparative studies between this compound and carbamazepine. To date, no published preclinical or clinical trials have directly evaluated the relative efficacy, safety, and pharmacokinetic profiles of these two compounds.
For a meaningful comparison, future research would need to include:
-
Head-to-Head Preclinical Studies: Directly comparing the anticonvulsant potency and neurotoxicity of this compound and carbamazepine in standardized animal models.
-
Phase I and II Clinical Trials for this compound: To establish the safety, tolerability, and pharmacokinetic profile of this compound in humans.
-
Randomized Controlled Trials (RCTs): Well-designed, double-blind RCTs comparing this compound to carbamazepine as monotherapy or adjunctive therapy in patients with specific seizure types. These trials would need to assess key outcomes such as seizure frequency reduction, seizure freedom rates, and the incidence of adverse events.
Without such data, any comparison would be speculative and not meet the standards of evidence-based medicine required by the research and drug development community. As more data on this compound becomes available, a comprehensive and objective comparison with established treatments like carbamazepine will be possible.
References
- 1. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentre comparative trial of sodium valproate and carbamazepine in adult onset epilepsy. Adult EPITEG Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of valproate with carbamazepine for the treatment of complex partial seizures and secondarily generalized tonic-clonic seizures in adults. The Department of Veterans Affairs Epilepsy Cooperative Study No. 264 Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Valrocemide's Anticonvulsant Profile: A Comparative Guide to Valproic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant profile of valrocemide against its parent compound, valproic acid (VPA), and other key VPA derivatives. The information presented herein is collated from preclinical experimental data to assist researchers and professionals in drug development in understanding the therapeutic potential and safety margins of these compounds.
Comparative Anticonvulsant Activity and Neurotoxicity
The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) of this compound and other selected valproic acid derivatives in murine models. These values, derived from standardized preclinical tests, offer a quantitative comparison of their anticonvulsant potency and acute neurotoxicity. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a drug's safety margin.
| Compound | Test | Species | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| This compound (VGD) | MES | Mouse | 151 | 332 | 2.2 |
| scPTZ | Mouse | 132 | 332 | 2.5 | |
| MES | Rat (oral) | 73 | 1000 | 13.7 | |
| Valproic Acid (VPA) | MES | Mouse | 217-263 | 426 | 1.6-1.9 |
| scPTZ | Mouse | 130.64 | - | - | |
| Valnoctamide (VCD) | MES | Mouse | 27 | 109 | 4.0 |
| scPTZ | Mouse | 18 | 109 | 6.1 | |
| sec-Butyl-propylacetamide (SPD) | MES | Mouse | 70 | 180 | 2.6 |
| scPTZ | Mouse | 27 | 180 | 6.7 | |
| Propylisopropyl Acetamide (PID) | MES | Rat (oral, R-enantiomer) | 16 | - | - |
| MES | Rat (oral, S-enantiomer) | 25 | - | - |
Experimental Protocols
The data presented in this guide are primarily derived from two standard preclinical models for assessing anticonvulsant activity: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures.
-
Apparatus: An electroconvulsive device capable of delivering a constant current.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at predetermined doses and time points.
-
A corneal electrode is placed on the eyes of the animal.
-
A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.
-
The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures. It evaluates a compound's ability to elevate the seizure threshold.
-
Apparatus: Standard animal observation cages.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol (typically 85 mg/kg for mice) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Mechanism of Action and Signaling Pathways
The anticonvulsant effects of valproic acid and its derivatives are primarily attributed to two main mechanisms: enhancement of GABAergic inhibition and modulation of voltage-gated sodium channels. This compound, as an amide derivative, is believed to share these core mechanisms.
GABAergic Pathway
Valproic acid increases the levels of the inhibitory neurotransmitter GABA in the brain. It is thought to achieve this by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA. This leads to an overall increase in GABAergic tone, thereby reducing neuronal excitability.
Caption: Simplified GABAergic pathway modulated by VPA and its derivatives.
Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Valproic acid has been shown to attenuate high-frequency neuronal firing by blocking these channels in a voltage- and use-dependent manner. This action helps to prevent the spread of seizure activity.
Caption: Modulation of voltage-gated sodium channels by VPA and its derivatives.
Neuroprotective Signaling
Beyond its direct anticonvulsant effects, valproic acid has been shown to exhibit neuroprotective properties through various signaling pathways. One such pathway involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β can lead to the activation of downstream neuroprotective factors and a reduction in apoptosis.
Caption: Neuroprotective signaling pathway influenced by Valproic Acid.
Conclusion
This compound demonstrates a broad-spectrum anticonvulsant profile, with a notable safety margin, particularly in rat models. Its potency in the MES and scPTZ tests is comparable to or greater than that of its parent compound, VPA. The amide derivatives, in general, appear to offer an improved therapeutic index over VPA. The shared mechanisms of action revolving around GABAergic enhancement and sodium channel modulation provide a solid foundation for their anticonvulsant effects. The neuroprotective properties associated with VPA may also extend to its derivatives, offering an additional layer of therapeutic potential. This comparative guide underscores the value of continued research into VPA derivatives like this compound for the development of next-generation antiepileptic drugs with improved efficacy and safety profiles.
A Comparative Pharmacokinetic Analysis of Valrocemide and Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Valrocemide and the established antiepileptic drug, Valproic Acid (VPA). While comprehensive human pharmacokinetic data for this compound is not yet publicly available, this guide summarizes the extensive knowledge of VPA's profile and discusses the anticipated characteristics of this compound based on preclinical data and its nature as a chemical derivative.
Executive Summary
Valproic Acid is a widely used antiepileptic drug with a well-characterized but complex pharmacokinetic profile. It exhibits variable absorption, high protein binding, and extensive hepatic metabolism, leading to a relatively short half-life and potential for drug-drug interactions. This compound, a newer investigational drug, is a derivative of VPA and is anticipated to act as a prodrug, being converted to VPA in the body. The primary goals of developing a prodrug like this compound are often to improve upon the pharmacokinetic and tolerability profile of the parent drug, potentially leading to enhanced bioavailability, more consistent plasma concentrations, and a better side-effect profile. However, a direct quantitative comparison awaits the publication of human clinical trial data for this compound.
Valproic Acid: A Detailed Pharmacokinetic Profile
Valproic Acid is a cornerstone in the management of epilepsy and other neurological conditions. Its therapeutic efficacy is, however, intrinsically linked to its complex pharmacokinetic properties.
Absorption
VPA is readily absorbed after oral administration, with a bioavailability ranging from 81% to 89%, depending on the formulation and the presence of food.[1] Food, particularly high-fat meals, can increase the bioavailability by up to 35% but may delay the time to reach peak plasma concentration by up to 4 hours.[1] Various oral formulations are available, including immediate-release and delayed-release tablets, which influence the rate of absorption.
Distribution
A key feature of VPA's pharmacokinetics is its high affinity for plasma proteins, primarily albumin, with a binding rate of approximately 90%.[1] This binding is saturable, meaning that at higher plasma concentrations, the proportion of unbound (active) drug increases. The volume of distribution of VPA is relatively low, ranging from 0.1 to 0.4 L/kg, indicating that the drug is primarily distributed in the extracellular fluid.[1] VPA can cross the blood-brain barrier to exert its effects in the central nervous system.
Metabolism
VPA is extensively metabolized in the liver through three main pathways:
-
Glucuronidation: This is the primary metabolic pathway, accounting for approximately 50% of VPA metabolism. The enzyme UDP-glucuronosyltransferase (UGT) is responsible for forming valproate glucuronide, the major inactive metabolite.[1][2]
-
Beta-oxidation: Occurring in the mitochondria, this pathway accounts for about 40% of VPA metabolism.[2]
-
Cytochrome P450 (CYP)-mediated oxidation: This is a minor pathway, contributing to roughly 10% of VPA metabolism.[2]
Some metabolites of VPA are pharmacologically active, while others can be associated with toxicity.
Excretion
The primary route of elimination for VPA and its metabolites is through the kidneys via urine.[1] A smaller portion of the administered dose is excreted unchanged. The elimination half-life of VPA is subject to variability due to factors like age and concurrent medications.
Pharmacokinetic Parameters of Valproic Acid
| Parameter | Value | Reference |
| Bioavailability (Oral) | 81% - 89% | [1] |
| Protein Binding | ~90% (saturable) | [1] |
| Volume of Distribution | 0.1 - 0.4 L/kg | [1] |
| Metabolism | Hepatic (Glucuronidation, β-oxidation, CYP oxidation) | [1][2] |
| Elimination Half-life | Variable | |
| Route of Excretion | Primarily renal | [1] |
This compound: An Investigational Prodrug of Valproic Acid
This compound (also known as TV1901) is a new chemical entity developed as a potential antiepileptic drug. Preclinical studies have indicated that this compound possesses a broad spectrum of anticonvulsant activity and may have a favorable safety profile, appearing to be more potent than VPA in animal models.
It is strongly suggested that this compound functions as a prodrug of Valproic Acid. A prodrug is an inactive or less active compound that is metabolized in the body into a pharmacologically active drug. This approach is often employed to overcome limitations of the parent drug, such as poor solubility, instability, rapid metabolism, or poor absorption.
Expected Pharmacokinetic Advantages of this compound as a Prodrug
While specific human pharmacokinetic data for this compound are not yet available, the theoretical advantages of a prodrug approach include:
-
Improved Bioavailability: By modifying the chemical structure, a prodrug may be more readily absorbed from the gastrointestinal tract, leading to a higher and more consistent systemic exposure to the active drug (VPA).
-
Reduced Peak-to-Trough Fluctuations: A prodrug might be designed for a more controlled and sustained release of the active moiety, leading to more stable plasma concentrations of VPA over the dosing interval. This could potentially reduce concentration-dependent side effects and improve therapeutic efficacy.
-
Enhanced Tolerability: By minimizing high peak plasma concentrations of the active drug, a prodrug formulation can sometimes reduce the incidence or severity of adverse effects.
Experimental Protocols
The pharmacokinetic parameters of Valproic Acid presented in this guide are based on data from numerous clinical studies. A typical experimental protocol for a pharmacokinetic study of an oral antiepileptic drug in healthy volunteers would involve the following steps:
Study Design
A randomized, open-label, single-dose, crossover study is a common design.
-
Participants: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Drug Administration: A single oral dose of the investigational drug (e.g., Valproic Acid) is administered after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Washout Period: A sufficient washout period is allowed between study periods in a crossover design to ensure complete elimination of the drug from the body.
-
Bioanalysis: Plasma concentrations of the drug and its major metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizations
Valproic Acid Metabolism Pathway
Caption: Major metabolic pathways of Valproic Acid.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow of a clinical pharmacokinetic study.
Conclusion
Valproic Acid has a well-documented but intricate pharmacokinetic profile that necessitates careful dose management. This compound, as a prodrug of VPA, holds the potential to offer an improved pharmacokinetic profile, which could translate into clinical benefits. However, a definitive comparison requires the public disclosure of data from human clinical trials of this compound. Researchers and clinicians should remain updated on the outcomes of ongoing and future studies to fully understand the therapeutic potential of this new investigational drug.
References
In Vitro Validation of Valrocemide's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro validation of target engagement for Valrocemide, a derivative of the well-established histone deacetylase (HDAC) inhibitor, Valproic Acid (VPA). Due to the limited availability of direct in vitro enzymatic data for this compound in the public domain, this guide will leverage the extensive data available for its parent compound, VPA, to infer its likely mechanism of action and target engagement profile. This approach is based on the structural similarity and the common understanding that this compound was developed to capitalize on the therapeutic effects of VPA.
Executive Summary
This compound, as a derivative of Valproic Acid, is presumed to exert its therapeutic effects through the inhibition of histone deacetylases (HDACs). VPA is a known class I selective HDAC inhibitor, with a reported IC50 value of approximately 400 µM for HDAC1.[1][2][3] This guide will present a comparative analysis of VPA's inhibitory activity against various HDAC isoforms and contrast its performance with other notable HDAC inhibitors. Furthermore, detailed experimental protocols for key in vitro assays essential for validating target engagement are provided, alongside visual diagrams to elucidate signaling pathways and experimental workflows.
Comparative Analysis of HDAC Inhibition
The inhibitory potency of Valproic Acid (VPA), the parent compound of this compound, has been evaluated against several HDAC isoforms. The following table summarizes the available IC50 values for VPA and provides a comparison with other well-characterized HDAC inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC5 IC50 | HDAC6 IC50 | Class Selectivity |
| Valproic Acid (VPA) | ~400 µM[1][2][3] | 0.54 mM | - | 2.8 mM[4] | 2.4 mM[4] | Class I selective |
| Pracinostat (SB939) | 40-140 nM | - | - | - | - | Pan-HDAC (except HDAC6) |
| CUDC-101 | 4.4 nM | - | - | - | - | Pan-HDAC (Class I/II) |
| Entinostat (MS-275) | 0.51 µM | - | 1.7 µM | - | - | Class I selective |
| SAHA (Vorinostat) | - | - | - | - | - | Pan-HDAC |
Note: A direct, head-to-head comparison of this compound with these inhibitors is not currently available in published literature. The data for VPA suggests a lower potency compared to many other developed HDAC inhibitors.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors, including VPA, function by preventing the removal of acetyl groups from histone proteins. This leads to a more open chromatin structure, allowing for the transcription of various genes, including tumor suppressor genes.
Caption: Mechanism of HDAC inhibition by this compound (VPA).
Experimental Protocols for Target Engagement
Validating the direct interaction of a compound with its intended target is a critical step in drug development. The following are detailed protocols for two key in vitro assays used to assess HDAC inhibitor target engagement.
In Vitro HDAC Activity Assay (Fluorometric)
This biochemical assay measures the enzymatic activity of a specific HDAC isoform in the presence of an inhibitor.
Workflow Diagram:
Caption: Workflow for a fluorometric in vitro HDAC activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant HDAC enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.
-
Prepare serial dilutions of this compound/VPA and a known HDAC inhibitor (e.g., Trichostatin A) in assay buffer.
-
-
Assay Procedure:
-
To the wells of a black 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the test compound dilutions or controls to the respective wells.
-
Add 20 µL of the diluted HDAC enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 100 µL of developer solution (containing a trypsin-like protease) to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (Excitation ~360 nm, Emission ~460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Workflow Diagram:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a relevant cancer cell line) in appropriate media.
-
Treat the cells with various concentrations of this compound/VPA or a vehicle control for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a control.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
Analyze the amount of soluble target HDAC protein in the supernatant using a method such as Western blotting or an ELISA-based approach.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or signal (for ELISA) for each temperature point.
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
-
Conclusion
References
Replicating Valrocemide's Anticonvulsant Promise: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comprehensive comparison of Valrocemide's anticonvulsant activity against the established antiepileptic drug (AED), Valproic Acid (VPA). The following sections detail the quantitative anticonvulsant profiles, experimental methodologies for key preclinical seizure models, and the proposed signaling pathways of action for both compounds.
This compound (TV1901), a derivative of Valproic Acid, has demonstrated a broad spectrum of anticonvulsant activity in various animal models of epilepsy.[1][2] This guide aims to provide researchers with the necessary information to replicate and build upon these published findings by presenting a clear comparison with its parent compound, VPA, and other relevant AEDs.
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the median effective dose (ED50) and neurotoxicity data for this compound and Valproic Acid in common rodent models of epilepsy. This data is essential for comparing the potency and therapeutic index of these compounds.
| Compound | Seizure Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Maximal Electroshock (MES) | Mouse | Intraperitoneal | 151 | [1] |
| This compound | Maximal Electroshock (MES) | Rat | Oral | 73 | [1] |
| This compound | Pentylenetetrazole (PTZ) | Mouse | Intraperitoneal | 132 | [1] |
| This compound | Picrotoxin | Mouse | Intraperitoneal | 275 | [1] |
| This compound | Bicuculline | Mouse | Intraperitoneal | 248 | [1] |
| This compound | 6-Hz "Psychomotor" | Mouse | Intraperitoneal | 237 | [1] |
| This compound | Frings Audiogenic Seizure | Mouse | Intraperitoneal | 52 | [1] |
| This compound | Corneally Kindled | Rat | Intraperitoneal | 161 | [1] |
| Valproic Acid | Maximal Electroshock (MES) | Mouse | Intraperitoneal | Varies | [3][4][5] |
| Valproic Acid | Pentylenetetrazole (PTZ) | Mouse | Intraperitoneal | Varies | [3][5][6][7] |
| Compound | Neurotoxicity Test | Species | Route of Administration | Median Neurotoxic Dose (TD50) (mg/kg) | Reference |
| This compound | Rotorod | Mouse | Intraperitoneal | 332 | [1] |
| This compound | Rat | Oral | 1000 | [1] | |
| Valproic Acid | Rotorod | Mouse | Intraperitoneal | Varies | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these findings.
Maximal Electroshock (MES) Test in Mice
The MES test is a model for generalized tonic-clonic seizures.[8]
Apparatus: An electroconvulsometer with corneal electrodes.
Procedure:
-
Administer this compound or the comparator compound intraperitoneally to CF no. 1 mice.[1]
-
At the time of peak effect, apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes.[8]
-
Observe the animal for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
Protection is defined as the abolition of the hindlimb tonic extension.
-
Calculate the ED50 value, the dose that protects 50% of the animals from the tonic extensor seizure.
Pentylenetetrazole (PTZ) Seizure Test in Mice
The PTZ test is a model for myoclonic and generalized seizures, acting through antagonism of the GABA-A receptor.[9][10]
Apparatus: Syringes for subcutaneous injection.
Procedure:
-
Administer this compound or the comparator compound intraperitoneally to mice.
-
After a predetermined pretreatment time, administer a subcutaneous injection of pentylenetetrazole at a dose known to induce clonic seizures in the majority of untreated animals.
-
Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
Calculate the ED50 value, the dose that protects 50% of the animals from clonic seizures.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for Valproic Acid and the putative pathways for this compound.
Valproic acid's mechanism of action is multifaceted, involving the enhancement of GABAergic neurotransmission, modulation of voltage-gated ion channels, and effects on intracellular signaling pathways such as ERK/MAPK and GSK3.[11][12][13] It is known to inhibit GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA.[11][13] VPA also blocks voltage-gated sodium channels and T-type calcium channels, which contributes to the suppression of aberrant neuronal firing.[12][13][14][15][16]
As a derivative of VPA, this compound is hypothesized to share some of these mechanisms. Its effectiveness in both MES and PTZ seizure models suggests a potential interaction with both voltage-gated sodium channels and the GABAergic system.[1] However, further research is required to fully elucidate the specific molecular targets and signaling pathways of this compound.
References
- 1. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological evaluation of various metabolites and analogues of valproic acid. Anticonvulsant and toxic potencies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of analogues of valproic acid on seizures induced by pentylenetetrazol and GABA content in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 14. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Valrocemide
For laboratory and drug development professionals, the proper disposal of chemical compounds is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step procedure for the disposal of Valrocemide, a derivative of valproic acid. The following procedures are based on established safety protocols for similar chemical agents and are intended to provide essential safety and logistical information.
I. Understanding the Hazard Profile
Before handling this compound for disposal, it is crucial to be aware of its potential hazards, which are extrapolated from data on the closely related compound, Valproic Acid.[1][2][3] Personal Protective Equipment (PPE) should be worn at all times.
Table 1: Summary of Hazard Information for Valproic Acid (as a proxy for this compound)
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[1][2][3] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2][3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][2] |
| Chemical Incompatibilities | Avoid contact with bases, oxidizing agents, and reducing agents.[1] | Store separately from incompatible materials. |
| Hazardous Decomposition | Emits irritating and/or toxic fumes or gases under fire conditions.[1] | Avoid exposure to high heat or fire. |
II. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste. The primary goal is to render the compound non-retrievable and to dispose of it in accordance with all applicable regulations.
Experimental Protocol: Inactivation and Disposal of this compound
-
Segregation of Waste:
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated, clearly labeled, and sealed waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office.
-
-
Inactivation (for small quantities):
-
For trace amounts of this compound remaining in containers, rinse the container multiple times with a suitable solvent (e.g., ethanol or isopropanol) to remove all residues.
-
Collect the solvent rinsate as hazardous waste.
-
-
Preparation for Disposal:
-
For solid this compound waste, it is recommended to mix it with an inert, non-reactive, and undesirable material.[4][5][6]
-
Place the this compound waste in a sealable plastic bag or container.
-
Add an equal or greater amount of an inert material such as cat litter, sand, or used coffee grounds to the container.[4][5][6] This makes the drug less appealing and helps to prevent it from leaching into the environment.
-
For liquid waste containing this compound, absorb the liquid with an inert absorbent material (e.g., vermiculite or cat litter) before placing it in the sealed container.
-
-
Final Disposal:
-
Label the container clearly as "Hazardous Waste: this compound" and include any other information required by your institution.
-
Dispose of the sealed container through your institution's official hazardous waste disposal program.[1][7] This is the most critical step to ensure regulatory compliance and environmental safety.
-
Never dispose of this compound by flushing it down the drain or placing it in the regular trash without following the inactivation and packaging steps above.[5][8]
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
IV. Emergency Procedures
In the event of accidental exposure or spill, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][7]
Disclaimer: This information is provided as a general guide and is based on data for a related compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are working with. Disposal must be carried out in strict accordance with local, state, and federal regulations.
References
Personal protective equipment for handling Valrocemide
Essential Safety and Handling Guide for Valrocemide
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. The information is based on safety data for closely related compounds, such as Valproic Acid and its sodium salt, and should be supplemented with a substance-specific Safety Data Sheet (SDS) for this compound when available.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are associated with significant health risks. It is imperative to use appropriate personal protective equipment to minimize exposure.
Summary of Hazards:
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | To prevent skin contact.[1][4] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary if there is a splash hazard. | To protect eyes and face from splashes and dust.[1][4] |
| Skin and Body Protection | Laboratory coat or protective clothing. | To prevent contamination of personal clothing.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust is generated and engineering controls are insufficient. | To prevent inhalation of dust or aerosols.[1][5] |
Operational and Handling Protocols
Adherence to strict operational protocols is essential for the safe handling of this compound.
General Handling Precautions:
-
Do not handle until all safety precautions have been read and understood.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1][6]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Leave chemicals in their original containers and do not mix with other waste.[7]
-
Handle uncleaned containers as you would the product itself.[7]
Visual Workflow Guides
The following diagrams illustrate key safety procedures for handling this compound.
Caption: Correct sequence for putting on Personal Protective Equipment (PPE).
Caption: Correct sequence for removing Personal Protective Equipment (PPE).
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. stemcell.com [stemcell.com]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. in.gov [in.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
